molecular formula C8H10NO6P B166073 Methyl paraoxon CAS No. 950-35-6

Methyl paraoxon

Cat. No.: B166073
CAS No.: 950-35-6
M. Wt: 247.14 g/mol
InChI Key: BAFQDKPJKOLXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Paraoxon (CAS 950-35-6), with the molecular formula C8H10NO6P, is a highly toxic and efficient broad-spectrum organophosphorus pesticide (OP) . Its primary mechanism of action, which is central to its research applications, is the potent inhibition of acetylcholinesterase (AChE) . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continued stimulation of cholinergic receptors and making it a valuable compound for studying the neurotoxic effects of organophosphate poisoning . Beyond its well-established cholinergic effects, recent research has also explored its impact on other neurotransmitter systems, including the dopaminergic and glutamatergic systems, providing insights into the broader neurological consequences of exposure . In the field of analytical and environmental science, this compound serves as a key analyte for developing and validating advanced detection methods. Recent studies have utilized it as a model compound to create highly sensitive and specific fluorescence-based sensors, which often combine nanozymes with molecularly imprinted polymers for the monitoring of organophosphorus pesticide residues in complex matrices . These applications are critical for assessing ecological risks and ensuring environmental and food safety. This product is intended For Research Use Only. It is strictly for use in laboratory research and must not be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQDKPJKOLXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037571
Record name Methylparaoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-35-6
Record name Paraoxon methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylparaoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl paroxon
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Methylparaoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylparaoxon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PARAOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Paraoxon: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate and the active metabolite of the insecticide methyl parathion. Its primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and analytical quantification are presented. Furthermore, the downstream effects of AChE inhibition on cholinergic signaling pathways are elucidated through diagrams. This technical resource is intended for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an organophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 4-nitrophenoxy group.

IdentifierValue
IUPAC Name dimethyl (4-nitrophenyl) phosphate
Synonyms Methylparaoxon, Dimethyl p-nitrophenyl phosphate, O,O-Dimethyl O-(4-nitrophenyl) phosphate
CAS Number 950-35-6
Chemical Formula C₈H₁₀NO₆P
Molecular Weight 247.14 g/mol
SMILES String COP(=O)(OC)Oc1ccc(cc1)--INVALID-LINK--=O
InChI Key BAFQDKPJKOLXFZ-UHFFFAOYSA-N

digraph "Methyl_Paraoxon_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atoms P[label="P", pos="0,0!", fillcolor="#FBBC05", shape=circle, style=filled, fontcolor="#202124"]; O1 [label="O", pos="-0.5,0.866!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="0.5,0.866!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O3 [label="O", pos="-0.866,-0.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O4 [label="O", pos="0.866,-0.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; C1 [label="CH₃", pos="-1.5,-1!", fillcolor="#F1F3F4", shape=circle, style=filled, fontcolor="#202124"]; C2 [label="CH₃", pos="1.5,-1!", fillcolor="#F1F3F4", shape=circle, style=filled, fontcolor="#202124"]; C3 [label="", pos="1.5,1.5!", shape=plaintext]; C4 [label="", pos="2.5,1.5!", shape=plaintext]; C5 [label="", pos="3,2.366!", shape=plaintext]; C6 [label="", pos="2.5,3.232!", shape=plaintext]; C7 [label="", pos="1.5,3.232!", shape=plaintext]; C8 [label="", pos="1,2.366!", shape=plaintext]; N [label="N", pos="4,2.366!", fillcolor="#4285F4", shape=circle, style=filled, fontcolor="#FFFFFF"]; O5 [label="O", pos="4.5,1.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O6 [label="O⁻", pos="4.5,3.232!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; N_plus [label="+", pos="4.2,2.5!", shape=plaintext, fontcolor="#FFFFFF"];

// Bonds P -- O1 [len=1.0]; P -- O2 [len=1.0, style=double]; P -- O3 [len=1.0]; P -- O4 [len=1.0]; O3 -- C1 [len=1.0]; O4 -- C2 [len=1.0]; O1 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C3 [len=1.0]; C5 -- N [len=1.0]; N -- O5 [len=1.0, style=double]; N -- O6 [len=1.0];

// Aromatic ring representation ring [label="", shape=circle, pos="2,2.366!", peripheries=0, width=1.5, color="#5F6368"]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate, transport, and interaction with biological systems.

PropertyValueReference(s)
Physical State Colorless to light yellow oily liquid[1]
Melting Point 16-17 °C[1]
Boiling Point 148-151 °C at 1 mmHg[1]
Density 1.366 g/cm³ at 20 °C[1]
Vapor Pressure 7 x 10⁻⁶ mmHg at 20 °C[1]
Water Solubility 2.4 g/L at 25 °C[1]
Solubility in Organic Solvents Soluble in most organic solvents[1]
Log P (Octanol-Water Partition Coefficient) 1.83[1]
Refractive Index n20/D 1.512[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity of this compound is the irreversible inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition process involves the phosphorylation of the serine residue in the active site of AChE by this compound. This forms a stable, covalent bond that renders the enzyme inactive. The loss of AChE activity leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors.

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 This compound Exposure ACh_release Acetylcholine (ACh) Released AChR Cholinergic Receptor (Muscarinic/Nicotinic) ACh_release->AChR Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by AChR->ACh_release Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Termination Signal Termination Choline_Acetate->Signal_Termination MP This compound AChE_inhibited Inhibited AChE (Phosphorylated) MP->AChE_inhibited Irreversibly Inhibits ACh_accumulation ACh Accumulation Continuous_Stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_Stimulation Cholinergic_Crisis Cholinergic Crisis Continuous_Stimulation->Cholinergic_Crisis ACh_release2 Acetylcholine (ACh) Released ACh_release2->ACh_accumulation Not Hydrolyzed AChR2 Cholinergic Receptor (Muscarinic/Nicotinic) ACh_release2->AChR2 Binds

Figure 2: Mechanism of acetylcholinesterase inhibition by this compound.

The overstimulation of cholinergic receptors, both muscarinic and nicotinic, leads to a state known as a "cholinergic crisis," characterized by a wide range of physiological effects.

Cholinergic Signaling Pathway Disruption

The accumulation of acetylcholine due to AChE inhibition disrupts normal cholinergic signaling, leading to a cascade of downstream effects. This overstimulation affects both the central and peripheral nervous systems.

Cholinergic_Signaling_Disruption cluster_Muscarinic Muscarinic Receptor Overstimulation cluster_Nicotinic Nicotinic Receptor Overstimulation AChE_Inhibition AChE Inhibition by this compound ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Receptors Muscarinic Receptors (M1-M5) ACh_Accumulation->Muscarinic_Receptors Nicotinic_Receptors Nicotinic Receptors (Nn, Nm) ACh_Accumulation->Nicotinic_Receptors G_Protein_Activation G-Protein Activation (Gq/11, Gi/o) Muscarinic_Receptors->G_Protein_Activation Second_Messengers ↑ IP₃, DAG, ↓ cAMP G_Protein_Activation->Second_Messengers Cellular_Response_M Smooth Muscle Contraction Glandular Secretion ↓ Heart Rate Second_Messengers->Cellular_Response_M Cholinergic_Crisis Cholinergic Crisis Cellular_Response_M->Cholinergic_Crisis Ion_Channel_Opening Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) Nicotinic_Receptors->Ion_Channel_Opening Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Cellular_Response_N Muscle Fasciculations Followed by Paralysis Ganglionic Stimulation Depolarization->Cellular_Response_N Cellular_Response_N->Cholinergic_Crisis

Figure 3: Disruption of cholinergic signaling pathways by this compound.

Experimental Protocols

Synthesis of this compound (O,O-dimethyl O-(4-nitrophenyl) phosphate)

This protocol is based on the general principles of phosphorylation reactions.

Materials:

  • Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl)

  • 4-Nitrophenol

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl chlorophosphate (1.05 eq) in anhydrous DCM to the reaction mixture dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution in a suitable solvent (e.g., ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • AChE solution

    • Varying concentrations of this compound (or solvent for control)

  • Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific pre-incubation time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI solution to each well.

  • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

AChE_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer, This compound) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Buffer, DTNB, AChE, Inhibitor/Control) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 25°C for 15 min) Plate_Setup->Pre_incubation Add_Substrate Add Substrate (ATCI) to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition Determine IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for the acetylcholinesterase inhibition assay.

Analytical Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the quantification of this compound in various matrices.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Sample extraction solvents (e.g., hexane, dichloromethane)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

  • Internal standard (e.g., a deuterated analog of this compound)

  • Certified reference standard of this compound

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., water, plasma): Perform liquid-liquid extraction with a suitable organic solvent.

    • Solid Samples (e.g., tissue, soil): Homogenize the sample and perform solvent extraction (e.g., Soxhlet or accelerated solvent extraction).

  • Cleanup: If the sample matrix is complex, a cleanup step using SPE may be necessary to remove interfering compounds.

  • Derivatization (Optional): In some cases, derivatization may be employed to improve the chromatographic properties of the analyte.

  • GC-MS Analysis:

    • Inject a known volume of the prepared sample extract into the GC-MS system.

    • The sample is vaporized and separated on the GC column based on the volatility and polarity of the components.

    • The separated components enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects the characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using certified reference standards of this compound at different concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Conclusion

This compound is a highly toxic organophosphate that exerts its effects through the potent and irreversible inhibition of acetylcholinesterase. Understanding its chemical structure, physicochemical properties, and mechanism of action is crucial for research in toxicology, the development of antidotes, and the assessment of environmental and health risks. The experimental protocols provided in this guide offer a foundation for the synthesis, biological evaluation, and analytical detection of this important compound. Researchers and professionals working with this compound should adhere to strict safety protocols due to its high toxicity.

References

The Core Mechanism of Acetylcholinesterase Inhibition by Methyl Paraoxon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl paraoxon, the active metabolite of the organophosphate insecticide methyl parathion, exerts its potent neurotoxicity through the irreversible inhibition of acetylcholinesterase (AChE). This guide provides a detailed technical overview of the molecular mechanism underpinning this inhibition. It delves into the kinetics of the interaction, the critical amino acid residues within the AChE active site, the process of phosphorylation, and the subsequent aging phenomenon that renders the enzyme refractory to reactivation. This document synthesizes quantitative kinetic data, outlines key experimental methodologies, and provides visual representations of the involved pathways and workflows to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Acetylcholinesterase (AChE) is a critical serine hydrolase responsible for the termination of nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors, a condition known as cholinergic crisis, which can be fatal. Organophosphorus compounds, such as this compound, are potent inhibitors of AChE, forming a stable covalent bond with the active site of the enzyme.[1] Understanding the precise mechanism of this inhibition is paramount for the development of effective antidotes and for assessing the risks associated with organophosphate exposure.

The Molecular Mechanism of Inhibition

The inhibition of AChE by this compound is a multi-step process that can be characterized as a "progressively irreversible" inhibition.[2] This process involves an initial reversible binding of the inhibitor to the enzyme's active site, followed by a quasi-irreversible phosphorylation of a key serine residue. This phosphorylated enzyme can then undergo two competing processes: spontaneous reactivation or "aging."

The Acetylcholinesterase Active Site

The active site of AChE is located at the base of a deep and narrow gorge, approximately 20 Å long, lined with numerous aromatic amino acid residues.[3] Key regions within the active site that are crucial for the interaction with this compound include:

  • The Catalytic Triad: Composed of Serine-203, Histidine-447, and Glutamate-334, this triad is the catalytic heart of the enzyme.[4][5] Ser-203 acts as the primary nucleophile, attacking the electrophilic phosphorus atom of this compound. His-447 functions as a general base, accepting a proton from Ser-203 to increase its nucleophilicity, and Glu-334 helps to stabilize the positive charge on His-447.[5][6]

  • The Acyl Pocket: Comprising residues such as Phenylalanine-295 and Phenylalanine-297, this subsite accommodates the acyl group of acetylcholine during normal catalysis and interacts with the alkoxy groups of organophosphate inhibitors.[7][8]

  • The Aromatic Gorge and Peripheral Anionic Site (PAS): The gorge is lined with 14 conserved aromatic residues, including Tryptophan-86, Tyrosine-337, and Phenylalanine-338.[3][7] These residues play a role in guiding and binding the substrate and inhibitor to the active site through π-cation and hydrophobic interactions. The PAS, located at the entrance of the gorge, can allosterically modulate the catalytic activity.[4]

The Inhibition Pathway

The interaction between this compound and AChE can be described by the following pathway:

  • Reversible Binding (Formation of the Michaelis Complex): this compound initially forms a reversible Michaelis-like complex (E•I) with AChE. The affinity of the inhibitor for the active site in this step is described by the dissociation constant, Kd .[9] The formation of this complex is facilitated by interactions with residues in the aromatic gorge and acyl pocket.[7][8]

  • Phosphorylation: Following reversible binding, the catalytic Ser-203 launches a nucleophilic attack on the phosphorus atom of this compound. This results in the formation of a stable, covalent phosphoserine bond and the release of the leaving group, p-nitrophenol.[1][2] This step is characterized by the phosphorylation rate constant, kp .[9] The overall bimolecular inhibition rate constant, ki , represents the overall efficiency of the inhibition process (ki = kp / Kd).[9]

  • Spontaneous Reactivation: The phosphorylated enzyme (E-P) can undergo a slow, spontaneous hydrolysis of the phosphoserine bond, regenerating the active enzyme. This process is generally very slow for organophosphate-inhibited AChE and is characterized by the spontaneous reactivation rate constant, ks .[10]

  • Aging: The phosphorylated enzyme can also undergo a dealkylation process, where one of the methyl groups attached to the phosphorus atom is lost.[11] This process, known as "aging," results in a negatively charged, monomethylated phosphoserine adduct that is highly resistant to both spontaneous reactivation and reactivation by oxime antidotes.[11] The rate of this process is described by the aging rate constant, ka .[12]

Quantitative Data on AChE Inhibition by this compound

The kinetic parameters for the inhibition of AChE by this compound vary significantly across different species. The following tables summarize key quantitative data from the literature.

SpeciesEnzyme Sourcekp (min-1)Kd (µM)ki (mM-1 min-1)IC50 (nM, 30 min)Reference
Prochilodus lineatus (fish)Brain--187123[9]
Paralonchurus brasiliensis (fish)Brain0.214--[9]
Dules auriga (fish)Brain2.1150--[9]
Percophis brasiliensis (fish)Brain--6.93340[9]

Table 1: Comparative Inhibition Kinetics of this compound on Brain Acetylcholinesterase from Different Fish Species.

ParameterValueReference
Half-life of aging (dimethoxy OPs, human plasma ChE, 37°C)~6 hours[10]
Half-life of aging (dimethoxy OPs, human plasma ChE, 22°C)~23 hours[10]
Half-life of spontaneous reactivation (dimethoxy OPs, human plasma ChE, 37°C)~5 hours[10]
Half-life of spontaneous reactivation (dimethoxy OPs, human plasma ChE, 22°C)~15 hours[10]

Table 2: Spontaneous Reactivation and Aging Rates for Dimethoxy Organophosphates (as a proxy for this compound) with Human Plasma Cholinesterase. Note: Data for this compound specifically on AChE is limited; these values for related dimethoxy compounds provide an estimation of the rates.

Experimental Protocols

Determination of AChE Activity using Ellman's Method

This spectrophotometric assay is the most common method for measuring AChE activity.

Principle: Acetylthiocholine (ATC) is used as a substrate. AChE hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • AChE enzyme preparation

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB.

    • Test Sample (with inhibitor): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL inhibitor solution + 10 µL DTNB.

  • Pre-incubation: Add all components except ATCI to the wells. Mix and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).

  • Calculation: The rate of change in absorbance over time is proportional to the AChE activity.

Determination of Inhibition Constants (ki, kp, Kd)

This protocol determines the kinetic constants for a progressively irreversible inhibitor.

Procedure:

  • Enzyme Inhibition: Incubate the AChE enzyme with various concentrations of this compound for different time intervals (e.g., 0, 1, 2, 3, 4, 5 minutes).

  • Stop Reaction and Measure Residual Activity: At each time point, stop the inhibition reaction by adding a high concentration of the substrate (acetylthiocholine) and DTNB. The substrate will out-compete the inhibitor for binding to the remaining active enzyme. Measure the residual enzyme activity using the Ellman's method as described above.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(%E)) against the incubation time. The slope of this line gives the apparent first-order rate constant, kapp .

    • Create a secondary plot of kapp versus the inhibitor concentration ([I]).

    • Fit the data to the Michaelis-Menten equation for irreversible inhibition: kapp = kp * [I] / (Kd + [I])

    • From this plot, kp (the maximal rate of inactivation at saturating inhibitor concentration) and Kd (the inhibitor concentration at which the rate of inactivation is half-maximal) can be determined.

    • The bimolecular inhibition constant, ki , can then be calculated as ki = kp / Kd .

Visualizations

AChE_Inhibition_Pathway cluster_reversible Reversible Binding cluster_irreversible Irreversible Phosphorylation cluster_outcomes Post-Phosphorylation Fates AChE Active AChE MichaelisComplex AChE-Methyl Paraoxon (Reversible Complex) AChE->MichaelisComplex K_d MethylParaoxon This compound MethylParaoxon->MichaelisComplex PhosphorylatedAChE Phosphorylated AChE (Inactive) MichaelisComplex->PhosphorylatedAChE k_p AgedAChE Aged AChE (Non-reactivatable) PhosphorylatedAChE->AgedAChE k_a (Aging) ReactivatedAChE Reactivated AChE (Active) PhosphorylatedAChE->ReactivatedAChE k_s (Spontaneous Reactivation)

Caption: Signaling pathway of AChE inhibition by this compound.

Experimental_Workflow cluster_activity AChE Activity Assay (Ellman's Method) cluster_kinetics Determination of Inhibition Constants start_ellman Prepare Reagents (Buffer, DTNB, ATCI, AChE) setup_plate Set up 96-well plate (Blank, Control, Samples) start_ellman->setup_plate preincubate Pre-incubate setup_plate->preincubate add_atci Initiate reaction with ATCI preincubate->add_atci read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_atci->read_absorbance calculate_activity Calculate AChE Activity read_absorbance->calculate_activity inhibit_enzyme Incubate AChE with this compound (Varying concentrations and times) measure_residual Measure Residual Activity (Using Ellman's Method) inhibit_enzyme->measure_residual plot_kapp Plot ln(%E) vs. time to get k_app measure_residual->plot_kapp plot_secondary Plot k_app vs. [Inhibitor] plot_kapp->plot_secondary determine_constants Determine k_p, K_d, and k_i plot_secondary->determine_constants

Caption: Experimental workflow for studying AChE inhibition.

Logical_Relationships MethylParaoxon This compound ReversibleComplex Reversible E-I Complex MethylParaoxon->ReversibleComplex Binds to Active Site AChE Acetylcholinesterase (Active State) AChE->ReversibleComplex Forms PhosphorylatedEnzyme Phosphorylated Enzyme (Inactive) ReversibleComplex->PhosphorylatedEnzyme Leads to AgedEnzyme Aged Enzyme (Irreversibly Inactive) PhosphorylatedEnzyme->AgedEnzyme Undergoes Aging ReactivatedEnzyme Reactivated Enzyme (Active State) PhosphorylatedEnzyme->ReactivatedEnzyme Undergoes Spontaneous Reactivation

Caption: Logical relationships in AChE inhibition by this compound.

Conclusion

The inhibition of acetylcholinesterase by this compound is a complex, multi-step process involving reversible binding, phosphorylation, and subsequent aging or spontaneous reactivation. The efficiency of this inhibition is dictated by the intricate interplay of the inhibitor's chemical structure and the specific architecture of the AChE active site. A thorough understanding of the kinetics and the molecular determinants of these processes is crucial for the development of more effective therapies for organophosphate poisoning and for the accurate assessment of the toxicological risks posed by these compounds. This guide provides a foundational framework for researchers and professionals working in this critical area of study.

References

An In-depth Technical Guide on the Synthesis and Purification of Methyl Paraoxon for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methyl paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate) is a highly toxic organophosphate compound and a potent acetylcholinesterase inhibitor. The synthesis, handling, and disposal of this substance should only be carried out by trained professionals in a well-equipped chemical laboratory with appropriate safety measures, including personal protective equipment and adequate ventilation. This guide is intended for informational purposes for researchers, scientists, and drug development professionals with a legitimate need for this compound in their studies.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research purposes. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and reproducibility in a controlled laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a dimethyl phosphite derivative with 4-nitrophenol. A common and effective method involves the use of dimethyl chlorophosphate as the phosphorylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

This protocol is adapted from established procedures for the synthesis of related organophosphate esters.

Materials and Reagents:

  • 4-Nitrophenol

  • Dimethyl chlorophosphate

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution with continuous stirring.

  • Slowly add dimethyl chlorophosphate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound product.

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactant Molar Ratio
4-Nitrophenol1.0 eqGeneral Stoichiometry
Dimethyl chlorophosphate1.1 eqGeneral Stoichiometry
Triethylamine1.2 eqGeneral Stoichiometry
Reaction Conditions
Temperature0 °C to Room Temperature[1]
Reaction Time12 - 24 hours[1]
Product Characteristics
Theoretical Yield~94% (based on diethyl analog)[1]
Purity of Crude ProductVariable, requires purification

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective method for this purpose.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate in hexane).

  • Collect Fractions: Collect fractions of the eluate and monitor the separation using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

The following table summarizes the expected quantitative data for the purification of this compound.

ParameterValueReference
Purification Method Column Chromatography[2]
Stationary Phase Silica Gel[2]
Mobile Phase Hexane/Ethyl Acetate Gradient[3][4]
Expected Purity ≥98%[5]
Recovery Yield Typically 70-90%General Laboratory Practice

Visual Diagrams

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Nitrophenol, Dimethyl chlorophosphate, Triethylamine Reaction Reaction in Dichloromethane (0°C to RT, 12-24h) Reactants->Reaction Workup Aqueous Wash (HCl, NaHCO₃, H₂O) Reaction->Workup Crude Product Crude this compound Workup->Crude Product Column Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude Product->Column Chromatography Purification Step Fraction Collection TLC Monitoring and Fraction Collection Column Chromatography->Fraction Collection Pure Product Pure this compound (≥98%) Fraction Collection->Pure Product

Synthesis and Purification Workflow

The primary mechanism of action of this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in hyperstimulation of postsynaptic acetylcholine receptors.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell ACh_Synthesis Choline + Acetyl-CoA -> Acetylcholine ACh_Vesicle Acetylcholine Vesicle ACh_Synthesis->ACh_Vesicle ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Binds to Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breakdown Products Methyl_Paraoxon This compound Methyl_Paraoxon->Inhibition Inhibition->AChE Irreversible Inhibition Downstream_Signaling Downstream Signaling Pathways (e.g., Ion Influx, G-protein activation) Nicotinic_Receptor->Downstream_Signaling Muscarinic_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Downstream_Signaling->Cellular_Response

Acetylcholinesterase Inhibition Pathway

References

Methyl Paraoxon (CAS 950-35-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always consult the official SDS and follow appropriate safety protocols when handling this substance.

Introduction

Methyl paraoxon, with CAS number 950-35-6, is the oxygen analog and active metabolite of the organophosphate insecticide methyl parathion.[1][2] Its primary mechanism of action involves the potent and irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[4][5][6] Due to its high toxicity, this compound is a subject of significant interest in toxicological research and the development of antidotes for organophosphate poisoning.

Chemical and Physical Properties

This compound is a colorless to yellow-to-brownish liquid.[1][7] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 950-35-6[1][8]
Molecular Formula C8H10NO6P[1][8]
Molecular Weight 247.14 g/mol [1][8]
Appearance Colorless to yellow to brown-yellow liquid[1]
Melting Point 0-4 °C[1][6]
Flash Point 100 °C (closed cup)[1][6]
IUPAC Name dimethyl (4-nitrophenyl) phosphate[8][9]
Synonyms O,O-Dimethyl O-(4-nitrophenyl) phosphate, Methylparaoxon[1][10]

Toxicological Data

This compound is classified as a highly toxic substance, primarily through oral, dermal, and inhalation routes of exposure.[11][12] Its toxicity stems from its potent inhibition of acetylcholinesterase.

ParameterValueSpeciesReference(s)
GHS Hazard Statement H300: Fatal if swallowed[8][12]
Acute Oral Toxicity Category 1[11]

Note: Specific LD50 values for this compound are often cited in comparison to its parent compound, methyl parathion. This compound is noted to be significantly more potent.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] This leads to a cascade of downstream effects.

Acetylcholinesterase Inhibition

This compound phosphorylates the serine hydroxyl group within the active site of AChE, rendering the enzyme inactive.[3][13] This prevents the breakdown of acetylcholine (ACh) in the synaptic cleft.

Methyl_Paraoxon This compound AChE Acetylcholinesterase (AChE) Methyl_Paraoxon->AChE Phosphorylation Phosphorylated_AChE Inactive Phosphorylated AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked)

Caption: Inhibition of Acetylcholinesterase by this compound.

Cholinergic Crisis

The accumulation of acetylcholine in the synapse leads to the overstimulation of muscarinic and nicotinic receptors, resulting in a "cholinergic crisis."[4][5][14]

cluster_0 Synapse cluster_1 Postsynaptic Effects ACh_Accumulation Acetylcholine Accumulation Muscarinic_Receptors Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Receptors Nicotinic_Receptors Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Receptors Muscarinic_Effects SLUDGE Syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis Muscarinic_Receptors->Muscarinic_Effects Nicotinic_Effects Muscle Fasciculations, Paralysis, Tachycardia Nicotinic_Receptors->Nicotinic_Effects

Caption: Downstream effects of acetylcholine accumulation leading to cholinergic crisis.

Excitotoxicity, Calcium Overload, and Oxidative Stress

Prolonged neuronal depolarization from the cholinergic crisis can lead to excitotoxicity, primarily through the overactivation of glutamate receptors.[10][15] This triggers a massive influx of calcium ions (Ca2+), leading to calcium overload, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately causing neuronal cell death.[3][16][17]

Cholinergic_Crisis Cholinergic Crisis Glutamate_Release ↑ Glutamate Release Cholinergic_Crisis->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Cell Death Ca_Influx->Neuronal_Death ROS_Production ↑ ROS Production (Oxidative Stress) Mitochondrial_Dysfunction->ROS_Production ROS_Production->Neuronal_Death

Caption: Pathway of excitotoxicity, calcium overload, and oxidative stress.

Experimental Protocols

The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman method, which is commonly used to assess the inhibitory potential of compounds like this compound.[18][19][20]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound (test inhibitor)

  • Acetylthiocholine iodide (ATCh) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water (prepare fresh).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer to achieve the desired final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer and DTNB.

    • Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the inhibitor.

    • Test wells: Add phosphate buffer, AChE solution, DTNB, and the corresponding this compound dilution.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To all wells (except the blank), add the ATCh substrate solution to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.

    • Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from all control and test wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction cluster_3 Measurement & Analysis Reagents Prepare Reagents: AChE, DTNB, ATCh, This compound dilutions Plate Set up 96-well plate: Blank, Control, Test wells Reagents->Plate Preincubation Pre-incubate plate (e.g., 15 min at 25°C) Plate->Preincubation Initiate Add ATCh to initiate reaction Preincubation->Initiate Measure Kinetic measurement of absorbance at 412 nm Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

This compound is a highly toxic organophosphate that serves as a powerful tool in toxicological research. Its well-defined mechanism of action, centered on the irreversible inhibition of acetylcholinesterase, allows for the detailed study of cholinergic pathways and the consequences of their disruption. Understanding the downstream effects, including excitotoxicity and oxidative stress, is crucial for developing effective countermeasures against organophosphate poisoning. The experimental protocols outlined provide a framework for assessing the inhibitory potency of this and other related compounds, contributing to the broader fields of neurotoxicology and drug development.

References

Neurotoxic Effects of Methyl Paraoxon on Neuronal Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of methyl paraoxon, the active metabolite of the organophosphate insecticide methyl parathion, on neuronal cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to serve as a valuable resource for professionals in neuroscience, toxicology, and drug development.

Core Mechanisms of this compound Neurotoxicity

This compound exerts its primary neurotoxic effect through the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (ACh). This inhibition leads to the accumulation of ACh in the synaptic cleft, resulting in a state of cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic acetylcholine receptors[1]. Beyond this primary mechanism, a growing body of evidence indicates that this compound and related organophosphates induce neuronal cell death through secondary mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling cascades[2][3][4].

Quantitative Analysis of Neurotoxic Effects

The following tables summarize the quantitative effects of this compound and its close analog, paraoxon, on various neuronal cell lines. This data is critical for understanding the dose- and time-dependent nature of its neurotoxicity.

Table 1: Cytotoxicity of this compound and Paraoxon in Neuronal Cell Lines

CompoundCell LineExposure TimeEndpointValueReference
This compoundNB41A324 hoursLC500.46 mM--INVALID-LINK--
This compoundSH-SY5Y24 hoursCytotoxicity>95% at 100 µM[5]
This compoundSH-SY5Y48 hoursCytotoxicity~60% at 100 µM--INVALID-LINK--
ParaoxonSH-SY5Y48 hoursCell Viability≤ 80% of control at >10 µM[1]
ParaoxonSH-SY5Y72 hoursCell Viability≤ 80% of control at >10 µM[1]
ParaoxonSH-SY5Y96 hoursCell Viability~70% of control at 1 µM[1]
ParaoxonSH-SY5Y96 hoursCell Viability~5% of control at 100 µM[1]

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound and Paraoxon

CompoundEnzyme SourceEndpointValueReference
This compoundFish Brain (Prochilodus lineatus)IC50123 nM (30 min)[6]
This compoundFish Brain (Percophis brasiliensis)IC503340 nM (30 min)[6]
ParaoxonSH-SY5Y cellskᵢ0.16 nM⁻¹h⁻¹--INVALID-LINK--

Table 3: Induction of Apoptosis and Oxidative Stress Markers by Paraoxon

ParameterCell Line/SystemTreatmentObservationReference
ApoptosisCultured Cerebellar Granule CellsParaoxon~10-fold increase compared to basal levels[7][8]
Caspase-3 ActivityCultured Cerebellar Granule CellsParaoxonStimulated[7][8]
Bax Protein LevelsRat Prefrontal CortexParaoxon (0.7 and 1 mg/kg)Increased--INVALID-LINK--
Bcl-2 Protein LevelsRat Prefrontal CortexParaoxon (1 mg/kg)Decreased--INVALID-LINK--
Caspase-3 Protein LevelsRat Prefrontal CortexParaoxon (0.7 and 1 mg/kg)Increased--INVALID-LINK--
ROS ProductionUndifferentiated SH-SY5Y cellsEthyl-parathion (5 and 10 µg/ml, 30 min)Significant increase--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are commonly used models.

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

    • SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

    • PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • This compound Preparation: A stock solution of this compound is typically prepared in a solvent such as dimethyl sulfoxide (DMSO) or ethanol and then diluted to the final desired concentrations in the cell culture medium immediately before use. It is crucial to include a vehicle control group in all experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Acetylcholinesterase (AChE) Activity Assay

This assay quantifies the enzymatic activity of AChE based on the Ellman method.

  • Cell Lysate Preparation: Treat cells with this compound, then wash with cold PBS and lyse the cells in a suitable buffer (e.g., Triton X-100 based lysis buffer).

  • Reaction Mixture: In a 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time at room temperature. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the AChE activity and express it as a percentage of the activity in the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Assessment of Mitochondrial Membrane Potential (MMP)

The cationic fluorescent dye JC-1 is commonly used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Cell Seeding and Treatment: Culture and treat cells with this compound in a suitable plate or on coverslips.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry: Analyze the cell populations to quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) MMP.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity as an indicator of the change in MMP.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

  • Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.

  • Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a 96-well plate.

  • Signal Detection:

    • Colorimetric: Measure the absorbance at 405 nm.

    • Fluorometric: Measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold increase over the control group.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

  • Cell Fractionation: Treat cells with this compound and then harvest them. Use a digitonin-based cell permeabilization method or a commercial kit to separate the cytosolic and mitochondrial fractions.

  • Western Blotting: Perform SDS-PAGE on both the cytosolic and mitochondrial fractions. Transfer the proteins to a PVDF membrane and probe with an antibody specific for cytochrome c.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound neurotoxicity and a typical experimental workflow for its investigation.

Cholinergic and Non-Cholinergic Neurotoxic Pathways of this compound

Methyl_Paraoxon_Neurotoxicity cluster_cholinergic Cholinergic Pathway MethylParaoxon This compound AChE Acetylcholinesterase (AChE) MethylParaoxon->AChE Inhibition ACh Acetylcholine (ACh) Accumulation CholinergicReceptors Overstimulation of Cholinergic Receptors ACh->CholinergicReceptors CholinergicCrisis Cholinergic Crisis CholinergicReceptors->CholinergicCrisis NMDA_Receptor NMDA Receptor Activation CholinergicReceptors->NMDA_Receptor Excitotoxicity Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx OxidativeStress Oxidative Stress (↑ ROS) Ca_Influx->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Ca_Influx->MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction MMP_Loss ↓ Mitochondrial Membrane Potential MitochondrialDysfunction->MMP_Loss CytochromeC Cytochrome c Release MMP_Loss->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cholinergic and non-cholinergic neurotoxic pathways of this compound.

Experimental Workflow for Assessing this compound Neurotoxicity

Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Treatment Treatment with This compound (Dose-response & Time-course) Start->Treatment AChE_Assay AChE Activity Assay Treatment->AChE_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay ROS_Assay ROS Production Assay (DCFH-DA) Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Treatment->MMP_Assay Apoptosis_Assays Apoptosis Assays Treatment->Apoptosis_Assays Data_Analysis Data Analysis and Interpretation AChE_Assay->Data_Analysis Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis Caspase_Assay Caspase-3 Activity Assay Apoptosis_Assays->Caspase_Assay CytoC_Assay Cytochrome c Release Assay (Western Blot) Apoptosis_Assays->CytoC_Assay BaxBcl2_Assay Bax/Bcl-2 Ratio Analysis (Western Blot) Apoptosis_Assays->BaxBcl2_Assay Caspase_Assay->Data_Analysis CytoC_Assay->Data_Analysis BaxBcl2_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound neurotoxicity.

Intrinsic Apoptotic Signaling Pathway Induced by this compound

Apoptosis_Pathway Upstream Oxidative Stress & Mitochondrial Dysfunction Bax Bax Activation & Translocation Upstream->Bax Bcl2 Bcl-2 (Anti-apoptotic) Upstream->Bcl2 Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->Bax Inhibition CytoC Cytochrome c Release into Cytosol MOMP->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActivatedCasp9 Activated Caspase-9 Apoptosome->ActivatedCasp9 Activation Casp3 Pro-Caspase-3 ActivatedCasp3 Activated Caspase-3 (Executioner Caspase) ActivatedCasp9->ActivatedCasp3 Activation Casp3->ActivatedCasp3 Cleavage & Activation Substrates Cellular Substrate Cleavage (e.g., PARP) ActivatedCasp3->Substrates Apoptosis Apoptotic Cell Death Substrates->Apoptosis

Caption: Intrinsic apoptotic signaling pathway induced by this compound.

Conclusion

The neurotoxicity of this compound in neuronal cell lines is a multifaceted process initiated by the inhibition of acetylcholinesterase and amplified by secondary mechanisms involving oxidative stress and apoptosis. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to design and execute robust in vitro studies. A thorough understanding of these mechanisms, facilitated by the visualized signaling pathways, is essential for the development of effective countermeasures and therapeutic strategies against organophosphate poisoning. Future research should focus on further elucidating the specific molecular targets of this compound and the intricate crosstalk between the different signaling pathways involved in its neurotoxicity.

References

The Dichotomy of Methyl Parathion Bioactivation: An In Vitro vs. In Vivo Metabolic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The organophosphate insecticide methyl parathion serves as a classic example of a xenobiotic that requires metabolic activation to exert its primary toxic effect. The conversion of the parent compound, a phosphorothioate, to its oxygen analog, methyl paraoxon, is a critical step that dramatically increases its potency as an acetylcholinesterase inhibitor. Understanding the nuances of this bioactivation process, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive comparison of the in vitro and in vivo metabolism of methyl parathion to this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Metabolic Pathways: A Visual Overview

The metabolic fate of methyl parathion is multifaceted, involving both bioactivation and detoxification pathways. The primary route of bioactivation is the desulfuration of methyl parathion to the highly toxic this compound, a reaction predominantly catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[1] Concurrently, detoxification pathways, including dearylation (also mediated by CYP450s) and conjugation reactions, compete to clear the parent compound and its metabolites from the body.

Methyl_Parathion_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion MP Methyl Parathion MPO This compound (Active Metabolite) MP->MPO Desulfuration (Activation) CYP450s (e.g., CYP2B6, CYP2C19, CYP1A2) PNP p-Nitrophenol MP->PNP Dearylation (Detoxification) CYP450s (e.g., CYP1A2, CYP3A4) DMTP Dimethylthiophosphate MP->DMTP Glutathione S-transferase MPO->PNP Hydrolysis (e.g., Paraoxonase 1) DMP Dimethylphosphate MPO->DMP Glutathione S-transferase PNP_conj p-Nitrophenol Conjugates (Glucuronide, Sulfate) PNP->PNP_conj UGTs, SULTs Urine Urinary Excretion DMP->Urine DMTP->Urine PNP_conj->Urine

Figure 1: Metabolic Pathways of Methyl Parathion.

Quantitative Comparison of In Vitro and In Vivo Metabolism

Direct comparison of metabolic kinetics between in vitro and in vivo systems is complex due to differences in substrate availability, enzyme concentrations, and the presence of competing physiological processes in a whole organism. However, by examining data from in vitro enzyme assays and in vivo pharmacokinetic studies, a comparative picture emerges.

In Vitro Kinetic Parameters for Methyl Parathion Desulfuration

In vitro studies using human liver microsomes and recombinant CYP450 enzymes have been instrumental in identifying the key enzymes responsible for the conversion of methyl parathion to this compound and in quantifying their kinetic parameters (K_m and V_max).

Enzyme/SystemSpeciesK_m (µM)V_max (nmol/min/nmol P450)Reference
CYP2B6 Human1.259.78[2]
CYP2C19 Human1.034.67[2]
CYP1A2 Human1.965.14[2]
Human Liver Microsomes Human--[2]

Table 1: In Vitro Kinetic Parameters for the Desulfuration of Methyl Parathion to this compound. K_m (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction, indicating the enzyme's affinity for the substrate. V_max (maximum velocity) represents the maximum rate of the reaction.

In Vivo Pharmacokinetic Parameters of Methyl Parathion

In vivo studies, typically conducted in rodent models, provide insights into the absorption, distribution, metabolism, and excretion (ADME) of methyl parathion. While direct measurement of in vivo V_max and K_m for specific metabolic pathways is challenging, pharmacokinetic parameters for the parent compound offer a holistic view of its fate in a living system.

ParameterSpeciesRoute of AdministrationValueReference
Oral Bioavailability RatOral~20%
Apparent Oral Absorption Coefficient RatOral1.24 h⁻¹
Apparent Dermal Absorption Coefficient RatDermal~0.41 h⁻¹
Clearance RatIntravenous1.85 L/h/kg
Terminal Half-life RatIntravenous6.6 h
Volume of Distribution (central compartment) RatIntravenous1.45 L/kg

Table 2: In Vivo Pharmacokinetic Parameters of Methyl Parathion in Rats. These parameters describe the overall disposition of methyl parathion in the body.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of metabolic data. Below are generalized methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism in Rat Liver Microsomes

Objective: To determine the kinetic parameters (K_m and V_max) for the formation of this compound from methyl parathion by rat liver microsomal enzymes.

Materials:

  • Cryopreserved rat liver microsomes

  • Methyl parathion

  • This compound standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

  • Thawing Microsomes: Thaw the cryopreserved rat liver microsomes rapidly in a 37°C water bath.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of methyl parathion.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a predetermined amount of microsomal protein to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction proceeds under initial rate conditions (less than 20% substrate turnover).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC method. A standard curve of this compound is used for quantification.

  • Data Analysis: Determine the initial velocity of this compound formation at various methyl parathion concentrations. Fit the data to the Michaelis-Menten equation to calculate K_m and V_max.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw Thaw Rat Liver Microsomes Prepare Prepare Incubation Mixture (Buffer, NADPH system, Methyl Parathion) Thaw->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction (Add Microsomes) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile) Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze HPLC Analysis for This compound Process->Analyze Data Calculate Km and Vmax Analyze->Data

Figure 2: Generalized workflow for an in vitro metabolism study.
In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of methyl parathion and identify its major metabolites in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Methyl parathion formulation for oral gavage

  • Metabolic cages for urine and feces collection

  • Blood collection tubes (e.g., containing an anticoagulant and cholinesterase inhibitor)

  • Analytical standards for methyl parathion and its expected metabolites

  • Solvents for extraction

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the study.

  • Dosing: Administer a single oral dose of the methyl parathion formulation to the rats via gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Urine and Feces Collection: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Processing:

    • Blood: Centrifuge the blood samples to obtain plasma.

    • Urine: Measure the volume of urine collected at each interval.

    • Tissue (optional): At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).

  • Bioanalysis:

    • Extract methyl parathion and its metabolites from plasma, urine, and tissue homogenates.

    • Quantify the concentrations of the parent compound and its metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as C_max (maximum concentration), T_max (time to maximum concentration), AUC (area under the concentration-time curve), clearance, volume of distribution, and half-life.

  • Metabolite Profiling: Identify and quantify the major metabolites in the urine to understand the primary routes of elimination.

Discussion and In Vitro-In Vivo Extrapolation (IVIVE)

The in vitro data clearly demonstrate that specific CYP450 isoforms, particularly CYP2B6, CYP2C19, and CYP1A2 in humans, are highly efficient at converting methyl parathion to its toxic metabolite, this compound.[2] The low K_m values suggest that this activation can occur even at low substrate concentrations.

In vivo, the situation is more complex. The oral bioavailability of methyl parathion in rats is relatively low (~20%), indicating significant first-pass metabolism in the liver. This is consistent with the efficient in vitro metabolism observed in liver microsomes. The rapid clearance of the parent compound further supports the extensive metabolic activity in vivo.

A key challenge in toxicology is the extrapolation of in vitro findings to predict in vivo outcomes (IVIVE). Physiologically based pharmacokinetic (PBPK) models are powerful tools for this purpose. These models integrate in vitro metabolic data (like K_m and V_max) with physiological parameters (such as blood flow rates and tissue volumes) to simulate the disposition of a chemical in the whole organism. For methyl parathion, PBPK models can be used to predict the in vivo concentration of this compound in target tissues like the brain, providing a more accurate assessment of neurotoxicity than can be obtained from in vitro data alone.

Conclusion

The metabolism of methyl parathion to this compound is a critical bioactivation step that is significantly more rapid and extensive in vivo than what might be inferred from simple in vitro systems alone. While in vitro assays using liver microsomes and recombinant enzymes are invaluable for identifying the specific enzymes involved and their intrinsic kinetic properties, they do not fully capture the complex interplay of absorption, distribution, competing metabolic pathways, and excretion that occurs in a living organism. In vivo pharmacokinetic studies provide a more holistic understanding of the disposition of methyl parathion and its metabolites. The integration of in vitro metabolic data into PBPK models represents a promising approach to bridge the gap between these two experimental paradigms, ultimately leading to more accurate predictions of toxicity and improved human health risk assessment.

References

The Environmental Fate and Degradation of Methyl Paraoxon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraoxon (O,O-dimethyl O-4-nitrophenyl phosphate) is the highly toxic oxygen analog and primary active metabolite of the organophosphorus insecticide methyl parathion.[1][2] Its presence in the environment, arising from the oxidation of methyl parathion, is a significant concern due to its potent acetylcholinesterase inhibition.[3] Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental risk, developing remediation strategies, and ensuring human and ecological safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes that govern the persistence and transformation of this compound in the environment.

Abiotic Degradation Pathways

Abiotic degradation of this compound is primarily driven by hydrolysis and photolysis, with soil- and mineral-catalyzed reactions also playing a role. These processes lead to the breakdown of the molecule into less toxic products.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, involving the cleavage of the phosphate ester bond. The rate of hydrolysis is highly dependent on pH and temperature.[1][4]

Under alkaline conditions (pH > 9), the primary hydrolysis products are dimethyl phosphate (DMP) and p-nitrophenol (PNP).[4][5] At lower pH (pH < 9), the major product is methyl 4-nitrophenyl phosphate (M4NP).[4][5] The hydrolysis of this compound is significantly faster in alkaline conditions. For instance, at a pH of 13, the half-life of this compound is approximately 2.3 minutes.[6] In contrast, in the absence of catalysts, this compound can remain intact for over 10 hours at pH 9.8.[4]

Catalysts can significantly accelerate the hydrolysis of this compound. Aminoguanidine imines have been shown to cause instantaneous hydrolysis at pH 10.[4] Metal-organic frameworks (MOFs) and various metal oxides also exhibit catalytic activity in the degradation of this compound and its analogs.[7]

Photolysis

Photolysis, or degradation by sunlight, is another significant pathway for the breakdown of this compound in the environment.[1][3] The phototransformation of methyl parathion to this compound is a known atmospheric process.[8][9] Subsequently, this compound itself can undergo further photodegradation.

Studies on the photolysis of the closely related methyl parathion indicate that the process yields products such as this compound and p-nitrophenol.[10] The quantum yields for the photolysis of methyl parathion have been determined under various conditions, and it is expected that this compound would exhibit its own characteristic quantum yield upon direct absorption of light.[2] The presence of photosensitizers in natural waters can also influence the rate of indirect photolysis.

Biotic Degradation Pathways

Microbial degradation is a critical process for the detoxification of this compound in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize this compound.[11][12]

Bacterial Degradation

Numerous bacterial species have been identified that can hydrolyze this compound. These bacteria often possess enzymes known as organophosphorus hydrolases (OPHs) or phosphotriesterases (PTEs).[11][13] One of the most well-studied enzymes is methyl parathion hydrolase (MPH), which can efficiently hydrolyze methyl parathion and, by extension, this compound.[11][14]

The initial step in the bacterial degradation of this compound is the hydrolysis of the P-O bond, leading to the formation of dimethyl phosphate (DMP) and p-nitrophenol (PNP).[15] The resulting p-nitrophenol is then further metabolized by a variety of bacterial pathways, often involving a series of oxidative steps that lead to intermediates such as hydroquinone and ultimately to compounds that can enter the tricarboxylic acid (TCA) cycle.[15]

Fungal Degradation

Fungi also play a role in the biodegradation of this compound. Species of Penicillium, Fusarium, and Aspergillus have demonstrated the ability to degrade this compound, with degradation rates varying depending on the species and environmental conditions.[12] Fungal organophosphorus hydrolases can effectively break down the compound in acidic environments.[12]

Summary of Quantitative Data

The following tables summarize the available quantitative data on the degradation of this compound and its precursor, methyl parathion.

Table 1: Hydrolysis Half-life of this compound and Methyl Parathion at Different pH Values

CompoundpHTemperature (°C)Half-lifeReference(s)
This compound13Ambient2.3 minutes[6]
This compound8.52548% degradation in 60 min (catalyzed)[5]
Methyl Parathion52568 days[15]
Methyl Parathion72540 days[15]
Methyl Parathion92533 days[15]
Methyl Parathion6.12246 days[3]
Methyl Parathion7.3 (River Water)2223 days[3]
Methyl Parathion8.1 (Seawater)2230 days[3]

Table 2: Photolysis Data for Methyl Parathion

MediumConditionsHalf-lifeQuantum Yield (Φ)Reference(s)
Natural WaterSummer8 days-[1][9]
Natural WaterWinter38 days-[1][9]
Groundwater-3 days-[1][9]
River Water-4 days-[1][9]
Thin Films254 nm-0.024 ± 0.007[2]
Thin Films313 nm-0.012 ± 0.005[2]
Sprayed Films (UV)-~40 hours-[3]

Table 3: Biodegradation of this compound and Methyl Parathion by Microorganisms

MicroorganismCompoundDegradation RateConditionsReference(s)
Penicillium nalgiovenseThis compound~80% in 30 dayspH 5, 30°C[12]
Fusarium sp.This compound~60% in 30 dayspH 5, 30°C[12]
Aspergillus nigerThis compound~40% in 30 dayspH 2, 30°C[12]
Klebsiella variicola (P9)Methyl Parathion100% in 7 days50 mg/L, LB medium
Engineered E. coliMethyl Parathion100% in 2 hours1 mM[15]
Aerobic SoilMethyl ParathionHalf-life of 64 days-[1][8]
Anaerobic SoilMethyl ParathionHalf-life of 7 days-[1][8]

Experimental Protocols

Detailed methodologies are essential for reproducible research in the environmental fate of this compound. Below are outlines of key experimental protocols.

Hydrolysis Study Protocol
  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 4, 7, 9, 11). Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and spike it into the buffer solutions to a final desired concentration.

  • Incubation: Incubate the solutions in constant-temperature water baths or incubators, protected from light to prevent photolysis.

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Sample Preparation: Quench the hydrolysis reaction by adding a suitable agent (e.g., acid) and extract the this compound and its degradation products using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of this compound and its hydrolysis products.[4]

  • Data Analysis: Determine the rate constants and half-lives of hydrolysis by plotting the concentration of this compound versus time.

Photolysis Study Protocol
  • Solution Preparation: Prepare aqueous solutions of this compound of known concentration.

  • Irradiation: Irradiate the solutions using a light source that simulates sunlight (e.g., a xenon arc lamp) or at specific wavelengths using a monochromator. Control the temperature of the solution.

  • Actinometry: Use a chemical actinometer to measure the light intensity.

  • Sampling and Analysis: At various time points, take samples and analyze for the concentration of this compound using HPLC or GC-MS.

  • Quantum Yield Calculation: Calculate the photodegradation quantum yield using the rate of degradation, the light intensity, and the molar absorption coefficient of this compound at the irradiation wavelength.[2]

Biodegradation Study Protocol (Soil)
  • Soil Collection and Characterization: Collect soil samples from a relevant site and characterize their physicochemical properties (pH, organic matter content, texture).

  • Spiking: Spike the soil samples with a known concentration of this compound.

  • Incubation: Incubate the spiked soil samples under controlled conditions of temperature and moisture. For aerobic studies, ensure adequate aeration. For anaerobic studies, create an oxygen-free environment.

  • Extraction: At different time intervals, extract this compound and its metabolites from the soil using an appropriate solvent extraction method (e.g., QuEChERS).

  • Analysis: Analyze the extracts by GC-MS or LC-MS/MS to identify and quantify the parent compound and its degradation products.

  • Data Analysis: Determine the dissipation rate and half-life of this compound in the soil.

Visualizations

Degradation Pathways and Experimental Workflows

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Methyl Paraoxon_A This compound Hydrolysis_A Hydrolysis Methyl Paraoxon_A->Hydrolysis_A Photolysis_A Photolysis Methyl Paraoxon_A->Photolysis_A DMP_A Dimethyl Phosphate (DMP) Hydrolysis_A->DMP_A pH > 9 PNP_A p-Nitrophenol (PNP) Hydrolysis_A->PNP_A pH > 9 M4NP_A Methyl 4-nitrophenyl phosphate (M4NP) Hydrolysis_A->M4NP_A pH < 9 Photolysis_A->PNP_A Photo-products_A Further Photodegradation Products Photolysis_A->Photo-products_A Methyl Paraoxon_B This compound Bacterial Hydrolysis_B Bacterial Hydrolysis (e.g., MPH) Methyl Paraoxon_B->Bacterial Hydrolysis_B Fungal Degradation_B Fungal Degradation Methyl Paraoxon_B->Fungal Degradation_B DMP_B Dimethyl Phosphate (DMP) Bacterial Hydrolysis_B->DMP_B PNP_B p-Nitrophenol (PNP) Bacterial Hydrolysis_B->PNP_B Fungal_Metabolites_B Fungal Metabolites Fungal Degradation_B->Fungal_Metabolites_B Hydroquinone_B Hydroquinone PNP_B->Hydroquinone_B TCA_Cycle_Intermediates_B TCA Cycle Intermediates Hydroquinone_B->TCA_Cycle_Intermediates_B

Figure 1: Abiotic and Biotic Degradation Pathways of this compound.

Start Start: Environmental Fate Study Design Sample_Collection Sample Collection (Soil, Water) Start->Sample_Collection Sample_Characterization Sample Characterization (pH, OM, etc.) Sample_Collection->Sample_Characterization Spiking Spiking with This compound Sample_Characterization->Spiking Incubation Incubation under Controlled Conditions (Light, Temp, Aerobic/Anaerobic) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction of Analytes (e.g., QuEChERS) Sampling->Extraction Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Extraction->Analysis Data_Analysis Data Analysis (Kinetics, Half-life) Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 2: General Experimental Workflow for an Environmental Fate Study.

Methyl_Parathion Methyl Parathion Oxidation Oxidation (Photochemical, Biological) Methyl_Parathion->Oxidation Methyl_Paraoxon This compound Oxidation->Methyl_Paraoxon Hydrolysis Hydrolysis Methyl_Paraoxon->Hydrolysis PNP p-Nitrophenol Hydrolysis->PNP DMP Dimethyl Phosphate Hydrolysis->DMP

Figure 3: Relationship between Methyl Parathion and this compound.

References

Acute Oral and Dermal Toxicity of Methyl Paraoxon in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraoxon, the active metabolite of the organophosphate insecticide methyl parathion, is a potent neurotoxic agent. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This guide provides a comprehensive overview of the acute oral and dermal toxicity of this compound in rodent models, presenting quantitative toxicity data, detailed experimental protocols, and visualizations of the toxicological pathway and experimental workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine at cholinergic synapses. The resulting overstimulation of muscarinic and nicotinic receptors disrupts neurotransmission, causing a cascade of physiological effects that can lead to respiratory failure and death.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Accumulation Acetylcholine Accumulation Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactive_AChE Inactive AChE (Phosphorylated) Methyl_Paraoxon Methyl_Paraoxon Methyl_Paraoxon->AChE Irreversibly Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Toxicity Data

The acute toxicity of this compound is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a tested population. While direct LD50 values for this compound are not always available in the literature, they can be estimated based on the known toxicity of its parent compound, methyl parathion, and their relative potencies. A key study by Miyamoto et al. (1963) established that this compound is significantly more potent than methyl parathion[1].

Table 1: Acute Oral Toxicity of this compound and Methyl Parathion in Rodents

SpeciesCompoundSexLD50 (mg/kg)Potency Ratio (this compound vs. Methyl Parathion)Estimated this compound LD50 (mg/kg)Reference
Rat (Wistar)Methyl ParathionMale24.55.44.5Miyamoto et al., 1963b
MouseMethyl Parathion--1.6-Miyamoto et al., 1963b

Note: The estimated LD50 for this compound in rats is calculated by dividing the LD50 of methyl parathion by the potency ratio.

Table 2: Acute Dermal Toxicity of Methyl Parathion in Rodents

SpeciesSexLD50 (mg/kg)Reference
RatMale & Female67Gaines, 1960
MouseMale1200

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the acute oral and dermal toxicity of a substance like this compound, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity Testing

The acute oral toxicity of this compound is typically determined using a limit test or a full LD50 study employing the oral gavage route.

1. Animal Model:

  • Species: Albino rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.

  • Age and Weight: Young adult animals, typically 8-12 weeks old, with body weights within a narrow range (e.g., 200-300g for rats).

  • Sex: Studies may use a single sex (often females, as they can be slightly more sensitive) or both sexes.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

2. Housing and Feeding:

  • Animals are housed in individual cages under controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.

  • Standard laboratory chow and water are provided ad libitum, except for a brief fasting period (e.g., overnight for rats) before dosing.

3. Dose Preparation and Administration:

  • This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, propylene glycol).

  • A single dose is administered to each animal via oral gavage using a stomach tube. The volume administered is typically based on the animal's body weight.

4. Observation:

  • Animals are observed for clinical signs of toxicity and mortality at frequent intervals on the day of dosing (e.g., 30 minutes, 1, 2, and 4 hours post-dose) and at least once daily for 14 days.

  • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body weights are recorded prior to dosing and at regular intervals throughout the study.

5. Data Analysis:

  • The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Oral_Toxicity_Workflow Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimation Acclimation (≥ 5 days) Animal_Selection->Acclimation Fasting Fasting (e.g., overnight) Acclimation->Fasting Administration Oral Gavage (Single Dose) Fasting->Administration Dose_Preparation Dose Preparation (this compound in Vehicle) Dose_Preparation->Administration Observation Clinical Observation & Mortality Check (14 days) Administration->Observation Data_Analysis LD50 Calculation Observation->Data_Analysis

Figure 2: Experimental workflow for acute oral toxicity testing.

Acute Dermal Toxicity Testing

The acute dermal toxicity of this compound is assessed by applying the substance to the skin of the test animals.

1. Animal Model:

  • Species: Albino rabbits are the preferred species for dermal toxicity studies, although rats may also be used.

  • Age and Weight: Young adult animals.

  • Acclimation: Similar to oral toxicity studies, animals are acclimated for at least 5 days.

2. Housing and Preparation:

  • Animals are housed individually.

  • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of each animal to expose a test area of at least 10% of the body surface. Care is taken to avoid abrading the skin.

3. Dose Application:

  • The test substance, either neat or in a suitable vehicle, is applied uniformly over the prepared skin area.

  • The treated area is then covered with a porous gauze patch and a non-irritating tape to hold it in place. The trunk of the animal may be wrapped with an elastic bandage to prevent removal of the patch and ingestion of the substance.

  • The exposure period is typically 24 hours.

4. Observation:

  • After the exposure period, the wrappings and patch are removed, and the skin is wiped to remove any residual test substance.

  • Animals are observed for signs of toxicity and mortality at regular intervals for 14 days.

  • The treated skin is examined for local reactions such as erythema, edema, and other signs of irritation.

  • Body weights are recorded at the beginning and end of the study.

5. Data Analysis:

  • The dermal LD50 is calculated using appropriate statistical methods.

Dermal_Toxicity_Workflow Animal_Selection Animal Selection (e.g., Albino Rabbits) Acclimation Acclimation (≥ 5 days) Animal_Selection->Acclimation Skin_Preparation Fur Clipping (Dorsal Area) Acclimation->Skin_Preparation Dose_Application Dermal Application (24-hour exposure) Skin_Preparation->Dose_Application Patch_Removal Patch Removal & Skin Cleaning Dose_Application->Patch_Removal Observation Clinical & Dermal Observation (14 days) Patch_Removal->Observation Data_Analysis LD50 Calculation Observation->Data_Analysis

Figure 3: Experimental workflow for acute dermal toxicity testing.

Conclusion

This compound is a highly toxic organophosphate that demonstrates significant acute oral and, presumably, dermal toxicity in rodent models. Its mechanism of action through the irreversible inhibition of acetylcholinesterase is well-established. While precise LD50 values for this compound can be scarce, estimations based on its more potent nature compared to its parent compound, methyl parathion, provide valuable insight into its toxic potential. The standardized protocols for acute toxicity testing outlined in this guide serve as a foundation for the assessment of such hazardous compounds, ensuring the generation of reliable and reproducible data for risk assessment and the development of potential countermeasures. Further research to determine the specific dermal LD50 of this compound in various rodent models would be beneficial for a more complete toxicological profile.

References

The Enigmatic Role of Methyl Paraoxon in Organophosphate-Induced Delayed Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate-induced delayed neuropathy (OPIDN) is a debilitating neurological condition characterized by a delayed onset of axonal degeneration in the peripheral and central nervous systems. While the primary mechanism of acute organophosphate toxicity involves the inhibition of acetylcholinesterase (AChE), OPIDN is initiated by a distinct molecular event: the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE). This technical guide provides an in-depth exploration of the role of methyl paraoxon, an active metabolite of the insecticide methyl parathion, in the context of OPIDN. Although its congener, paraoxon, is not typically associated with this delayed neurotoxicity, the involvement of this compound presents a more complex picture that warrants detailed investigation. This document summarizes the current understanding of the molecular mechanisms, presents available quantitative data on enzyme inhibition, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to Organophosphate-Induced Delayed Neuropathy (OPIDN)

Organophosphate (OP) compounds are a diverse class of chemicals widely used as pesticides and developed as nerve agents. While their acute toxicity is well-understood to result from the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, a subset of OPs can also induce a delayed and often irreversible neurological syndrome known as OPIDN.[1] This condition typically manifests 1 to 4 weeks after exposure and is characterized by cramping muscle pain in the lower limbs, distal numbness, and paresthesias, followed by progressive weakness and ataxia.[1]

The molecular initiating event for OPIDN is the inhibition of a specific neural enzyme called Neuropathy Target Esterase (NTE), now also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[2][3] For OPIDN to occur, two critical events must take place:

  • Sufficient Inhibition of NTE: A threshold of at least 70% inhibition of NTE activity in the nervous system is generally considered necessary to trigger the pathogenic cascade.[2][4]

  • "Aging" of the Inhibited Enzyme: Following phosphorylation of the active site serine of NTE by an OP, a subsequent chemical modification known as "aging" must occur. This process involves the cleavage of an alkyl group from the phosphorus atom of the inhibitor, leaving a negatively charged phosphate adduct on the enzyme.[1][2][5] This aged, inhibited NTE is thought to gain a toxic function that ultimately leads to axonal degeneration.[4]

This compound and its Interaction with Neuropathy Target Esterase (NTE)

This compound is the active, oxygenated metabolite of methyl parathion. While its primary mode of toxicity is the potent inhibition of AChE, its role in OPIDN is less clear and is an area of ongoing research. In contrast to classic OPIDN inducers like diisopropylfluorophosphate (DFP), the capacity of this compound to consistently induce OPIDN is debated.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of an organophosphate is typically quantified by its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or its bimolecular rate constant of inhibition (kᵢ). While extensive data exists for the inhibition of AChE by this compound, specific and consistent data for its inhibition of NTE is less readily available. This is partly due to the standard NTE assay protocol which uses paraoxon (the diethyl analog) to inhibit non-NTE esterases.

Available data on the inhibition kinetics of related compounds provide some context:

CompoundTarget EnzymeSpecies/TissueIC50Bimolecular Rate Constant (kᵢ)Reference
This compound Acetylcholinesterase (AChE)Neotropical Fish Brain123 nM - 3340 nM6.9 - 187 mM⁻¹min⁻¹[6]
This compound Acetylcholinesterase (AChE)Hen Brain-900.57 ± 65.3 mM⁻¹min⁻¹[7]
Paraoxon Phenyl valerate-hydrolyzing activity (NTE-like)Chicken Serum6 nM and 51 nM (two components)-[8]
Mipafox (a known OPIDN inducer) Phenyl valerate-hydrolyzing activity (NTE-like)Chicken Serum4 nM and 110 nM (two components)-[8]

Note: The data for paraoxon and mipafox on "phenyl valerate-hydrolyzing activity" in chicken serum represents an NTE-like activity and suggests high sensitivity. Specific IC50 values for this compound against purified NTE are not consistently reported in the literature.

Experimental Protocols for Studying OPIDN

The adult hen is the standard animal model for studying OPIDN due to its high sensitivity to the delayed neurotoxic effects of organophosphates.

General Protocol for OPIDN Induction in Hens

A generalized protocol for assessing the OPIDN-inducing potential of a test compound in adult hens is as follows:

  • Animal Model: Adult laying hens (8-12 months old) are typically used.

  • Dosing: The test compound is administered, often as a single oral or subcutaneous dose. For known neurotoxicants like DFP, a standard neuropathic dose is used (e.g., 1.1 mg/kg, s.c.).[9][10] The dose of the test compound may need to be determined empirically, often starting with a dose close to the LD50 and adjusting as needed. Prophylactic treatment with atropine is often administered to counteract the acute cholinergic effects.

  • Observation Period: Birds are observed for a period of at least 21 days for the development of clinical signs of neuropathy.

  • Clinical Scoring: The severity of ataxia and paralysis is assessed using a standardized scoring system (e.g., an 8-point scale).

  • Biochemical Analysis: At selected time points (e.g., 24 and 48 hours post-dosing), brain and spinal cord tissues are collected to measure NTE and AChE activity.

  • Histopathology: At the end of the observation period, sections of the brain, spinal cord, and peripheral nerves are collected and processed for histological examination to assess the extent of axonal degeneration and demyelination.

Specific Considerations for this compound

Specific, detailed protocols for inducing OPIDN with this compound are not well-established in the literature, likely due to its equivocal status as an OPIDN-inducing agent. Studies that have investigated methyl parathion (the parent compound) in hens have not consistently observed delayed neuropathy. For instance, a study on pirimiphos-methyl, another dimethyl phosphorothioate, did not show NTE inhibition or clinical signs of OPIDN in hens, even at high doses.[11] This suggests that some dimethyl organophosphates may not be potent inducers of OPIDN.

Signaling Pathways in OPIDN

The precise signaling cascade that links aged, inhibited NTE to axonal degeneration is not fully elucidated but is an active area of research. The prevailing hypothesis is that the loss of NTE's normal function, coupled with a gain of toxic function from the aged enzyme, disrupts lipid metabolism and intracellular signaling, leading to a "dying-back" axonopathy.

Initiation of OPIDN: NTE Inhibition and Aging

The initial molecular events are central to the development of OPIDN.

cluster_non_neuropathic Non-Neuropathic Pathway OP Neuropathic Organophosphate (e.g., DFP, certain OPs) NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition Inhibited_NTE Phosphorylated NTE (Inhibited) Non_aged_inhibited_NTE Inhibited NTE (Non-aged) Aged_NTE Aged Inhibited NTE (Negatively Charged Adduct) Inhibited_NTE->Aged_NTE Aging (Loss of R-group) OPIDN Initiation of Axonal Degeneration (OPIDN) Aged_NTE->OPIDN No_OPIDN No OPIDN Non_aging_OP Non-aging Inhibitor (e.g., phosphinates, carbamates) Non_aging_OP->NTE Inhibition Non_aged_inhibited_NTE->No_OPIDN

Caption: Initiation of OPIDN through NTE inhibition and aging.

Downstream Cellular Events in Axonal Degeneration

Following the initiation phase, a complex series of cellular events is thought to unfold, culminating in axonal breakdown. Key proposed mechanisms include disruptions in calcium homeostasis, mitochondrial dysfunction, and activation of degenerative pathways.

Aged_NTE Aged Inhibited NTE Ca_Homeostasis Disrupted Calcium Homeostasis Aged_NTE->Ca_Homeostasis Axonal_Transport Impaired Axonal Transport Aged_NTE->Axonal_Transport Mito_Dysfunction Mitochondrial Dysfunction Ca_Homeostasis->Mito_Dysfunction Calpain_Activation Calpain Activation Ca_Homeostasis->Calpain_Activation Axon_Degeneration Axonal Degeneration Mito_Dysfunction->Axon_Degeneration Axonal_Transport->Axon_Degeneration Cytoskeleton_Breakdown Cytoskeletal Breakdown Calpain_Activation->Cytoskeleton_Breakdown Cytoskeleton_Breakdown->Axon_Degeneration

Caption: Proposed downstream pathways leading to axonal degeneration in OPIDN.

Recent research has implicated several signaling pathways in organophosphate neurotoxicity more broadly, which may have relevance to OPIDN. These include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), which are involved in cellular stress responses, apoptosis, and survival.[12][13][14] The activation of these pathways can be cell-type and compound-specific. For instance, in SH-SY5Y cells, paraoxon was shown to elevate the activity of the MAPK pathway.[13] Alterations in calcium signaling are also a common feature of organophosphate neurotoxicity, with exposures leading to disruptions in intracellular calcium levels which can trigger a cascade of neurotoxic events.[15][16][17][18]

Experimental Workflow for Assessing OPIDN

A typical experimental workflow for investigating the OPIDN potential of a compound like this compound is a multi-step process involving in vivo and in vitro analyses.

start Hypothesis: Does this compound Induce OPIDN? in_vivo In Vivo Study (Hen Model) start->in_vivo dosing Dosing with this compound (with Atropine protection) in_vivo->dosing clinical_obs Clinical Observation (21 days) - Ataxia Scoring dosing->clinical_obs biochem Biochemical Analysis - NTE & AChE Inhibition (Brain, Spinal Cord) dosing->biochem histopath Histopathology - Axonal Degeneration (Nerve Tissue) clinical_obs->histopath conclusion Conclusion on OPIDN Potential biochem->conclusion histopath->conclusion

Caption: Experimental workflow for evaluating OPIDN potential.

Conclusion and Future Directions

The role of this compound in organophosphate-induced delayed neuropathy remains an area that requires further clarification. While the fundamental mechanism of OPIDN is tied to the inhibition and aging of NTE, the specific interaction of this compound with this target and its downstream consequences are not as well-defined as for classical OPIDN-inducing compounds. The available data on AChE inhibition by this compound is robust, but there is a notable lack of specific, quantitative data on its inhibition of NTE.

Future research should focus on:

  • Quantitative NTE Inhibition Studies: Determining the IC50 and kᵢ values for this compound against purified hen brain NTE is crucial for a definitive assessment of its inhibitory potency.

  • In Vivo Studies in the Hen Model: A systematic dose-response study of this compound in the hen model is necessary to determine if it can induce clinical and histopathological signs of OPIDN, and if so, at what doses.

  • Investigation of NTE "Aging": Studies are needed to determine if and at what rate this compound-inhibited NTE undergoes the critical "aging" reaction.

  • Elucidation of Downstream Pathways: If this compound is found to induce OPIDN, further studies using proteomics and other 'omics' approaches will be essential to delineate the specific signaling pathways that are dysregulated, leading to axonal degeneration.

A clearer understanding of the role of this compound in OPIDN will not only contribute to a more comprehensive knowledge of the structure-activity relationships for this class of neurotoxicants but also aid in the risk assessment and development of potential therapeutic strategies for this debilitating condition.

References

Spontaneous Reactivation of Methyl Paraoxon-Inhibited Cholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus compounds, such as methyl paraoxon, are potent inhibitors of cholinesterases, enzymes critical for the proper functioning of the nervous system. Inhibition occurs through the phosphorylation of a serine residue in the enzyme's active site. While this inhibition can be long-lasting, the enzyme can slowly regain activity through a process known as spontaneous reactivation. This technical guide provides an in-depth analysis of the spontaneous reactivation of this compound-inhibited cholinesterase, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. Understanding the kinetics and factors influencing this reactivation is crucial for the development of effective antidotes and therapeutic strategies against organophosphate poisoning.

Introduction

Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Organophosphorus (OP) compounds, including the active metabolite of the insecticide parathion, this compound, act as potent neurotoxins by inhibiting AChE.[1] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and potentially fatal consequences.[1][2]

The interaction between an organophosphate and AChE involves the formation of a stable, phosphorylated enzyme. However, this inhibited enzyme can undergo two competing processes: spontaneous reactivation and aging. Spontaneous reactivation is the gradual, spontaneous hydrolysis of the phosphoryl-enzyme bond, restoring the enzyme's function. In contrast, "aging" involves a dealkylation of the phosphoryl group, resulting in a covalently modified enzyme that is resistant to reactivation by standard oxime antidotes.[1] The rates of these processes are dependent on the specific organophosphate and the species from which the cholinesterase is derived.[1]

This guide focuses specifically on the spontaneous reactivation of cholinesterase following inhibition by this compound, providing a comprehensive overview for researchers in toxicology, pharmacology, and drug development.

Mechanism of Inhibition and Spontaneous Reactivation

The interaction between this compound and acetylcholinesterase follows a multi-step pathway. Initially, the organophosphate reversibly binds to the active site of the enzyme. This is followed by the phosphorylation of the catalytic serine residue, leading to the formation of a transient, inhibited enzyme-inhibitor complex and the release of the leaving group (p-nitrophenol in the case of paraoxon). This phosphorylated enzyme is inactive.

Spontaneous reactivation occurs through the slow hydrolysis of the phosphyl-serine bond, which regenerates the active enzyme. This process is generally much slower than the reactivation induced by nucleophilic agents like oximes.[1][2] Concurrently, the inhibited enzyme can undergo the "aging" process, where a dealkylation of the phosphorus moiety occurs. This aged, negatively charged phosphonylated enzyme is no longer susceptible to reactivation by standard oximes.[3]

G AChE Active AChE (E-OH) Inhibited This compound-Inhibited AChE (E-OP) AChE->Inhibited Inhibition (this compound) Aged Aged AChE Inhibited->Aged Aging (k_a) Reactivated Reactivated AChE (E-OH) Inhibited->Reactivated Spontaneous Reactivation (k_s) Aged->Aged

Figure 1: Mechanism of AChE inhibition, spontaneous reactivation, and aging.

Quantitative Data on Spontaneous Reactivation

The rate of spontaneous reactivation is a critical parameter in understanding the persistence of organophosphate toxicity. This rate is typically quantified by the spontaneous reactivation rate constant (k_s). Below is a summary of k_s values for acetylcholinesterase from various species after inhibition by paraoxon (a close analog of this compound).

SpeciesCommon NameAChE SourceSpontaneous Reactivation Rate Constant (k_s) (h⁻¹)
Plutella xylostellaDiamondback mothWhole body0.013 ± 0.001
Prodenia lituraCotton leafwormWhole body0.015 ± 0.002
Musca domesticaHouseflyHead0.021 ± 0.002
Cotesia plutellaeWasp (parasitoid)Whole body0.289 ± 0.019
Pteromalus puparumWasp (parasitoid)Whole body0.046 ± 0.005
Propylaea japonicaLadybird beetleWhole body0.027 ± 0.002
Coccinella septempunctataSeven-spotted ladybugWhole body0.023 ± 0.002
Harmonia axyridisAsian lady beetleWhole body0.025 ± 0.002
Rana catesbeianaAmerican bullfrogBrain0.033 ± 0.003
Cavia porcellusGuinea pigBrain0.123 ± 0.011

Data extracted from a study on paraoxon-inhibited AChE, which serves as a close model for this compound.[1]

Experimental Protocols

The determination of the spontaneous reactivation rate of inhibited cholinesterase involves a series of precise experimental steps. The following protocol is a synthesized methodology based on commonly employed techniques, such as the Ellman method, for measuring cholinesterase activity.[4][5][6]

Overall Experimental Workflow

G cluster_prep Preparation cluster_inhibition Inhibition cluster_reactivation Spontaneous Reactivation cluster_assay Activity Assay (Ellman Method) cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., tissue homogenate) Incubate Incubate Enzyme with This compound (I90) Enzyme_Prep->Incubate Inhibitor_Prep This compound Stock Solution Preparation Inhibitor_Prep->Incubate Remove_Inhibitor Remove Excess Inhibitor (e.g., gel filtration) Incubate->Remove_Inhibitor Time_Course Incubate at Controlled Temperature over Time Remove_Inhibitor->Time_Course Aliquots Take Aliquots at Specific Time Points Time_Course->Aliquots Mix Mix Aliquot with DTNB and Substrate (ATCh) Aliquots->Mix Measure Measure Absorbance Change at 412 nm Mix->Measure Plot Plot ln(% Activity) vs. Time Measure->Plot Calculate Calculate k_s from the Slope of the Line Plot->Calculate

Figure 2: Experimental workflow for determining the spontaneous reactivation rate.
Materials and Reagents

  • Enzyme Source: Homogenized tissue (e.g., brain, whole insect body) or purified cholinesterase.

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Inhibitor: this compound.

  • Substrate: Acetylthiocholine (ATCh) iodide.

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Stop Solution (optional): 2% SDS solution.[4]

  • Microplate reader or spectrophotometer.

  • Constant temperature incubator or water bath.

Detailed Procedure
  • Enzyme Preparation:

    • Homogenize the tissue sample in cold phosphate buffer.

    • Centrifuge the homogenate to remove cellular debris.

    • Determine the initial cholinesterase activity of the supernatant.

  • Determination of I90 Concentration:

    • Perform a dose-response experiment to determine the concentration of this compound required to inhibit 90% of the initial enzyme activity (I90).[1] This ensures a consistent level of initial inhibition across experiments.[1]

  • Inhibition of Cholinesterase:

    • Incubate a known amount of the enzyme preparation with the predetermined I90 concentration of this compound.

    • Allow the inhibition reaction to proceed to completion (typically 30-60 minutes).

    • Remove the excess, unreacted this compound. This can be achieved by methods such as gel filtration or rapid dilution.

  • Spontaneous Reactivation Time Course:

    • Place the inhibited enzyme solution in a constant temperature incubator (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the inhibited enzyme solution for activity measurement.

  • Measurement of Cholinesterase Activity (Ellman Method):

    • For each time point, add the aliquot of the enzyme solution to a microplate well or cuvette containing phosphate buffer and DTNB solution.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Monitor the increase in absorbance at 412 nm over a set period (e.g., 5 minutes). The rate of change in absorbance is proportional to the enzyme activity.[5][6] The color change results from the reaction of the product of acetylcholine hydrolysis, thiocholine, with DTNB.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each time point relative to the uninhibited control.

    • The spontaneous reactivation rate constant (k_s) can be determined from the following equation: ln(E_t / E_0) = -k_s * t where:

      • E_t is the enzyme activity at time t.

      • E_0 is the initial inhibited enzyme activity.

      • k_s is the spontaneous reactivation rate constant.

      • t is the time.

    • Plot ln(% Reactivation) versus time. The slope of the resulting linear regression will be equal to -k_s.[1]

Factors Influencing Spontaneous Reactivation

Several factors can influence the rate of spontaneous reactivation of this compound-inhibited cholinesterase:

  • Structure of the Organophosphate: The chemical structure of the organophosphate, particularly the nature of the alkyl groups attached to the phosphorus atom, significantly affects the stability of the phosphorylated enzyme and thus the rate of spontaneous reactivation.[7] O,O-dimethyl organophosphorus compounds, like this compound, tend to exhibit more rapid spontaneous reactivation compared to their O,O-diethyl counterparts.[7]

  • Enzyme Source (Species): As shown in the data table, the rate of spontaneous reactivation is highly species-specific.[1] This variability is likely due to subtle differences in the amino acid composition and structure of the active site of the cholinesterase among different species.

  • Temperature: Like most chemical reactions, the rate of spontaneous reactivation is temperature-dependent. Higher temperatures generally lead to faster reactivation rates.[8]

  • pH: The pH of the surrounding medium can also influence the rate of hydrolysis of the phosphyl-enzyme bond.

Conclusion and Future Directions

The spontaneous reactivation of this compound-inhibited cholinesterase is a slow but significant process that contributes to the overall toxicokinetics of this organophosphate. A thorough understanding of the kinetics and influencing factors of this process is essential for the development of more effective medical countermeasures against organophosphate poisoning. Future research should focus on:

  • Elucidating the precise structural features of the cholinesterase active site that govern the rate of spontaneous reactivation.

  • Investigating the potential for developing novel therapeutic agents that can accelerate the spontaneous reactivation process, offering an alternative or adjunct to traditional oxime therapy.

  • Expanding the database of spontaneous reactivation rates for a wider range of organophosphates and species to improve predictive models of toxicity and recovery.

By continuing to explore the fundamental mechanisms of cholinesterase inhibition and reactivation, the scientific community can pave the way for improved treatments and better protection against the harmful effects of organophosphorus compounds.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Methyl Paraoxon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl paraoxon (dimethyl (4-nitrophenyl) phosphate) is the active, toxic metabolite of the organophosphate insecticide methyl parathion.[1][2] Its analysis is critical for toxicological studies, environmental monitoring, and food safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the selective and sensitive determination of this compound in various matrices.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation and instrument parameters.

Principle The method involves the extraction of this compound from the sample matrix, followed by separation, identification, and quantification using GC-MS. The sample is injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. This compound is identified by its specific retention time and its unique mass spectrum (the pattern of its fragment ions). Quantification is achieved by comparing the response of the target analyte to that of a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.[4][5]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) sorbents (e.g., Primary Secondary Amine - PSA)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.[5]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]

  • Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower water/solid matrix layer.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile extract to a dSPE cleanup tube containing MgSO₄ and PSA sorbent. The PSA helps remove interfering matrix components like organic acids and sugars.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge for 5 minutes at ≥3000 rcf.

  • The resulting supernatant is the final extract. Carefully collect the supernatant and transfer it to an autosampler vial for GC-MS analysis. For some applications, the solvent may be evaporated and the residue reconstituted in a solvent like ethyl acetate or hexane/acetone.[6][7]

GC-MS Instrumental Analysis

The following parameters are a typical starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometric Detector (e.g., Agilent 5977B GC/MSD)[8]

  • Capillary Column: A low-polarity column such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[6][8]

GC Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Inlet Mode: Splitless injection is preferred for trace analysis to maximize sensitivity.[6][8]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.[6][8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 3 minutes.

    • Ramp 1: 25 °C/min to 175 °C.

    • Ramp 2: 8 °C/min to 290 °C, hold for 5 minutes.[8]

    • Total run time: Approximately 25 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.[8]

  • Transfer Line Temperature: 275 °C.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Full scan mode can be used for initial identification.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).[8]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific matrix and instrumentation.

ParameterValueReference
Analyte This compound
Molecular Formula C₈H₁₀NO₆P[9]
Molecular Weight 247.14 g/mol [10]
Quantifier Ion (m/z) 109[10]
Qualifier Ion(s) (m/z) 136, 247[4][10]
Typical LOD 0.01 - 0.5 µg/kg (ppb)[8][11]
Typical LOQ 0.04 - 2.5 µg/kg (ppb)[8][11]
Linearity (R²) > 0.99[8]

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample Extraction 2. Acetonitrile Extraction + Salting Out Sample->Extraction Add ACN, MgSO4, NaCl Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Transfer Supernatant FinalExtract 4. Final Extract Cleanup->FinalExtract Centrifuge & Collect Injection 5. GC-MS Injection FinalExtract->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection (SIM) Separation->Detection DataAcq 8. Data Acquisition Detection->DataAcq Quantification 9. Peak Integration & Quantification DataAcq->Quantification vs. Calibration Curve Report 10. Final Report Quantification->Report

Caption: Workflow for this compound analysis by GC-MS.

References

Application Note: Determination of Methyl Paraoxon in Environmental Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-PST-024

Introduction Methyl paraoxon is the active toxic metabolite of the organophosphate insecticide methyl parathion. Its presence in environmental water sources, even at trace levels, poses a significant risk to ecosystems and human health due to its potent acetylcholinesterase inhibition activity. Regulatory bodies worldwide mandate the monitoring of such contaminants in drinking and surface water. This application note presents a robust and reliable method for the quantification of this compound in various environmental water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is suitable for researchers and analytical scientists requiring a sensitive and accurate procedure for pesticide residue analysis.

Principle This method employs Solid-Phase Extraction (SPE) with a C18 reversed-phase cartridge to extract and concentrate this compound from large volume water samples, effectively removing salts and polar interferences. The analyte is then eluted with an organic solvent, reconstituted in the mobile phase, and analyzed by reversed-phase HPLC. Separation is achieved on a C18 analytical column with an isocratic mobile phase of acetonitrile and water. Quantification is performed by monitoring the UV absorbance at 275 nm, which corresponds to the p-nitrophenyl chromophore of the this compound molecule.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Standards: this compound certified reference standard (≥98% purity).

  • Reagents: Sodium chloride (analytical grade).

  • SPE Cartridges: C18 SPE Cartridges (e.g., 500 mg, 6 mL).

  • Equipment:

    • HPLC system with UV/Vis Detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • SPE Vacuum Manifold.

    • Nitrogen evaporator.

    • Analytical balance.

    • Glassware: Volumetric flasks, pipettes, amber sample vials.

    • Syringe filters (0.45 µm, PTFE).

Standard Solution Preparation
  • Stock Standard (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in an amber bottle.

  • Working Standards (0.1 - 10.0 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v). These standards are used to construct the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect 500 mL of the water sample in a clean amber glass bottle. If not analyzed immediately, store at 4°C for no longer than 48 hours.

  • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry after this step.

  • Sample Loading: Load the 500 mL filtered water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove co-extracted impurities. Dry the cartridge under vacuum for 15 minutes.

  • Elution: Elute the retained this compound from the cartridge by passing 2 x 4 mL of ethyl acetate through it at a slow flow rate (approx. 1-2 mL/min). Collect the eluate in a glass tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase (Acetonitrile:Water, 60:40 v/v). Vortex for 30 seconds and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • Instrument: High-Performance Liquid Chromatography system with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (60:40, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Run Time: 10 minutes.

Workflow Diagram

Workflow Figure 1. Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (500 mL Water) Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Elution 4. Elution (Ethyl Acetate) SPE->Elution Reconstitution 5. Evaporation & Reconstitution (1 mL) Elution->Reconstitution HPLC 6. HPLC-UV Analysis (λ = 275 nm) Reconstitution->HPLC Data 7. Data Processing & Quantification HPLC->Data

Caption: Figure 1. Experimental Workflow for this compound Analysis.

Method Performance and Data

The described method was validated for linearity, precision, accuracy (recovery), and sensitivity. The results demonstrate the suitability of this method for the routine analysis of this compound in environmental water.

Table 1: Summary of Method Validation Parameters

ParameterResult
Retention Time (min)~ 5.8
Linearity Range (µg/mL)0.1 - 10.0
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/L)0.25[1]
Limit of Quantification (LOQ) (µg/L)0.80
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)92% - 105%[2][3][4]

Discussion The Solid-Phase Extraction protocol provides a concentration factor of 500, enabling the detection of this compound at sub-µg/L levels, which is crucial for environmental monitoring.[1][3] The use of a C18 reversed-phase column and an acetonitrile/water mobile phase offers excellent separation of this compound from potential matrix interferences.[5][6] The method exhibits high recovery and good precision, making it reliable for quantitative analysis.[2] The linearity of the method is excellent over the specified concentration range, allowing for accurate quantification across various levels of contamination.

Conclusion

This application note details a simple, sensitive, and accurate HPLC-UV method for the determination of this compound in environmental water samples. The sample preparation using Solid-Phase Extraction is effective for analyte enrichment and sample clean-up. The method is validated and shows excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it a valuable tool for environmental laboratories, research institutions, and regulatory agencies involved in water quality monitoring.

References

Application Notes and Protocols for Solid-Phase Extraction of Methyl Paraoxon from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraoxon, the active metabolite of the organophosphorus pesticide methyl parathion, is a potent acetylcholinesterase inhibitor. Its presence in soil matrices is a significant concern for environmental and human health. Accurate quantification of this compound in soil is crucial for monitoring contamination, assessing environmental fate, and conducting toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like soil, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This document provides detailed protocols for two effective methods for the extraction of this compound from soil: a traditional SPE method using C18 cartridges and a more modern approach based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Data Presentation: Performance of Extraction Methods

The following table summarizes the quantitative data for the analysis of this compound and related compounds in soil and similar complex matrices using SPE-based methods.

AnalyteMethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Methyl ParathionMulti-residue MethodSoil70-120%-2 µg/kg[1]
Methyl ParathionHS-SPME-GC/MSRice73.2-90.0%0.026 µg/kg0.078 µg/kg[2]
This compoundSPE-GC-FPDMilk80.0-118%--[3]
Organophosphorus PesticidesQuEChERS GC-MS/MSSoil70-119%0.003 µg/g0.01 µg/g[4]
Methyl ParathionGC/FPDSoil80-110%--[5]

Experimental Protocols

Two primary protocols are presented for the extraction of this compound from soil: a traditional SPE method and a QuEChERS-based method.

Protocol 1: Traditional Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol outlines a classic SPE procedure for the cleanup and concentration of this compound from soil extracts.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant (acetonitrile extract) into a clean glass tube for SPE cleanup.

2. SPE Cartridge Conditioning:

  • Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL) to activate the sorbent.

  • Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the acetonitrile extract from step 1.5 onto the conditioned SPE cartridge.

  • Maintain a slow and steady flow rate of approximately 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

5. Elution:

  • Elute the retained this compound from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase compatible with the analytical instrument) for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: QuEChERS-Based Extraction and Dispersive SPE (d-SPE) Cleanup

The QuEChERS method offers a faster and more streamlined approach for sample preparation.

1. Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing anhydrous MgSO₄ (e.g., 900 mg) and a cleanup sorbent such as PSA (primary secondary amine, e.g., 150 mg) and C18 (e.g., 150 mg).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for direct analysis by GC or HPLC, or it can be further concentrated and reconstituted in a different solvent if necessary.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis soil_sample 10g Homogenized Soil add_acetonitrile Add 20 mL Acetonitrile soil_sample->add_acetonitrile vortex Vortex 2 min add_acetonitrile->vortex centrifuge_prep Centrifuge 4000 rpm, 10 min vortex->centrifuge_prep supernatant Collect Supernatant centrifuge_prep->supernatant condition Condition C18 Cartridge (Methanol, Water) supernatant->condition load Load Sample Extract condition->load wash Wash Cartridge (10% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute with Ethyl Acetate dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute gc_hplc GC or HPLC Analysis reconstitute->gc_hplc

Caption: Traditional SPE workflow for this compound extraction.

QuEChERS_Workflow cluster_extraction Extraction cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis soil_sample 10g Homogenized Soil add_acetonitrile_salts Add Acetonitrile & QuEChERS Salts soil_sample->add_acetonitrile_salts shake Shake Vigorously 1 min add_acetonitrile_salts->shake centrifuge_extract Centrifuge 4000 rpm, 5 min shake->centrifuge_extract transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge_extract->transfer_supernatant vortex_dspe Vortex 30 sec transfer_supernatant->vortex_dspe centrifuge_dspe Centrifuge 4000 rpm, 5 min vortex_dspe->centrifuge_dspe final_extract Collect Final Extract centrifuge_dspe->final_extract gc_hplc_analysis Direct GC or HPLC Analysis final_extract->gc_hplc_analysis

Caption: QuEChERS workflow for this compound extraction.

References

Application Notes & Protocols: Electrochemical Biosensor for Rapid Detection of Methyl Paraoxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraoxon is a highly toxic organophosphate (OP) insecticide that poses significant risks to human health and the environment.[1] OPs, including this compound, function by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the central nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in severe health effects.[3] The development of rapid, sensitive, and reliable methods for the detection of this compound is therefore of paramount importance for food safety, environmental monitoring, and public health.

Electrochemical biosensors offer a promising alternative to traditional analytical methods, providing advantages such as high sensitivity, rapid response times, cost-effectiveness, and portability.[4] This document provides detailed application notes and protocols for the fabrication and use of an electrochemical biosensor for the rapid detection of this compound. The biosensor is based on the inhibition of acetylcholinesterase (AChE) immobilized on a modified electrode surface.

Principle of Detection

The detection of this compound is based on the inhibition of the enzyme acetylcholinesterase (AChE). AChE catalyzes the hydrolysis of acetylthiocholine (ATCl) into thiocholine and acetic acid. Thiocholine is electrochemically active and can be oxidized at the electrode surface, generating a measurable current.

In the presence of this compound, the activity of AChE is inhibited, leading to a decrease in the production of thiocholine. This results in a reduced oxidation current, which is inversely proportional to the concentration of this compound. By measuring the decrease in the current, the concentration of the pesticide can be determined. The integration of nanomaterials, such as carbon nanotubes, graphene, and metal nanoparticles, has significantly enhanced the performance of these electrochemical sensors.[5]

Signaling Pathway

cluster_0 Normal AChE Activity cluster_1 AChE Inhibition by this compound ATCl Acetylthiocholine (ATCl) AChE Acetylcholinesterase (AChE) ATCl->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine Inhibited_AChE Inhibited AChE Electrode Electrode Surface Thiocholine->Electrode Oxidation Current Oxidation Current Electrode->Current MP This compound MP->AChE Inhibition Reduced_Thiocholine Reduced Thiocholine Inhibited_AChE->Reduced_Thiocholine Electrode_2 Electrode Surface Reduced_Thiocholine->Electrode_2 Reduced Oxidation Reduced_Current Decreased Current ATCl_2 Acetylthiocholine (ATCl) ATCl_2->Inhibited_AChE Electrode_2->Reduced_Current cluster_0 Biosensor Fabrication cluster_1 Electrochemical Detection Start Start: Clean GCE Dispersion Prepare s-SWCNT Dispersion Start->Dispersion Modification Modify GCE with s-SWCNTs Dispersion->Modification Immobilization Immobilize BSA/AChE-Glu Modification->Immobilization Drying Dry the Electrode Immobilization->Drying End Biosensor Ready Drying->End Measurement_1 Measure Baseline Current in ATCl End->Measurement_1 Incubation Incubate with this compound Measurement_2 Measure Inhibited Current in ATCl Incubation->Measurement_2 Measurement_1->Incubation Analysis Calculate Inhibition Rate Measurement_2->Analysis Result Determine Concentration Analysis->Result

References

Application Notes and Protocols: Cholinesterase Inhibition Assay Using Methyl Paraoxon as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), a key enzyme in the nervous system, terminates neuronal transmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a critical mechanism of action for various drugs and a hallmark of organophosphate and carbamate pesticide toxicity.[3][4][5] Consequently, the cholinesterase inhibition assay is an essential tool in drug discovery for diseases like Alzheimer's, myasthenia gravis, and glaucoma, as well as in the field of toxicology.[1] This document provides a detailed protocol for an in vitro cholinesterase inhibition assay using the well-established Ellman's method, with Methyl paraoxon serving as a reliable positive control.[2][6][7]

This compound, an active metabolite of the insecticide methyl parathion, is a potent irreversible inhibitor of cholinesterase, making it an ideal positive control to validate assay performance and normalize results.[4][8] The assay described herein is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by cholinesterase.[3][6][9][10] The resulting yellow 5-thio-2-nitrobenzoate (TNB) anion is measured spectrophotometrically at 412 nm, providing a quantitative measure of enzyme activity.[2][3][7][10]

Principle of the Assay

The cholinesterase inhibition assay is a colorimetric method that quantifies the activity of cholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The produced thiocholine then reacts with Ellman's reagent (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically. In the presence of an inhibitor like this compound, the activity of cholinesterase is reduced, leading to a decrease in the rate of color formation. The degree of inhibition is directly proportional to the concentration of the inhibitor.[2][3][10]

Quantitative Data for this compound

The inhibitory potency of this compound can be expressed through various kinetic parameters. The half-maximal inhibitory concentration (IC50), the second-order rate constant (ki), the phosphorylation rate constant (kp), and the dissociation constant (Kd) are key metrics. These values can vary depending on the species and the specific acetylcholinesterase enzyme source.

ParameterValue RangeSpecies/Enzyme SourceReference
IC50 (30 min inhibition) 123 nM - 3340 nMBrain AChE from various Neotropical fish species[8][11]
IC50 1031.20 nM (Catfish)Brain AChE from Genidens genidens[4]
IC50 2878.83 nM (Mullet)Brain AChE from Mugil liza[4]
IC50 2842.5 nM (Puffer fish)Brain AChE from Lagocephalus laevigatus[4]
ki (second-order rate constant) 6.9 - 187 mM⁻¹min⁻¹Brain AChE from various Neotropical fish species[8][11]
ki 900.57 mM⁻¹min⁻¹Hen AChE[4]
kp (phosphorylation rate constant) 0.21 - 2.1 min⁻¹Brain AChE from various Neotropical fish species[8][11]
Kd (dissociation constant) 4 - 150 µMBrain AChE from various Neotropical fish species[8][11]
Kd 0.6 µMHen AChE[4]
Kd 20.3 µMBrain AChE from Genidens genidens (Catfish)[4]

Experimental Protocols

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents
  • Acetylcholinesterase (AChE), e.g., from electric eel or human recombinant[10]

  • This compound

  • Acetylthiocholine iodide (ATCI)[10]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[10]

  • Phosphate Buffer (e.g., 100 mM, pH 8.0)[10]

  • A suitable solvent for this compound (e.g., DMSO or acetone)[12][13]

  • 96-well microplate[10]

  • Microplate reader capable of measuring absorbance at 412 nm[10]

Reagent Preparation
  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

  • ATCI Solution: Prepare a stock solution of ATCI (e.g., 15 mM) in phosphate buffer.[10]

  • DTNB Solution: Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.[10]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations for the inhibition curve. Ensure the final solvent concentration in the assay wells is constant and does not exceed a level that affects enzyme activity (typically ≤1%).

Assay Procedure
  • Assay Plate Setup:

    • Blank Wells: Add buffer, DTNB, and ATCI (no enzyme).

    • Control Wells (100% Activity): Add buffer, DTNB, AChE, and the same concentration of solvent used for the inhibitors.

    • Positive Control Wells (this compound): Add buffer, DTNB, AChE, and the various dilutions of this compound.

    • Test Compound Wells: Add buffer, DTNB, AChE, and the test inhibitor compounds at various concentrations.

  • Incubation:

    • To each well (except for the substrate addition step), add the appropriate components: buffer, DTNB, enzyme, and inhibitor (or solvent for control).

    • The typical volumes might be: 50 µL of buffer, 25 µL of DTNB, 25 µL of AChE, and 25 µL of inhibitor/solvent.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate, ATCI (e.g., 25 µL), to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately start monitoring the change in absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/minute).

  • Correct for the blank: Subtract the rate of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • V_control is the rate of reaction in the control (100% activity) wells.

  • Determine the IC50 value for this compound (and any test compounds) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis MP This compound AChE_inhibited Inhibited AChE (Phosphorylated) MP->AChE_inhibited Irreversible Binding to Serine in Active Site ACh_no_hydrolysis Acetylcholine (ACh) ACh_no_hydrolysis->AChE_inhibited Binding Blocked

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow

Assay_Workflow prep Reagent Preparation (Buffer, AChE, DTNB, ATCI, this compound) plate_setup Plate Setup (96-well) - Blank - Control - Positive Control (this compound) - Test Compounds prep->plate_setup preincubation Pre-incubation (Enzyme + Inhibitor) plate_setup->preincubation reaction_start Initiate Reaction (Add ATCI Substrate) preincubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis Data Analysis - Calculate Reaction Rates - % Inhibition - IC50 Determination measurement->analysis

Caption: Experimental Workflow for the Cholinesterase Inhibition Assay.

References

Application Notes and Protocols: In Vitro Blood-Brain Barrier Model for Methyl Paraoxon Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, dynamic interface that protects the central nervous system (CNS) from toxins, pathogens, and circulating neuroactive substances, while regulating the transport of essential nutrients.[1] This barrier is primarily formed by brain microvascular endothelial cells (BMECs), which are connected by complex tight junctions (TJs) and supported by other cells of the neurovascular unit, including astrocytes and pericytes.[2] The integrity of the BBB is crucial for maintaining brain homeostasis.[1]

Organophosphorus (OP) compounds, such as methyl paraoxon (the active metabolite of the insecticide methyl parathion), are potent neurotoxins that function primarily by inhibiting acetylcholinesterase (AChE).[3][4] Growing evidence suggests that OPs can also directly compromise the integrity of the BBB, potentially exacerbating neurotoxicity and contributing to long-term neurological damage.[2][5][6] Organophosphate poisoning has been shown to damage the blood-brain barrier, leading to a loss of its integrity.[6] Therefore, robust and reliable in vitro BBB models are indispensable tools for studying the permeability of such neurotoxic compounds and elucidating the mechanisms of their action on the neurovascular unit.[1]

These application notes provide detailed protocols for establishing, validating, and utilizing a co-culture in vitro BBB model to assess the permeability and cytotoxic effects of this compound.

Experimental Protocols

Protocol 1: Establishment and Validation of an In Vitro Co-Culture BBB Model

This protocol describes the establishment of a BBB model using brain endothelial cells co-cultured with astrocytes, a standard model known to produce restrictive barrier properties.[7]

2.1.1 Materials

  • Immortalized human or rodent brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3)

  • Immortalized human or rodent astrocytes (e.g., C8-D1A)

  • Endothelial Cell Growth Medium & Astrocyte Growth Medium

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Fibronectin or Collagen IV

  • Transendothelial Electrical Resistance (TEER) measurement system (e.g., EVOM2™)

  • Lucifer Yellow (LY) fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorescence plate reader (Excitation/Emission: ~485/530 nm)

2.1.2 Procedure

  • Plate Coating: Coat the apical side of the Transwell® inserts with Fibronectin (50 µg/mL) or Collagen IV (100 µg/mL) and incubate for at least 4 hours at 37°C. Aspirate the coating solution before seeding cells.

  • Astrocyte Seeding (Basolateral): Seed astrocytes on the underside of the Transwell® insert or the bottom of the culture plate. Culture until they reach confluence. The use of astrocyte-conditioned medium is an alternative that also enhances barrier tightness.[8]

  • Endothelial Cell Seeding (Apical): Seed brain endothelial cells onto the apical side of the coated Transwell® inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).

  • Co-Culture: Place the endothelial cell-seeded inserts into the wells containing the confluent astrocyte layer. Culture the co-culture system for 5-7 days, changing the medium every 2-3 days.

  • Barrier Integrity Validation - TEER Measurement:

    • Allow the TEER electrodes and plates to equilibrate to room temperature.

    • Place the shorter probe in the apical compartment and the longer probe in the basolateral compartment.[9]

    • Record the resistance (in Ω). To calculate the final TEER value (Ω·cm²), subtract the resistance of a blank, cell-free insert and multiply by the surface area of the membrane.[9][10]

    • A stable TEER value of >150-200 Ω·cm² is generally indicative of a well-formed monolayer suitable for permeability studies.[7]

  • Barrier Integrity Validation - Lucifer Yellow Permeability Assay:

    • Gently wash the cell monolayer on the insert with pre-warmed HBSS.[11]

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add HBSS containing Lucifer Yellow (e.g., 100 µM) to the apical (donor) chamber.[12]

    • Incubate for 1-2 hours at 37°C on an orbital shaker.[12]

    • Collect a sample from the basolateral chamber and measure its fluorescence (Ex: 485 nm, Em: 530 nm).[11]

    • Calculate the apparent permeability coefficient (Papp) using the formula below. A Papp value for LY of <1.0 x 10⁻⁶ cm/s indicates a tight barrier.

Papp (cm/s) Calculation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: Rate of compound appearance in the receiver chamber (mol/s)

  • A: Surface area of the membrane (cm²)

  • C₀: Initial concentration in the donor chamber (mol/cm³)

Protocol 2: this compound Permeability and Cytotoxicity Assay

This protocol details the procedure for exposing the validated BBB model to this compound to assess its effects on barrier integrity and permeability.

2.2.1 Materials

  • Validated in vitro BBB model from Protocol 2.1

  • This compound (MP) stock solution (in a suitable solvent like DMSO or ethanol)

  • Cell culture medium for dilutions

  • LDH Cytotoxicity Assay Kit (or similar viability assay)

  • Analytical equipment for MP quantification (e.g., UPLC-MS/MS, GC-FPD)[13][14][15]

2.2.2 Procedure

  • Prepare MP Working Solutions: Prepare serial dilutions of this compound in cell culture medium. Based on published data for the related compound paraoxon, a concentration range from non-toxic (e.g., 10 µM) to toxic (e.g., 300-1200 µM) is recommended to observe dose-dependent effects.[1][5] Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Baseline Measurements: Before exposure, measure the TEER of all Transwell® inserts to establish a baseline.

  • Exposure:

    • Aspirate the medium from the apical (endothelial) compartment.

    • Add the prepared this compound working solutions to the apical compartment. Include a vehicle control group (medium with solvent only).

    • Add fresh medium (without MP) to the basolateral (astrocyte) compartment.

    • Incubate for a defined period, for example, 24 hours.[1]

  • Post-Exposure TEER Measurement: After the incubation period, measure the TEER of all inserts again to quantify the change in barrier integrity.

  • Sample Collection for Permeability (Papp) Analysis:

    • Carefully collect the full volume from the basolateral (receiver) chamber for MP quantification.

    • Collect a sample from the apical (donor) chamber to confirm the initial concentration.

    • Store samples appropriately (e.g., at -80°C) until analysis.

  • Quantification of this compound: Analyze the concentration of this compound in the collected samples using a validated analytical method such as UPLC-MS/MS.[15] Calculate the Papp value for this compound for each condition.

  • Cytotoxicity Assessment:

    • After sample collection, assess the viability of the endothelial cells using an LDH assay on the supernatant from the apical chamber or another suitable cell viability assay (e.g., MTT, PrestoBlue™).

    • This step is crucial to distinguish between a direct effect on barrier permeability (at non-toxic concentrations) and barrier breakdown due to cell death (at toxic concentrations).[1]

Data Presentation

Quantitative data should be summarized to compare the effects of different this compound concentrations on the in vitro BBB model.

Table 1: Effect of this compound on In Vitro BBB Model Integrity (24h Exposure)

This compound Conc. (µM) Baseline TEER (Ω·cm²) Post-Exposure TEER (Ω·cm²) % Change in TEER Endothelial Cell Viability (%) Papp of this compound (x 10⁻⁶ cm/s)
0 (Vehicle Control) 185 ± 15 182 ± 12 -1.6% 100 ± 5 < LLOQ
10 188 ± 11 175 ± 14 -6.9% 98 ± 6 Value
100 183 ± 16 140 ± 18 -23.5% 95 ± 7 Value
300 190 ± 12 85 ± 10 -55.3% 79 ± 8 Value
600 186 ± 14 45 ± 9 -75.8% 60 ± 6 Value
900 188 ± 17 25 ± 7 -86.7% 53 ± 7 Value

Note: Data are hypothetical examples based on trends reported for paraoxon.[1] TEER values can vary significantly between cell lines and labs.[7][16] LLOQ: Lower Limit of Quantification. Researchers must generate their own data.

Visualizations

Diagrams of Experimental Design and Biological Models

experimental_workflow Experimental Workflow for this compound Permeability Study cluster_setup Phase 1: BBB Model Setup & Validation cluster_exposure Phase 2: this compound Exposure cluster_analysis Phase 3: Analysis plate_coating Coat Transwell® Inserts (e.g., Fibronectin) astro_seed Seed Astrocytes (Basolateral) plate_coating->astro_seed endo_seed Seed Endothelial Cells (Apical) astro_seed->endo_seed co_culture Co-culture for 5-7 days endo_seed->co_culture validation Validate Barrier Integrity (TEER & Lucifer Yellow Papp) co_culture->validation baseline Measure Baseline TEER validation->baseline exposure Add this compound (Apical) (24h Incubation) baseline->exposure post_teer Measure Post-Exposure TEER exposure->post_teer sampling Collect Apical & Basolateral Samples post_teer->sampling papp_analysis Quantify MP Concentration (LC-MS/MS) & Calculate Papp sampling->papp_analysis cyto_assay Perform Cytotoxicity Assay (e.g., LDH) sampling->cyto_assay

Caption: Workflow for BBB model setup, validation, and this compound analysis.

BBB_Model Components of the In Vitro Co-Culture BBB Model cluster_transwell cluster_membrane Transwell® Membrane (0.4 µm pores) apical Apical Chamber (Blood Side) endothelial_cells Brain Endothelial Cell Monolayer apical->endothelial_cells Exposed to This compound basolateral Basolateral Chamber (Brain Side) endothelial_cells->basolateral Permeation tight_junctions Tight Junctions (ZO-1, Claudin-5) endothelial_cells->tight_junctions seal astrocytes Astrocyte Layer astrocytes->endothelial_cells Secreted factors (enhance barrier)

Caption: Diagram of the co-culture in vitro blood-brain barrier model components.

Signaling Pathway of this compound-Induced BBB Disruption

This compound's primary neurotoxic effect is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent excitotoxicity.[3][6] However, studies on its metabolite, paraoxon, show that it can also directly damage the BBB independent of AChE inhibition, primarily through mechanisms involving oxidative stress and inflammation, which lead to the degradation of tight junction proteins.[1][5]

signaling_pathway Proposed Signaling Pathway for this compound-Induced BBB Disruption cluster_initiator Initiating Insult cluster_mechanisms Cellular Mechanisms of Damage cluster_downstream Downstream Effects cluster_outcome Final Outcome MP This compound (MP) AChE Acetylcholinesterase (AChE) Inhibition MP->AChE ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) MP->ROS Direct Effect ACh ↑ Acetylcholine AChE->ACh leads to Inflam Neuroinflammation (Microglia/Astrocyte Activation) ROS->Inflam activates Mito Mitochondrial Dysfunction ROS->Mito TJ Tight Junction Disruption (↓ ZO-1, Claudin-5) ROS->TJ directly damages Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflam->Cytokines ACh->Inflam Excitotoxicity induces Mito->TJ compromises energy for Cytokines->TJ degrade Perm ↑ BBB Permeability TJ->Perm

References

Developing a Murine Model for Acute Methyl Paraoxon Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides, such as methyl parathion, and their highly toxic oxon metabolites, like methyl paraoxon, pose a significant public health concern due to their potent neurotoxicity. The primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh in synaptic clefts, resulting in a cholinergic crisis characterized by a cascade of severe neurological effects, including seizures, respiratory distress, and potentially death.[1][2] Beyond the acute cholinergic toxicity, secondary neurotoxic effects, including oxidative stress, neuroinflammation, and excitotoxicity, contribute to long-term neuronal damage and cognitive deficits.[3][4]

This document provides detailed application notes and protocols for establishing a murine model of acute this compound neurotoxicity. This survival model is designed to allow for the investigation of both the initial cholinergic crisis and the subsequent secondary neurotoxic sequelae, making it a valuable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic interventions.

Data Presentation: Key Toxicological and Behavioral Parameters

The following tables summarize key quantitative data relevant to establishing and evaluating the murine model of acute this compound neurotoxicity.

Table 1: Acute Toxicity of this compound and Related Compounds in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Species/StrainReference
Methyl ParathionOral14.5 - 19.5Mice[5]
This compoundIntraperitonealNot explicitly stated, but is 1.6 times more potent than methyl parathionMice[6]
ParaoxonSubcutaneous~4Swiss CD-1 Mice[4][7][8]

Table 2: Summary of Behavioral and Biochemical Endpoints

AssayEndpoint MeasuredTypical Effect of this compound
Behavioral Assays
Open Field TestLocomotor activity, anxiety-like behaviorDecreased distance traveled, increased immobility time, thigmotaxis (anxiety)
Grip Strength TestNeuromuscular function, muscle strengthDecreased forelimb and hindlimb grip strength
Morris Water MazeSpatial learning and memoryIncreased latency to find the platform, fewer entries into the target quadrant
Biochemical Assays
Acetylcholinesterase (AChE) Activity AssayAChE enzyme activity in brain tissueSignificant inhibition of AChE activity
Lipid Peroxidation (MDA) AssayOxidative stress (malondialdehyde levels)Increased MDA levels in brain tissue
Superoxide Dismutase (SOD) Activity AssayAntioxidant enzyme activityAltered SOD activity in brain tissue
Catalase (CAT) Activity AssayAntioxidant enzyme activityAltered CAT activity in brain tissue
Histopathological Analysis
Nissl StainingNeuronal morphology and cell lossEvidence of neuronal damage and loss in specific brain regions (e.g., hippocampus, cortex)
Fluoro-Jade B StainingDegenerating neuronsIncreased number of Fluoro-Jade B-positive (degenerating) neurons
GFAP ImmunohistochemistryAstrogliosis (astrocyte activation)Increased GFAP immunoreactivity, indicating reactive astrogliosis
Iba1 ImmunohistochemistryMicrogliosis (microglial activation)Increased Iba1 immunoreactivity, indicating microglial activation

Experimental Protocols

Murine Model for Acute this compound Neurotoxicity (Survival Model)

This protocol is adapted from established survival models for acute paraoxon intoxication.[4][7][8] The goal is to induce a sublethal neurotoxic episode that allows for the study of subsequent behavioral and pathological changes.

Materials:

  • This compound

  • Atropine sulfate

  • Pralidoxime (2-PAM)

  • Diazepam

  • Sterile saline (0.9% NaCl)

  • Male Swiss CD-1 mice (8-10 weeks old)

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Protocol:

  • Dose Preparation: Prepare fresh solutions of this compound, atropine sulfate, 2-PAM, and diazepam in sterile saline on the day of the experiment.

  • Animal Handling: Acclimatize mice to the experimental room for at least one hour before the procedure. Record the body weight of each mouse.

  • This compound Administration: Administer a single subcutaneous (s.c.) injection of this compound. A starting dose of approximately 2-3 mg/kg is recommended, which should be optimized in pilot studies to induce clear signs of neurotoxicity (e.g., tremors, seizures) with a high survival rate when combined with antidotal treatment.

  • Antidotal Treatment:

    • One minute after this compound administration, administer an intraperitoneal (i.p.) injection of atropine sulfate (4 mg/kg) and 2-PAM (25 mg/kg) to mitigate the peripheral cholinergic crisis and improve survival.[4][7][8]

    • One hour after this compound exposure, administer a second i.p. injection of 2-PAM (25 mg/kg) and an i.p. injection of diazepam (5 mg/kg) to control and terminate seizures.[4][7][8]

  • Post-Exposure Monitoring:

    • Closely monitor the animals for the onset and severity of seizures using a modified Racine Scale.

    • To counteract dehydration due to cholinergic symptoms, administer a subcutaneous injection of 0.9% NaCl (5 mL/kg) at the end of the initial treatment period.[9]

    • Monitor the animals daily for changes in weight, appearance, and general behavior until the designated experimental endpoints.

Behavioral Assays

This test assesses general locomotor activity and anxiety-like behavior.[10][11][12]

Apparatus:

  • A square arena (e.g., 50 x 50 cm) with high, opaque walls.[13]

  • Video tracking system and software.

Protocol:

  • Acclimatize mice to the testing room for at least 30 minutes prior to testing.[12]

  • Gently place the mouse in the center of the open field arena.[11]

  • Allow the mouse to explore the arena freely for a predetermined duration (typically 5-20 minutes).[10][11]

  • Record the session using a video tracking system.

  • Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[14]

  • Data Analysis: Analyze the recordings for parameters such as total distance traveled, time spent in the center versus peripheral zones, and instances of rearing and grooming.

This test measures neuromuscular function by assessing forelimb and combined forelimb/hindlimb muscle strength.[5][15][16]

Apparatus:

  • Grip strength meter with a grid or bar.

Protocol:

  • Turn on the grip strength meter and set it to peak force mode.

  • Forelimb Measurement: Hold the mouse by the base of its tail and lower it towards the grid, allowing only its forepaws to grasp the grid. Gently pull the mouse back horizontally until it releases its grip.[15][16] Record the peak force. Repeat for a total of three trials.

  • Combined Forelimb and Hindlimb Measurement: Lower the mouse so that both its forepaws and hindpaws grasp the grid. Pull the mouse back horizontally and record the peak force.[15][16] Repeat for a total of three trials.

  • Data Analysis: Calculate the average peak force for both forelimb and combined measurements. Normalize the data to the mouse's body weight.

This test evaluates hippocampal-dependent spatial learning and memory.[17][18][19]

Apparatus:

  • A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder).[17][20][21]

  • A submerged escape platform.

  • Distinct visual cues placed around the room.

  • Video tracking system and software.

Protocol:

  • Acquisition Phase (e.g., 4-5 days):

    • Place the mouse into the pool facing the wall from one of four designated start positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[17][20]

    • Allow the mouse to remain on the platform for 15-30 seconds.[17]

    • Conduct multiple trials per day for each mouse.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for a set duration (e.g., 60 seconds).[21]

  • Data Analysis: During the acquisition phase, measure the latency to find the platform and the swim path length. For the probe trial, analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

Biochemical Assays

This assay quantifies the inhibition of AChE in brain tissue.[15][16][19]

Materials:

  • Mouse brain tissue (e.g., hippocampus, cortex, striatum)

  • AChE assay kit (e.g., based on the Ellman method)

  • Homogenizer

  • Spectrophotometer

Protocol:

  • Tissue Preparation: Euthanize the mouse and rapidly dissect the brain region of interest on ice. Homogenize the tissue in the appropriate assay buffer.[15][16] Centrifuge the homogenate and collect the supernatant.

  • Assay Procedure: Follow the manufacturer's protocol for the specific AChE assay kit. Typically, this involves adding the tissue supernatant to a reaction mixture containing a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB).[15][16][19]

  • Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 412 nm) using a spectrophotometer.

  • Data Analysis: Calculate the AChE activity based on the rate of the reaction and normalize it to the protein concentration of the sample.

These assays measure markers of oxidative damage and the activity of antioxidant enzymes.

  • Lipid Peroxidation (MDA) Assay: Measures malondialdehyde, a product of lipid peroxidation.[2][22][23]

  • Superoxide Dismutase (SOD) Activity Assay: Measures the activity of the antioxidant enzyme SOD.[1][7][8][24][25]

  • Catalase (CAT) Activity Assay: Measures the activity of the antioxidant enzyme CAT.[26][27][28][29][30]

Protocol (General):

  • Tissue Preparation: Prepare brain tissue homogenates as described for the AChE assay.

  • Assay Procedure: Use commercially available assay kits for MDA, SOD, and CAT, and follow the manufacturer's instructions.

  • Measurement: Use a spectrophotometer to measure the absorbance or fluorescence at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the levels of MDA or the activity of SOD and CAT based on the standard curves provided with the kits and normalize to the protein concentration of the sample.

Histopathological Analysis

Tissue Preparation:

  • Perfuse the mice transcardially with saline followed by 4% paraformaldehyde (PFA).[13][31]

  • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

  • Cut frozen brain sections (e.g., 20-40 µm) using a cryostat or microtome.[31]

This method stains the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and cell loss.[11][12][13][14][20]

Protocol:

  • Mount brain sections on gelatin-coated slides.

  • Rehydrate the sections through a series of ethanol solutions and distilled water.[12][14]

  • Stain the sections in a 0.1% cresyl violet solution.[12]

  • Differentiate the sections in an alcohol solution to remove excess stain.[12]

  • Dehydrate the sections, clear in xylene, and coverslip.

This fluorescent stain specifically labels degenerating neurons.[10][18][21][32][33]

Protocol:

  • Mount brain sections on gelatin-coated slides and air dry.[10]

  • Rehydrate the sections through a series of alcohol solutions and distilled water.

  • Incubate the slides in a 0.06% potassium permanganate solution to reduce background fluorescence.[10]

  • Incubate the sections in a 0.0004% Fluoro-Jade B staining solution.[10]

  • Rinse the slides in distilled water, dry, clear in xylene, and coverslip.

This technique is used to detect astrogliosis (GFAP) and microgliosis (Iba1), which are markers of neuroinflammation.[5][17][31][34][35]

Protocol:

  • Rinse free-floating or mounted brain sections in phosphate-buffered saline (PBS).

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., containing normal serum and bovine serum albumin).[5][17]

  • Incubate the sections with primary antibodies against GFAP or Iba1 overnight at 4°C.[31]

  • Wash the sections and incubate with an appropriate fluorescently-labeled secondary antibody.[31]

  • Mount the sections on slides (if free-floating), coverslip with a mounting medium containing DAPI (to stain cell nuclei), and visualize using a fluorescence microscope.

Mandatory Visualizations

Experimental_Workflow cluster_animal_model Animal Model Development cluster_endpoints Endpoint Analysis animal_prep Acclimatize and Weigh Mice mpo_admin Administer this compound (s.c.) animal_prep->mpo_admin antidote1 Administer Atropine + 2-PAM (i.p.) (1 min post-MPO) mpo_admin->antidote1 antidote2 Administer 2-PAM + Diazepam (i.p.) (1 hr post-MPO) antidote1->antidote2 monitoring Monitor Seizures and Provide Supportive Care antidote2->monitoring behavior Behavioral Assays (e.g., Open Field, Grip Strength, MWM) monitoring->behavior biochem Biochemical Assays (AChE, Oxidative Stress) monitoring->biochem histopath Histopathological Analysis (Nissl, Fluoro-Jade B, IHC) monitoring->histopath

Caption: Experimental workflow for the murine model of acute this compound neurotoxicity.

Signaling_Pathway cluster_cholinergic Cholinergic Crisis cluster_secondary Secondary Neurotoxicity mpo This compound ache Acetylcholinesterase (AChE) mpo->ache Inhibition ach ↑ Acetylcholine (ACh) receptors Muscarinic & Nicotinic Receptor Overstimulation ach->receptors seizures Seizures receptors->seizures glutamate ↑ Glutamate Release (Excitotoxicity) seizures->glutamate ca_influx ↑ Intracellular Ca2+ glutamate->ca_influx ox_stress Oxidative Stress (↑ ROS/RNS) ca_influx->ox_stress inflammation Neuroinflammation (Microgliosis, Astrogliosis) ca_influx->inflammation neuron_damage Neuronal Damage & Death ox_stress->neuron_damage inflammation->neuron_damage

Caption: Signaling pathways in acute this compound neurotoxicity.

References

Application Notes: Utilizing Methyl Paraoxon for Inducing and Investigating Neuroinflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl paraoxon, the active metabolite of the organophosphate pesticide methyl parathion, is a potent inhibitor of acetylcholinesterase (AChE).[1][2] Its primary mechanism of toxicity involves the irreversible phosphorylation of the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][3] This results in a state of cholinergic hyperstimulation, or "cholinergic crisis," which can trigger a cascade of secondary neurotoxic effects, including excitotoxicity, oxidative stress, and neuroinflammation.[4][5] Due to its well-characterized ability to induce these pathological processes, this compound serves as a valuable chemical tool for researchers studying the mechanisms of neuronal injury and for the preclinical evaluation of potential neuroprotective therapies.

These application notes provide a comprehensive overview and detailed protocols for using this compound to establish robust in vivo and in vitro models of neuroinflammation and oxidative stress.

Core Mechanism: From AChE Inhibition to Neurotoxicity

The neurotoxic effects of this compound extend beyond simple AChE inhibition. The initial cholinergic crisis initiates a complex signaling cascade that culminates in neuronal damage. This cascade involves two interconnected pathways: oxidative stress and neuroinflammation.

  • Cholinergic Crisis & Excitotoxicity : The accumulation of ACh overstimulates cholinergic receptors, leading to excessive neuronal firing. This promotes the massive release of glutamate, the primary excitatory neurotransmitter in the CNS.[5][6]

  • Glutamatergic Overstimulation : Excess glutamate over-activates N-methyl-D-aspartate (NMDA) receptors, causing a significant influx of calcium (Ca²⁺) into neurons.[3][7]

  • Oxidative Stress : The intracellular Ca²⁺ overload disrupts mitochondrial function, leading to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][6] This imbalance overwhelms the brain's antioxidant defenses, causing oxidative damage to essential biomolecules, including lipids (lipid peroxidation), proteins, and DNA.[8]

  • Neuroinflammation : Oxidative stress and excitotoxicity trigger the activation of resident immune cells in the brain, primarily microglia and astrocytes.[9] Activated glia release a host of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which amplify the initial neuronal injury and contribute to a chronic inflammatory state.[8][10]

Signaling Pathway Diagram

Methyl_Paraoxon_Pathway Figure 1: Pathophysiological Cascade of this compound Neurotoxicity cluster_initiator Initiating Event cluster_primary Primary Toxicity cluster_secondary Secondary Neurotoxicity cluster_ox Oxidative Stress cluster_inflam Neuroinflammation MPO This compound AChE Acetylcholinesterase (AChE) Inhibition MPO->AChE ACh Acetylcholine (ACh) Accumulation AChE->ACh leads to Crisis Cholinergic Crisis & Excitotoxicity ACh->Crisis Glutamate Glutamate Release Crisis->Glutamate NMDA NMDA Receptor Activation & Ca2+ Influx Glutamate->NMDA Mito Mitochondrial Dysfunction NMDA->Mito triggers Glia Microglia & Astrocyte Activation NMDA->Glia triggers ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Damage Lipid Peroxidation DNA/Protein Damage ROS->Damage ROS->Glia activates Neuron Neuronal Injury & Cell Death Damage->Neuron Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Glia->Cytokines Cytokines->ROS enhances Neuroinflam Sustained Neuroinflammation Cytokines->Neuroinflam Neuroinflam->Neuron

Caption: Figure 1: Pathophysiological Cascade of this compound Neurotoxicity.

Data Presentation: Quantitative Effects of Paraoxon Exposure

The following tables summarize quantitative data from studies using paraoxon (POX), a close analog and the active metabolite of parathion, to induce neurotoxicity. These findings are instructive for designing experiments with this compound.

Table 1: In Vivo Effects of Acute Paraoxon Exposure in Mice

Parameter Brain Region Treatment Result Reference
Oxidative Stress
4-HNE (Lipid Peroxidation) Hippocampus 4 mg/kg POX Significant Increase [3][4]
4-HNE (Lipid Peroxidation) Prefrontal Cortex 4 mg/kg POX Significant Increase [4]
GPx-1 (Antioxidant Enzyme) Hippocampus 4 mg/kg POX Significant Decrease [3]
Catalase (Antioxidant Enzyme) Prefrontal Cortex 4 mg/kg POX Significant Decrease [3]
Neuroinflammation
GFAP (Astrocyte Marker) Hippocampus 4 mg/kg POX Significant Increase [3][4]
Iba-1 (Microglia Marker) Hippocampus 4 mg/kg POX Significant Increase [3]
Neurochemical Changes
Acetylcholine (ACh) Hippocampus 4 mg/kg POX Significant Increase [4]
Dopamine (DA) Hippocampus 4 mg/kg POX Significant Decrease [4][11]

| Dopamine (DA) | Prefrontal Cortex | 4 mg/kg POX | Significant Increase |[4][11] |

Table 2: In Vitro Cytotoxicity Data

Cell Line Compound Endpoint Value Reference
HepG2 (Human Liver) Methyl Parathion 48h LD₅₀ 26.20 mM [12]
HepG2 (Human Liver) Parathion 48h LD₅₀ 23.58 mM [12]

| SH-SY5Y (Human Neuroblastoma) | Ethyl-parathion | Cell Viability | Significant reduction at ≥10 µg/ml |[6] |

Experimental Protocols

Protocol 1: In Vivo Model of Acute this compound-Induced Neurotoxicity

This protocol describes the establishment of a survival mouse model to study the secondary neurotoxic effects of acute this compound exposure, adapted from methodologies using paraoxon.[3][4][11]

Objective: To induce a state of oxidative stress and neuroinflammation in the mouse brain for subsequent biochemical and histological analysis.

Materials:

  • This compound (or Paraoxon-ethyl as a validated alternative)

  • Vehicle (e.g., peanut oil or saline)

  • Atropine sulfate

  • Pralidoxime (2-PAM)

  • Diazepam

  • Sterile 0.9% saline

  • Male Swiss CD-1 mice (7-8 weeks old)

  • Standard animal housing and care facilities

  • Appropriate syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Reagent Preparation: Prepare fresh solutions of this compound, atropine, 2-PAM, and diazepam on the day of the experiment.

  • Intoxication:

    • Administer a single acute dose of this compound subcutaneously (s.c.). A dose of 4 mg/kg for paraoxon has been shown to be effective.[4][11] Dose-ranging studies are recommended for this compound.

    • Immediately (within 1 minute) following this compound injection, administer atropine (e.g., 4 mg/kg, i.p.) and 2-PAM (e.g., 25 mg/kg, i.p.) to counteract the acute cholinergic symptoms and increase survival.[4][11]

  • Seizure Management:

    • Monitor mice for seizure activity using a standardized scale (e.g., Racine scale).

    • One hour post-intoxication, administer a second dose of 2-PAM (25 mg/kg, i.p.) and diazepam (e.g., 5 mg/kg, i.p.) to control and terminate seizure activity.[3][11]

  • Supportive Care: Administer sterile 0.9% saline (s.c.) to prevent dehydration. Monitor animals closely for weight, general appearance, and behavior until the experimental endpoint.

  • Tissue Collection: At the desired time point (e.g., 72 hours post-intoxication for analysis of oxidative stress and inflammation), euthanize the animals according to approved protocols.[3][4] Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde for histology, or rapidly dissect the brain on ice for biochemical assays. Store tissue at -80°C until analysis.

In Vivo Experimental Workflow Diagram

InVivo_Workflow Figure 2: Workflow for In Vivo this compound Neurotoxicity Model start Start: Acclimated Mice dosing 1. This compound Administration (s.c.) start->dosing treatment1 2. Immediate Treatment: Atropine + 2-PAM (i.p.) dosing->treatment1 < 1 min monitor 3. Seizure Monitoring (1 hour) treatment1->monitor treatment2 4. Seizure Control: 2-PAM + Diazepam (i.p.) monitor->treatment2 care 5. Supportive Care & Post-Exposure Monitoring treatment2->care endpoint 6. Euthanasia & Tissue Collection (e.g., 72h) care->endpoint analysis 7. Biochemical & Histological Analysis endpoint->analysis

Caption: Figure 2: Workflow for In Vivo this compound Neurotoxicity Model.

Protocol 2: Assessment of Oxidative Stress Markers

Objective: To quantify key markers of oxidative stress in brain tissue homogenates from this compound-exposed animals.

A. Lipid Peroxidation (4-HNE or MDA Assay):

  • Homogenization: Homogenize dissected brain regions (e.g., hippocampus, prefrontal cortex) in ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • Assay: Use a commercial ELISA kit for 4-Hydroxynonenal (4-HNE) or a colorimetric assay kit for Malondialdehyde (MDA) following the manufacturer’s instructions.[4][12][13] These assays typically involve reacting the sample with a chromogenic reagent and measuring the absorbance at a specific wavelength.

  • Normalization: Express results as ng of 4-HNE or nmol of MDA per mg of total protein.

B. Antioxidant Enzyme Activity (SOD, CAT):

  • Sample Preparation: Prepare tissue homogenates as described above.

  • Superoxide Dismutase (SOD) Activity: Use a commercial kit based on the inhibition of a reaction that produces a colored formazan dye. The extent of inhibition is proportional to the SOD activity in the sample. Measure absorbance and calculate activity relative to a standard.

  • Catalase (CAT) Activity: Use a kit that measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is reacted with a probe to produce a colorimetric or fluorometric signal.[13]

  • Normalization: Express enzyme activity as units per mg of total protein.

Protocol 3: Assessment of Neuroinflammation

Objective: To measure markers of glial activation and pro-inflammatory cytokine levels in brain tissue.

A. Pro-inflammatory Cytokine Measurement (ELISA):

  • Sample Preparation: Prepare brain tissue homogenates as described in Protocol 2.

  • ELISA: Use commercial sandwich ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Procedure: Coat a 96-well plate with a capture antibody. Add tissue lysates and incubate. Add a detection antibody conjugated to an enzyme (e.g., HRP). Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.

  • Quantification: Calculate cytokine concentrations based on a standard curve generated from recombinant cytokine standards. Normalize results to total protein concentration (pg/mg protein).

B. Immunohistochemistry (IHC) for Glial Activation:

  • Tissue Processing: Use brain tissue fixed with 4% paraformaldehyde. Cryoprotect in sucrose, embed, and section using a cryostat or vibratome.

  • Antigen Retrieval: Perform heat-induced epitope retrieval if necessary.

  • Blocking: Block non-specific binding sites with a solution containing normal serum and a detergent like Triton X-100.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against GFAP (for astrocytes, e.g., 1:500) and/or Iba-1 (for microglia, e.g., 1:500).[3]

  • Secondary Antibody Incubation: Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) and incubate for 1-2 hours at room temperature.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount sections on slides with an anti-fade mounting medium.

  • Imaging & Analysis: Visualize sections using a fluorescence or confocal microscope. Quantify the immunoreactivity by measuring fluorescence intensity or by counting the number of GFAP-positive or Iba-1-positive cells in defined regions of interest.

Endpoint Analysis Workflow Diagram

Analysis_Workflow Figure 3: Workflow for Endpoint Analysis cluster_ox Oxidative Stress Assessment cluster_inflam Neuroinflammation Assessment Tissue Brain Tissue Samples (Hippocampus, Cortex, etc.) Homogenate1 Prepare Tissue Homogenates Tissue->Homogenate1 For Biochemistry Homogenate2 Prepare Tissue Homogenates Tissue->Homogenate2 For Biochemistry FixedTissue Prepare Fixed Tissue Sections Tissue->FixedTissue For Histology LP_Assay Lipid Peroxidation Assays (MDA, 4-HNE) Homogenate1->LP_Assay AO_Assay Antioxidant Enzyme Assays (SOD, CAT, GPx) Homogenate1->AO_Assay Data Data Analysis & Interpretation LP_Assay->Data AO_Assay->Data ELISA Cytokine ELISA (TNF-α, IL-1β, IL-6) Homogenate2->ELISA IHC Immunohistochemistry (GFAP, Iba-1) FixedTissue->IHC ELISA->Data IHC->Data

Caption: Figure 3: Workflow for Endpoint Analysis.

References

Application Notes and Protocols for the Analysis of Methyl Paraoxon Residues in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraoxon is the highly toxic oxygen analog and primary metabolite of the organophosphate insecticide methyl parathion. Although methyl parathion itself is not used in many parts of the world, its historical use and potential for illegal application necessitate the monitoring of its residues, including the more potent cholinesterase inhibitor, this compound, in various food commodities. The presence of this compound in food is a significant food safety concern due to its potential adverse health effects.

These application notes provide an overview of the established methods for the determination of this compound residues in food matrices. The protocols detailed below are primarily based on chromatographic techniques coupled with mass spectrometry, which offer the high sensitivity and selectivity required for trace-level analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that will be a central focus of the protocols.

Application Notes

The analysis of this compound in food presents several challenges due to the complexity of food matrices and the low concentration of the analyte. The selection of an appropriate analytical method depends on the specific food matrix, the required limit of detection, and the available instrumentation.

Key Considerations:

  • Sample Matrix: Different food matrices (e.g., fruits, vegetables, milk, cereals) require tailored sample preparation procedures to minimize matrix interference.[1] High-fat matrices like milk and oils may necessitate additional cleanup steps.

  • Analyte Stability: this compound can be susceptible to degradation depending on the pH and temperature of the extraction and storage conditions. It is crucial to control these parameters to ensure accurate quantification.

  • Method Validation: All analytical methods must be thoroughly validated according to international guidelines (e.g., SANTE/12682/2019) to ensure the reliability of the results.[2] Validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[3][4]

  • Instrumentation: Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques for this compound analysis.[5][6] Detectors range from selective detectors like the Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD) to more definitive mass spectrometry (MS) and tandem mass spectrometry (MS/MS) detectors.[5][7]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and its parent compound, methyl parathion, in various food matrices. This data is compiled from various studies and demonstrates the typical performance of the analytical methods described.

AnalyteFood MatrixMethodLODLOQRecovery (%)Reference
This compoundGrapes, Rice, TeaQuEChERS, LC-MS/MS--95-99[2]
This compoundApple JuiceColorimetric Biosensor0.77 ppb--[8]
Methyl ParathionApplesGC-NPD2 ppb-88-108[5][6]
Methyl ParathionPearsGC-MS/MS2 ppb--[5]
Methyl ParathionMilkSPE, GC-FPD--80-118[9]
Methyl ParathionVarious ProduceQuEChERS, GC-NPD-10 ng/g60-100[10]
ParaoxonGrape and Apple JuicesElectrochemical Sensor0.26 µmol L⁻¹0.86 µmol L⁻¹~98[11]

LOD: Limit of Detection; LOQ: Limit of Quantification. Note that some data pertains to the parent compound, methyl parathion, as methods often analyze both simultaneously.

Experimental Protocols

Protocol 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is a generalized procedure based on the widely used QuEChERS method for the extraction and cleanup of this compound from fruits and vegetables, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation and Homogenization: 1.1. Weigh a representative portion (typically 10-15 g) of the fruit or vegetable sample.[12] 1.2. Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, rehydration with a specific amount of water may be necessary before homogenization.

2. QuEChERS Extraction: 2.1. Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. 2.2. Add 10 mL of acetonitrile to the tube. 2.3. Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). 2.4. Immediately cap the tube and shake vigorously for 1 minute. 2.5. Centrifuge the tube at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 3.1. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. 3.2. The d-SPE tube should contain a mixture of sorbents appropriate for the matrix. For general fruits and vegetables, a common mixture is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).[2] For pigmented samples, graphitized carbon black (GCB) may be included, though it can lead to the loss of planar pesticides. 3.3. Vortex the d-SPE tube for 30 seconds. 3.4. Centrifuge the tube at a high speed for 2 minutes.

4. Instrumental Analysis (GC-MS/MS): 4.1. Transfer the cleaned extract into an autosampler vial. 4.2. Inject 1 µL of the extract into the GC-MS/MS system. 4.3. GC Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes. 4.4. MS/MS Conditions (Typical for this compound):
  • Ionization Mode: Electron Ionization (EI).
  • Monitor Multiple Reaction Monitoring (MRM) transitions: Specific precursor and product ions for this compound should be selected for quantification and confirmation (e.g., based on established databases or in-house optimization).

Protocol 2: Analysis of this compound in Milk using QuEChERS and LC-MS/MS

This protocol outlines a procedure for the determination of this compound in milk, a fatty matrix, using a modified QuEChERS extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

1. Sample Preparation: 1.1. Allow the milk sample to reach room temperature and mix well. 1.2. Weigh 10 g of the milk sample into a 50 mL centrifuge tube.[13] 1.3. For fortified samples, spike with the appropriate standard solution and let it equilibrate.

2. QuEChERS Extraction: 2.1. Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid) to the milk sample.[14] 2.2. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). 2.3. Cap and shake vigorously for 1 minute. 2.4. Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 3.1. Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube. 3.2. For milk, a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent is recommended to remove fats and other interferences.[2] 3.3. Vortex for 30 seconds and then centrifuge for 2 minutes.

4. Instrumental Analysis (LC-MS/MS): 4.1. Filter the final extract through a 0.22 µm syringe filter into an autosampler vial. 4.2. Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system. 4.3. LC Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C. 4.4. MS/MS Conditions (Typical for this compound):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Optimized precursor and product ions for this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for pesticide residue analysis and the logical relationship of the analytical steps.

PesticideResidueAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Logging Homogenization Homogenization SampleReceipt->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS For volatile & nonpolar analytes LCMS LC-MS/MS Cleanup->LCMS For polar & thermally labile analytes Analysis Analysis GCMS->Analysis LCMS->Analysis DataProcessing Data Processing (Quantification & Confirmation) Analysis->DataProcessing Reporting Reporting DataProcessing->Reporting

Caption: General workflow for pesticide residue analysis in food.

QuEChERS_Protocol_Logic Start Start: Homogenized Sample AddSolvent Add Acetonitrile Start->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents Transfer->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

Caption: Logical steps of the QuEChERS protocol.

References

Application Note & Protocol: Quantification of Methyl Paraoxon in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl paraoxon, the active metabolite of the organophosphate insecticide methyl parathion, is a potent acetylcholinesterase inhibitor. Its presence in agricultural runoff poses a significant environmental and health concern due to its toxicity to non-target organisms and potential for water source contamination. Accurate and sensitive quantification of this compound in complex matrices like agricultural runoff is crucial for environmental monitoring, risk assessment, and regulatory compliance.

This document provides a detailed protocol for the quantification of this compound in agricultural runoff samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Structure and Degradation Pathway

This compound is formed from its parent compound, methyl parathion, through oxidative desulfuration. In the environment, it can be further degraded through hydrolysis.

cluster_0 Environmental Transformation Methyl_Parathion Methyl Parathion (O,O-dimethyl O-4-nitrophenyl phosphorothioate) Methyl_Paraoxon This compound (O,O-dimethyl O-4-nitrophenyl phosphate) Methyl_Parathion->Methyl_Paraoxon Oxidative Desulfuration Degradation_Products Degradation Products (e.g., 4-nitrophenol, dimethyl phosphate) Methyl_Paraoxon->Degradation_Products Hydrolysis cluster_workflow Experimental Workflow Sample_Collection 1. Sample Collection (Amber Glass Bottles) Filtration 2. Filtration (0.45 µm Glass Fiber Filter) Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Elution 4. Elution (e.g., Ethyl Acetate, Acetonitrile) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Analysis 6. Instrumental Analysis (GC-MS or HPLC-MS/MS) Concentration->Analysis Data_Quantification 7. Data Quantification (Calibration Curve) Analysis->Data_Quantification

Troubleshooting & Optimization

Improving the stability of Methyl paraoxon stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the preparation, storage, and troubleshooting of Methyl paraoxon stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, it is recommended to use anhydrous aprotic organic solvents. Acetonitrile is a highly recommended solvent for preparing this compound stock solutions due to its inert nature and compatibility with analytical techniques. Acetone and Dimethyl sulfoxide (DMSO) are also suitable solvents.[1][2] When preparing solutions for cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure the long-term stability of this compound stock solutions, they should be stored at -20°C in airtight, amber glass vials to protect from light.[4] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: How long can I store my this compound stock solution?

A3: While specific long-term stability data for this compound in various organic solvents is not extensively published, studies on other organophosphate pesticides suggest that solutions in anhydrous aprotic solvents like acetonitrile or acetone are stable for extended periods when stored at -20°C.[4] One study monitoring various pesticide stock solutions in acetonitrile at 4°C showed no significant degradation for most compounds over a year. It is best practice to prepare fresh stock solutions every 1-3 months and to verify the concentration of older stock solutions before critical experiments.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the phosphate ester bond. This process is significantly accelerated by the presence of water and is highly pH-dependent, with faster degradation occurring under alkaline conditions. The main hydrolysis products are dimethyl phosphate and p-nitrophenol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate observed in the stock solution upon thawing. 1. The solution may be supersaturated. 2. The storage temperature was too low, causing the solvent to freeze and the solute to precipitate.1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to redissolve the precipitate completely before use. 3. If the precipitate does not redissolve, it may indicate degradation or insolubility, and a fresh stock solution should be prepared.
Inconsistent or lower-than-expected experimental results. 1. Degradation of the this compound stock solution due to improper storage (e.g., exposure to moisture, light, or high temperatures). 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration of the stock solution.1. Prepare a fresh stock solution from a new vial of solid this compound. 2. Aliquot the new stock solution into single-use vials. 3. Verify the concentration of the new stock solution using a suitable analytical method (e.g., HPLC-UV). 4. Always use anhydrous solvents and store solutions under the recommended conditions.
High background signal or unexpected peaks in analytical chromatography (HPLC/GC). 1. Contaminated solvent used for stock solution preparation. 2. Degradation of this compound into hydrolysis products (p-nitrophenol and dimethyl phosphate). 3. Leaching of contaminants from plastic storage tubes or pipette tips.1. Use high-purity, HPLC, or GC-grade solvents. 2. Check for the presence of the p-nitrophenol peak in your chromatogram, which would indicate hydrolysis. If present, prepare a fresh stock solution. 3. Use glass vials and glass pipettes for handling this compound solutions whenever possible.

Quantitative Data Summary

While direct comparative stability data for this compound in different organic solvents is limited, the following table summarizes its stability in an aqueous environment, which highlights its susceptibility to hydrolysis.

Table 1: Stability of this compound in Aqueous Solution

Solvent/Medium Temperature pH Half-life (t½) Reference
Cell Culture Medium37°C~7.4101.9 hours[5]
Aqueous SolutionNot specified13 (100 mM NaOH)2.3 minutes[6]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (HPLC grade or higher)

    • Amber glass vials with PTFE-lined caps

    • Analytical balance

    • Glass volumetric flasks and pipettes or calibrated positive displacement pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance in a fume hood.

    • Transfer the weighed solid to a glass volumetric flask.

    • Add a small amount of anhydrous acetonitrile to dissolve the solid completely.

    • Bring the solution to the final volume with anhydrous acetonitrile.

    • Mix the solution thoroughly by inversion.

    • Dispense the stock solution into single-use amber glass vials, flush with an inert gas (e.g., argon or nitrogen) before capping, and store at -20°C.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol allows for the determination of the concentration and purity of a this compound stock solution.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 274 nm (λmax for p-nitrophenol, a common degradation product, is around 318 nm in neutral/acidic solution and 405 nm in alkaline solution, which can also be monitored to assess degradation)

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Procedure:

    • Prepare a series of calibration standards by diluting the primary stock solution of this compound to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the unknown this compound sample (diluted to fall within the calibration range) and record its peak area.

    • Determine the concentration of the unknown sample using the calibration curve.

Visualizations

Cholinergic_Signaling_Disruption cluster_Synapse Cholinergic Synapse cluster_Intervention Organophosphate Intervention Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh_Release ACh_Vesicle->ACh_Release Nerve Impulse ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibition AChE->Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Overstimulation Receptor Overstimulation Methyl_Paraoxon This compound Methyl_Paraoxon->Inhibition AChE_Inhibited Inhibited AChE Inhibition->AChE_Inhibited ACh_Accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Disruption of Cholinergic Signaling by this compound.

Neurotoxicity_Workflow cluster_Preparation Preparation cluster_Exposure In Vivo Exposure cluster_Analysis Neurochemical & Histological Analysis cluster_Data Data Analysis & Interpretation Prepare_Stock Prepare this compound Stock Solution (e.g., in Acetonitrile) Verify_Concentration Verify Concentration (HPLC-UV) Prepare_Stock->Verify_Concentration Prepare_Doses Prepare Dosing Solutions (e.g., in saline with <0.1% vehicle) Verify_Concentration->Prepare_Doses Administer_Dose Administer this compound (e.g., i.p. injection) Prepare_Doses->Administer_Dose Animal_Model Select Animal Model (e.g., Mice, Rats) Animal_Model->Administer_Dose Behavioral_Observation Observe for Clinical Signs of Toxicity Administer_Dose->Behavioral_Observation Tissue_Collection Collect Brain Tissue Behavioral_Observation->Tissue_Collection AChE_Assay Measure AChE Activity Tissue_Collection->AChE_Assay Neurotransmitter_Analysis Analyze Neurotransmitter Levels (e.g., HPLC-ECD) Tissue_Collection->Neurotransmitter_Analysis Histopathology Histopathological Examination Tissue_Collection->Histopathology Analyze_Data Statistical Analysis AChE_Assay->Analyze_Data Neurotransmitter_Analysis->Analyze_Data Histopathology->Analyze_Data Interpret_Results Interpret Neurotoxic Effects Analyze_Data->Interpret_Results

Caption: Experimental Workflow for Neurotoxicity Assessment.

References

Overcoming matrix effects in Methyl paraoxon LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of Methyl paraoxon.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis in a question-and-answer format.

Q1: I am observing significant signal suppression for this compound in my complex matrix (e.g., fatty food, complex herbal matrix). What is the likely cause and how can I mitigate it?

A1: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact sensitivity and accuracy.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticides like this compound in various food matrices.[2][3]

    • For fatty matrices, consider using d-SPE sorbents specifically designed for lipid removal, such as Z-Sep or EMR-Lipid, which have shown superior performance over traditional PSA/C18 combinations in complex samples like rapeseeds.[4][5]

    • For pigmented samples, incorporating graphitized carbon black (GCB) in the d-SPE cleanup can help remove pigments, but be cautious as it may also adsorb planar pesticides.[6]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Adjust the Gradient: A slower, more gradual mobile phase gradient can enhance the resolution between your analyte and interfering compounds.

    • Column Selection: Consider using a column with a different selectivity or a smaller particle size (e.g., sub-2 µm) for better separation efficiency. In some cases, metal-free columns can reduce ion suppression for phosphorylated compounds.[7]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix interferences, thereby lessening their impact on ionization.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects.[9] A SIL-IS for this compound, if available, would co-elute and experience similar ionization suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Q2: My results for this compound are inconsistent and show poor reproducibility across different samples of the same matrix type. What could be causing this variability?

A2: Inconsistent results often stem from variable matrix effects between samples. Even within the same matrix type, the composition and concentration of interfering compounds can differ, leading to varying degrees of ion suppression.[10]

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure your sample preparation protocol, particularly the QuEChERS method, is followed consistently for all samples. Inconsistent shaking times, volumes, or sorbent amounts can lead to variability.[3]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution for correcting sample-to-sample variations in matrix effects.[8] The SIL-IS will compensate for differences in ion suppression, leading to more precise and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for this compound?

A1: Based on multi-residue pesticide analysis methods, common MRM (Multiple Reaction Monitoring) transitions for this compound (precursor ion m/z 248) are:

  • Quantifier: 248.0 → 90.1[2]

  • Qualifier: 248.0 → 202.1[2]

It is always recommended to optimize these transitions on your specific LC-MS/MS instrument.

Q2: Which QuEChERS method should I use: AOAC or EN?

A2: Both the AOAC (Association of Official Analytical Chemists) and EN (European Standard) versions of the QuEChERS method are widely accepted for pesticide residue analysis.[11][12] The primary difference lies in the buffering salts used during the extraction step. The AOAC method uses an acetate buffer, while the EN method uses a citrate buffer. For many pesticides, both methods provide excellent recoveries.[11] However, the AOAC version has been reported to give higher and more consistent recoveries for certain pH-dependent pesticides.[11] The choice may also depend on laboratory preference or regulatory requirements.

Q3: Is a stable isotope-labeled internal standard for this compound commercially available?

A3: While the use of stable isotope-labeled internal standards is highly recommended, the commercial availability of a specific SIL-IS for this compound can vary.[13][14] It is advisable to check with major suppliers of analytical standards. If a specific SIL-IS is not available, using a structural analog with similar chromatographic behavior and ionization properties can be an alternative, though less ideal, approach.

Q4: How can I quantitatively assess the extent of matrix effects in my samples?

A4: The matrix effect can be quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The matrix effect (%) can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[10]

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Pesticide Recovery in a High-Fat Matrix (Rapeseeds)

d-SPE Sorbent% of Pesticides with Recovery 70-120%% of Pesticides with Recovery 30-70%Key Observations
EMR-Lipid 57.5%39.1%Best overall performance for this fatty matrix.[4][5]
Z-Sep Lower than EMR-LipidHigher than EMR-LipidShowed significant interaction with polar analytes.[5]
PSA/C18 Lower than EMR-LipidHigher than EMR-LipidStandard sorbent, but less effective for this complex fatty matrix.[5]
Z-Sep+ Not satisfactoryNot satisfactoryLed to strong matrix effects for a large number of pesticides.[5]

Table 2: General Comparison of AOAC and EN QuEChERS Methods

FeatureAOAC MethodEN MethodReference
Buffering System AcetateCitrate[11][12]
General Performance Excellent recoveries for a wide range of pesticides.Excellent recoveries for a wide range of pesticides.[11]
pH-Dependent Pesticides May provide higher and more consistent recoveries for some compounds.Generally good performance, but may be slightly less optimal for some pH-sensitive analytes compared to the AOAC method.[11]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (AOAC 2007.01 Method)

  • Homogenization: Homogenize a representative portion of the sample. For dry samples, add an appropriate amount of water to achieve a high water content before homogenization.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 3 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., for a general cleanup, 150 mg anhydrous MgSO₄ and 50 mg PSA).

    • Shake for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the extract with the mobile phase to minimize solvent effects.

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 2-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion: 248.0

    • Product Ion 1 (Quantifier): 90.1

    • Product Ion 2 (Qualifier): 202.1

  • Collision Energy: Optimize for your specific instrument, but typical values range from 15-30 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Salts (e.g., AOAC or EN) Homogenization->Extraction Centrifugation1 3. Shake & Centrifuge Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (e.g., PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 5. Shake & Centrifuge dSPE->Centrifugation2 Final_Extract 6. Collect Supernatant Centrifugation2->Final_Extract LC_Separation 7. LC Separation Final_Extract->LC_Separation MSMS_Detection 8. MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Processing 9. Data Processing & Quantification MSMS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for matrix effects.

References

Optimizing pH and temperature for Methyl paraoxon hydrolysis studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and temperature for methyl paraoxon hydrolysis studies. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound hydrolysis?

A1: The rate of this compound hydrolysis is significantly dependent on pH. Alkaline conditions strongly accelerate the degradation process. Hydrolysis is much more rapid in alkaline (pH > 8.5) compared to neutral (pH 7) or acidic (pH 5) conditions.[1][2] For complete and rapid hydrolysis, a pH of 10 or greater is often recommended, where dimethyl phosphate is the exclusive product.[3][4][5][6][7]

Q2: How does temperature affect the hydrolysis of this compound?

A2: Higher temperatures increase the rate of this compound hydrolysis.[1][2] For instance, the half-life of methyl parathion (a related compound that converts to this compound) was found to be significantly shorter at 40°C compared to 25°C at an alkaline pH.[1] Studies on the related compound methyl parathion showed that the degradation rate increased by a factor of 1.3 to 1.4 when the temperature was raised from 30 to 50°C.[1]

Q3: What are the expected hydrolysis products of this compound at different pH values?

A3: The hydrolysis products of this compound are pH-dependent.[3][4][5][6][7]

  • At pH > 10: The primary product is dimethyl phosphate (DMP).[3][4][5][6][7]

  • At pH < 9: The major product is methyl 4-nitrophenyl phosphate (M4NP).[3][4][5][6][7]

  • At intermediate pH (e.g., pH 9.1): A mixture of both DMP and M4NP can be observed.[4]

Q4: What analytical methods are suitable for monitoring this compound hydrolysis?

A4: Several analytical techniques can be used to monitor the hydrolysis of this compound:

  • ³¹P NMR Spectroscopy: This method is effective for identifying and quantifying the phosphorus-containing products of hydrolysis, such as dimethyl phosphate and methyl 4-nitrophenyl phosphate.[3][4]

  • UV-Vis Spectroscopy: The formation of the hydrolysis product p-nitrophenolate (PNP) can be monitored by measuring the increase in absorbance at 400 nm.[8]

  • Gas Chromatography (GC): GC can be used to measure the concentration of this compound and its hydrolysis products.[9]

Troubleshooting Guide

Issue 1: Slow or incomplete hydrolysis.

  • Possible Cause: Suboptimal pH.

    • Solution: Ensure the reaction buffer is at an alkaline pH, preferably 10 or higher, for rapid and complete hydrolysis.[3][4][5][6][7] Verify the pH of your buffer solution before starting the experiment.

  • Possible Cause: Low reaction temperature.

    • Solution: Increase the reaction temperature. Studies have shown a significant increase in hydrolysis rate with elevated temperatures.[1][2] Consider running pilot experiments at different temperatures (e.g., 25°C, 37°C, 50°C) to find the optimal condition for your specific setup.

  • Possible Cause: Inadequate mixing.

    • Solution: Ensure the reaction mixture is continuously and adequately stirred to maintain a homogenous solution.[8]

Issue 2: Unexpected hydrolysis products are observed.

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Solution: The product profile of this compound hydrolysis is highly pH-dependent.[3][4][5][6][7] Re-calibrate your pH meter and prepare fresh buffer solutions to ensure the correct pH. At a pH below 9, the formation of methyl 4-nitrophenyl phosphate (M4NP) is expected.[3][4][5][6][7]

  • Possible Cause: Presence of contaminants.

    • Solution: Use high-purity reagents and solvents to avoid side reactions.

Issue 3: Difficulty in quantifying hydrolysis products.

  • Possible Cause (UV-Vis): The pKa of p-nitrophenol (PNP) is around 7.15.

    • Solution: To ensure the complete deprotonation to the chromogenic p-nitrophenolate, buffer all solutions to pH 10 or higher when using UV-Vis for quantification.[8]

  • Possible Cause (NMR): Poor signal-to-noise ratio.

    • Solution: Increase the number of scans during NMR acquisition to improve the signal. Ensure proper shimming of the instrument.[4]

Data Presentation

Table 1: Effect of pH on this compound Hydrolysis Products

pH RangeMajor Hydrolysis ProductReference
> 10Dimethyl phosphate (DMP)[3][4][5][6][7]
< 9Methyl 4-nitrophenyl phosphate (M4NP)[3][4][5][6][7]
~ 9.1Mixture of DMP and M4NP[4]

Table 2: Influence of Temperature on Methyl Parathion Hydrolysis Half-Life*

Temperature (°C)pHHalf-LifeReference
25< 872–89 days[1]
40> 8~ 4 days[1]
30 to 50Not specified1.3–1.4 times increase in loss over 50 days[1]

*Data for methyl parathion, a closely related compound that is oxidized to this compound.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by ³¹P NMR Spectroscopy

  • Preparation of Buffer Solution:

    • Prepare a 1.0 M Glycine-DMSO buffer by dissolving 1.5 g of glycine and 0.36 g of NaOH in 20 mL of a 1:4 water:deuterated DMSO mixture.[4]

    • Adjust the pH to the desired value (e.g., 9.8) using a dilute NaOH solution.[4]

  • Preparation of Reactant Solutions:

    • Prepare a 10 mM solution of this compound in the buffer.[4]

  • Reaction Setup:

    • Transfer 0.5 mL of the this compound solution to a 5 mm NMR tube.[4]

  • NMR Analysis:

    • Acquire proton-decoupled ³¹P NMR spectra at different time intervals at a constant temperature (e.g., 25°C).[4]

    • Use a sufficient number of scans (e.g., 32) and a delay time of 2 seconds.[4]

  • Data Analysis:

    • Determine the relative concentrations of this compound and its hydrolysis products by integrating their characteristic peaks in the ³¹P NMR spectra.[4]

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the pseudo-first-order rate constant.

Protocol 2: Monitoring this compound Hydrolysis by UV-Vis Spectroscopy

  • Preparation of Buffer Solution:

    • Prepare a suitable buffer solution (e.g., 20 mM MOPS) and adjust the pH to the desired value (e.g., 7.5 or 8.0).[8]

  • Preparation of Reactant Solution:

    • Prepare a stock solution of this compound in a solvent like methanol to aid solubility.[8]

    • Add the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 0.2 mM).[8]

  • Reaction Setup:

    • Perform the reaction in a screw-capped vial protected from light and maintained at a constant temperature.[8]

    • Ensure continuous stirring of the reaction mixture.[8]

  • Sample Analysis:

    • At various time intervals, withdraw an aliquot of the reaction mixture.

    • To quantify the total amount of p-nitrophenol (PNP) formed, dilute the aliquot in a buffer of pH 10 or higher.[8]

    • Measure the absorbance of the diluted sample at 400 nm using a UV-Vis spectrophotometer.[8]

  • Data Analysis:

    • Use a calibration curve of PNP at pH 10 to convert absorbance values to concentration.

    • Plot the concentration of PNP formed over time to determine the reaction rate.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffer Solution (e.g., Glycine, Borate) set_params Set Temperature and pH prep_buffer->set_params prep_mpox Prepare this compound Stock Solution initiate Initiate Reaction: Mix Reactants prep_mpox->initiate set_params->initiate incubate Incubate with Stirring at Set Temperature initiate->incubate sampling Collect Aliquots at Time Intervals incubate->sampling analyze Analyze Samples (e.g., 31P NMR, UV-Vis) sampling->analyze quantify Quantify Reactants and Products analyze->quantify kinetics Determine Kinetic Parameters quantify->kinetics

Caption: Experimental workflow for a this compound hydrolysis study.

Hydrolysis_Pathway cluster_high_ph pH > 10 cluster_low_ph pH < 9 MP This compound DMP Dimethyl Phosphate (DMP) MP->DMP Rapid Hydrolysis M4NP Methyl 4-nitrophenyl phosphate (M4NP) MP->M4NP Slower Hydrolysis

Caption: pH-dependent hydrolysis pathways of this compound.

References

Enhancing the sensitivity of Methyl paraoxon detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Methyl paraoxon in complex biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection of this compound, offering potential causes and solutions to enhance the sensitivity and reliability of your results.

IssuePotential CauseSuggested Solution
Low or No Signal Inactive Enzyme/Antibody: Improper storage or handling has led to the degradation of biological recognition elements.- Ensure enzymes and antibodies are stored at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Run a positive control to verify the activity of the biological components.
Suboptimal pH or Temperature: The experimental conditions are not optimal for the assay.- Verify the pH of all buffers and solutions.[1] - Optimize the incubation temperature for your specific assay.
Insufficient Incubation Time: The binding or reaction time is too short.- Increase the incubation time to allow for sufficient binding or enzymatic reaction.[1]
High Background Noise Non-specific Binding: Antibodies or other recognition elements are binding to unintended molecules in the sample matrix.- Add a blocking agent (e.g., BSA, non-fat milk) to your protocol to reduce non-specific binding.[2] - Increase the number and duration of washing steps.
Autofluorescence of Sample Matrix: The biological sample itself is fluorescent at the excitation/emission wavelengths used.- Use a fluorescent probe with excitation/emission wavelengths that minimize matrix interference.[3] - Prepare a sample blank (without the fluorescent probe) to measure and subtract the background fluorescence.
Poor Reproducibility Inconsistent Sample Preparation: Variations in the extraction and cleanup of samples are introducing variability.- Standardize the sample preparation protocol, ensuring consistent volumes, times, and reagents.[4] - Utilize internal standards to account for variations in sample processing.
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples.- Calibrate pipettes regularly. - Use positive displacement pipettes for viscous samples.
Matrix Effects Signal Suppression or Enhancement: Components in the biological matrix (e.g., salts, lipids, proteins) interfere with the detection method, leading to under- or overestimation of the analyte concentration.[5][6]- Sample Dilution: Dilute the sample to reduce the concentration of interfering components.[7][8] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[8] - Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances.[4][9] - Standard Addition Method: Add known amounts of the analyte to the sample to create a calibration curve within the sample matrix.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in biological samples?

A1: The primary methods for detecting this compound include immunoassays (like ELISA), acetylcholinesterase (AChE)-based biosensors, and electrochemical sensors.[10][11][12][13] Chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also widely used, often in conjunction with mass spectrometry (MS) for high accuracy.[4][9][11]

Q2: How can I improve the sensitivity of my acetylcholinesterase (AChE)-based biosensor?

A2: To enhance the sensitivity of an AChE-based biosensor, consider the following:

  • Enzyme Immobilization: The method of immobilizing the AChE on the electrode surface is critical. Techniques like entrapment in polymers or covalent bonding can improve stability and sensitivity.[12]

  • Nanomaterials: Incorporating nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene into the sensor can amplify the electrochemical signal.[14][15]

  • Optimization of Conditions: Ensure optimal pH, temperature, and substrate concentration for the enzymatic reaction.[16]

Q3: What is the principle behind immunoassay-based detection of this compound?

A3: Immunoassays for this compound are typically competitive assays. In this format, a known amount of labeled this compound (or an analog) competes with the this compound in the sample for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in less binding of the labeled compound, leading to a weaker signal. This inverse relationship allows for quantification.[10][17]

Q4: How do I prepare complex biological samples like blood or tissue for this compound analysis?

A4: Sample preparation is crucial for removing interfering substances. A typical workflow involves:

  • Extraction: Using an organic solvent (e.g., acetone, hexane) to extract this compound from the sample matrix.[4]

  • Centrifugation: To separate the solvent layer containing the analyte from solid debris.[4]

  • Cleanup: Employing techniques like solid-phase extraction (SPE) with materials such as silica gel or Florisil to remove co-extracted interfering compounds.[4]

Q5: Can fluorescent probes be used for this compound detection?

A5: Yes, fluorescent probes offer a highly sensitive method for detection. One approach involves using a substance, such as cerium oxide, to catalyze the decomposition of this compound into p-nitrophenol.[18] The p-nitrophenol can then quench the fluorescence of a probe, like carbon dots, through an inner filter effect.[18] The degree of fluorescence quenching is proportional to the concentration of this compound.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition-Based Electrochemical Biosensor

This protocol outlines the general steps for detecting this compound using an AChE-based biosensor.

  • Electrode Preparation:

    • Modify a glassy carbon electrode (GCE) with a nanocomposite material (e.g., cerium oxide nanozyme) to enhance signal amplification.[1]

    • Immobilize acetylcholinesterase (AChE) onto the modified electrode surface.

  • Electrochemical Measurement (Baseline):

    • In an electrochemical cell containing a phosphate buffer solution (PBS), add a known concentration of the AChE substrate, acetylthiocholine (ATCh).

    • Measure the oxidation current of thiocholine, the product of the enzymatic reaction, using a technique like cyclic voltammetry or amperometry. This provides the baseline enzyme activity.[19]

  • Inhibition by this compound:

    • Incubate the AChE-modified electrode with the biological sample containing this compound for a defined period (e.g., 10-20 minutes).[16] this compound will inhibit the AChE activity.

  • Electrochemical Measurement (Post-Inhibition):

    • Rinse the electrode to remove any unbound sample.

    • Repeat the electrochemical measurement in the ATCh solution.

  • Quantification:

    • The decrease in the oxidation current is proportional to the concentration of this compound in the sample.[19]

    • A calibration curve is generated by measuring the inhibition caused by known concentrations of this compound.

Competitive Indirect ELISA for this compound

This protocol describes a typical competitive indirect ELISA for the quantification of this compound.

  • Coating:

    • Coat the wells of a microtiter plate with a this compound-protein conjugate (coating antigen). Incubate overnight at 4°C.

    • Wash the plate with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

    • Wash the plate.

  • Competitive Reaction:

    • Add the prepared biological samples or this compound standards to the wells.

    • Immediately add a limited amount of anti-Methyl paraoxon antibody to each well. Incubate for 1-2 hours at 37°C. During this step, the free this compound in the sample and the coated antigen compete for binding to the antibody.

  • Secondary Antibody:

    • Wash the plate to remove unbound antibodies and sample components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) to each well. Incubate for 1 hour at 37°C.

    • Wash the plate.

  • Signal Development:

    • Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound secondary antibody will convert the substrate into a colored product.

    • Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Detection:

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Comparison of Detection Limits for Various this compound Detection Methods

Detection MethodMatrixLimit of Detection (LOD)Reference
Electrochemical Sensor (CeO₂ nanozyme/GCE)Herbal Plants0.06 µmol/L[1]
Fluorescent Probe (B, N-CDs)Water, Herbal Plants24.7 ng/mL[18]
Electrochemical Sensor (CNTs/Carbon Paper)Kiwi3.9 ng/mL[14]
AChE Biosensor (Carbon Paste)Aqueous Solution0.86 ppb (for Paraoxon)[19]
Fluorescence-Based Enzymatic AssayHuman Urine3.5 x 10⁻¹² mol/L (for Paraoxon)[20]
Imine-linked Covalent Organic FrameworkAqueous Solution0.19 ng/mL[21]
FRET-based BiosensorAqueous Solution0.57 nM (for Paraoxon)[22]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_detection Detection cluster_analysis Data Analysis start Biological Sample (e.g., Blood, Tissue) extraction Solvent Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup immunoassay Immunoassay (ELISA) cleanup->immunoassay biosensor AChE Biosensor cleanup->biosensor electrochemical Electrochemical Sensor cleanup->electrochemical quantification Quantification vs. Calibration Curve immunoassay->quantification biosensor->quantification electrochemical->quantification end Results quantification->end

Caption: General experimental workflow for this compound detection.

ache_inhibition_pathway cluster_no_inhibitor Normal Enzymatic Reaction cluster_inhibitor Inhibition by this compound AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE Electrode Electrode Thiocholine->Electrode Oxidation Signal Signal Electrode->Signal High Current Signal AChE_inhibited Inhibited AChE No_Reaction Low/No Thiocholine AChE_inhibited->No_Reaction No/Reduced Hydrolysis MP This compound MP->AChE_inhibited ATCh_inhibited Acetylthiocholine ATCh_inhibited->AChE_inhibited Electrode_inhibited Electrode No_Reaction->Electrode_inhibited Low/No Oxidation Low_Signal Low_Signal Electrode_inhibited->Low_Signal Low Current Signal

Caption: Signaling pathway of an AChE inhibition-based biosensor.

troubleshooting_logic start Experiment Start issue Unexpected Result? start->issue low_signal Low/No Signal issue->low_signal Yes high_bg High Background issue->high_bg poor_rep Poor Reproducibility issue->poor_rep matrix_fx Matrix Effects Suspected issue->matrix_fx end Acceptable Results issue->end No sol_low_signal Check Reagent Activity Optimize Conditions Increase Incubation low_signal->sol_low_signal sol_high_bg Use Blocking Agents Optimize Washing Steps Check for Autofluorescence high_bg->sol_high_bg sol_poor_rep Standardize Protocols Calibrate Pipettes Use Internal Standards poor_rep->sol_poor_rep sol_matrix_fx Dilute Sample Use Matrix-Matched Standards Perform Sample Cleanup matrix_fx->sol_matrix_fx sol_low_signal->issue sol_high_bg->issue sol_poor_rep->issue sol_matrix_fx->issue

Caption: Logical troubleshooting flow for this compound detection.

References

Technical Support Center: Methyl Paraoxon Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of Methyl Paraoxon. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides for troubleshooting poor peak shape in the GC analysis of this compound.

Q1: What are the characteristics of an ideal peak in gas chromatography?

In an ideal scenario, a chromatographic peak should exhibit a symmetrical, or Gaussian, shape with a narrow width.[1] Good peak shape is crucial for accurate resolution between analytes and for precise quantification.[2][3] Common deviations from the ideal peak shape include peak tailing, peak fronting, and split peaks.[2][4]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the trailing edge of the peak is drawn out, is a common issue that can compromise the accuracy of your analysis.[1][5] A tailing factor or asymmetry factor greater than 1.5 indicates a significant problem that needs to be addressed.[6]

Potential Causes & Solutions:

Potential Cause Detailed Troubleshooting Steps
Active Sites in the System This compound, being a polar organophosphorus compound, is susceptible to interactions with active sites (e.g., acidic silanol groups) in the GC system.[1][7] These interactions can lead to peak tailing.[1][8] Solutions:Use a Deactivated Inlet Liner: Replace the current liner with a fresh, deactivated one. Regularly replacing the liner is crucial, especially when running complex matrices. • Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[5] • Use an Inert Column: Employ a column specifically designed for inertness to minimize interactions with polar analytes.[9]
Improper Column Installation An incorrect column installation can create dead volumes or turbulence in the flow path, leading to peak tailing.[10][11] Solutions:Proper Column Cut: Ensure the column is cut at a perfect 90° angle. A poor, jagged cut can cause significant tailing.[6][10] Inspect the cut with a magnifier. • Correct Column Position: Verify that the column is installed at the correct height within the inlet, as per the manufacturer's instructions.[6][10]
Contamination Contamination in the injector, column, or even the carrier gas can lead to peak tailing.[11][12] Solutions:Inlet Maintenance: Regularly clean the injector and replace the septum and liner.[11][13] • Column Bake-out: Bake out the column at a high temperature to remove semi-volatile contaminants.[14] • Sample Preparation: Ensure your sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), effectively removes matrix interferences.[15][16]
Inappropriate GC Parameters Suboptimal flow rates or temperatures can contribute to poor peak shape. Solutions:Optimize Carrier Gas Flow Rate: An incorrect flow rate can lead to broadened peaks.[17] Verify and adjust the inlet and detector flow rates. • Check Injector Temperature: If the injector temperature is too low, volatilization of this compound may be incomplete, leading to tailing.[10]
Q3: I am observing peak fronting for this compound. What does this indicate and how can I resolve it?

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[2] This issue can also affect the accuracy of quantification.

Potential Causes & Solutions:

Potential Cause Detailed Troubleshooting Steps
Column Overload Injecting too much analyte is a primary cause of peak fronting.[18][19] The stationary phase becomes saturated, leading to some analyte molecules traveling through the column more quickly.[2] Solutions:Reduce Injection Volume: Decrease the amount of sample injected onto the column.[18] • Dilute the Sample: Lower the concentration of your this compound standard or sample.[18] • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[6][18]
Incompatible Sample Solvent A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape, including fronting.[18] Solution:Solvent Matching: If possible, dissolve your sample in a solvent that is compatible with the GC column's stationary phase.
Column Degradation A collapsed or degraded column bed can also lead to peak fronting.[2][20] Solution:Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and require replacement.[2]
Q4: My chromatogram shows split peaks for this compound. What could be the problem?

Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.

Potential Causes & Solutions:

Potential Cause Detailed Troubleshooting Steps
Improper Injection Technique The way the sample is introduced into the GC can significantly impact peak shape. Solutions:Injection Speed: A fast autosampler injection into an empty liner can sometimes cause splitting.[17] Consider using a liner with glass wool or reducing the injection speed. • Solvent Focusing (Splitless Injection): In splitless injection, an initial oven temperature that is too high can prevent proper focusing of the analyte band. The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[6]
Contaminated Inlet Liner A dirty or contaminated liner can cause the sample to vaporize unevenly, leading to split peaks.[13] Solution:Replace the Liner: Regularly replace the inlet liner with a clean, deactivated one.[13]
Column Issues Problems with the column itself can also be a cause. Solution:Check Column Installation: Ensure the column is properly cut and installed. A poor cut can lead to a split flow path at the column entrance.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your this compound GC analysis.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Split) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Likely a physical issue (e.g., installation, flow path) check_all_peaks->physical_issue Yes chemical_issue Likely a chemical issue (e.g., active sites, contamination) check_all_peaks->chemical_issue No check_installation Check Column Installation: - Proper cut (90°) - Correct height in inlet physical_issue->check_installation check_liner Check Inlet Liner: - Is it clean and deactivated? - Replace if necessary chemical_issue->check_liner check_installation->check_liner check_contamination Check for Contamination: - Clean injector - Bake out column - Check gas traps check_liner->check_contamination check_overload Is it Peak Fronting? check_contamination->check_overload reduce_load Reduce Column Load: - Decrease injection volume - Dilute sample - Increase split ratio check_overload->reduce_load Yes check_injection Is it a Split Peak? check_overload->check_injection No end_good_peak Peak Shape Improved reduce_load->end_good_peak optimize_injection Optimize Injection: - Use liner with wool - Adjust injection speed - Check oven start temp (splitless) check_injection->optimize_injection Yes end_persistent_issue Issue Persists: Consider column replacement or further method development check_injection->end_persistent_issue No (Tailing) optimize_injection->end_good_peak

Caption: A workflow diagram for troubleshooting common peak shape problems in GC.

Experimental Protocols

While the optimal parameters can vary based on the specific instrument and column, the following table provides a general starting point for the GC analysis of this compound.

General GC Parameters for this compound Analysis:

Parameter Recommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Carrier Gas Helium or Hydrogen, constant flow mode
Injector Split/Splitless
Injection Volume 1.0 µL
Split Ratio 10:1 to 50:1 (can be adjusted to prevent overload)
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) are common for organophosphorus pesticides.[15][21] Mass Spectrometry (MS) can also be used.
Detector Temperature 300 °C

Sample Preparation:

A robust sample preparation is critical to minimize matrix effects and prevent contamination of the GC system. Common techniques for extracting this compound from various matrices include:

  • Liquid-Liquid Extraction (LLE): Extraction with an organic solvent such as acetone or benzene.[15]

  • Solid-Phase Extraction (SPE): A technique that can provide cleaner extracts compared to LLE and is amenable to automation.[22]

For samples with low concentrations of this compound, additional cleanup steps using column chromatography with adsorbents like silica gel or Florisil may be necessary.[15][21]

References

Technical Support Center: Enzymatic Degradation of Methyl Paraoxon in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic degradation of methyl paraoxon in wastewater.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
EDMP-T01 No or very low degradation of this compound is observed. 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme used.[1][2] 3. Presence of Inhibitors: Components in the wastewater matrix (e.g., heavy metals, organic solvents) may be inhibiting the enzyme. 4. Substrate Concentration Too Low: The concentration of this compound may be below the detection limit of the analytical method. 5. Missing Co-factors: Some organophosphate hydrolases (OPHs) are metalloenzymes and require specific divalent cations (e.g., Zn²⁺, Co²⁺) for activity.[3][4]1. Verify Enzyme Activity: Test the enzyme with a fresh, known-good substrate stock and positive control. 2. Optimize Reaction Conditions: Review the literature for the optimal pH and temperature for your enzyme. Perform a pH and temperature matrix to determine the best conditions for your system. 3. Identify and Remove Inhibitors: Analyze the wastewater for potential inhibitors. Consider pre-treatment steps like chelation for heavy metals or dilution to reduce inhibitor concentration. 4. Increase Substrate Concentration: If possible, increase the initial this compound concentration for initial experiments to ensure it is within the dynamic range of your analytical method. 5. Supplement with Co-factors: Ensure the reaction buffer contains the necessary metal co-factors at the appropriate concentration (e.g., 0.1 mM CoCl₂).[5]
EDMP-T02 The degradation rate of this compound is slower than expected. 1. Suboptimal Enzyme Concentration: The amount of enzyme may be insufficient for the given substrate concentration. 2. Substrate Inhibition: High concentrations of this compound can sometimes inhibit enzyme activity. 3. Product Inhibition: Accumulation of the degradation product, p-nitrophenol (PNP), may inhibit the enzyme. 4. Enzyme Instability: The enzyme may be losing activity over the course of the experiment due to thermal or chemical denaturation.[6]1. Increase Enzyme Concentration: Perform a dose-response experiment to determine the optimal enzyme concentration. 2. Optimize Substrate Concentration: Determine the enzyme's Michaelis-Menten kinetics (Km and Vmax) to identify the optimal substrate concentration range and avoid substrate inhibition. 3. Remove Degradation Products: If feasible, consider methods to remove PNP from the reaction mixture as it is formed. 4. Improve Enzyme Stability: Consider enzyme immobilization, which has been shown to enhance thermal stability and reusability.[6][7] Add stabilizing agents like bovine serum albumin (BSA) to the reaction mixture.[5]
EDMP-T03 Inconsistent or irreproducible results are obtained between experiments. 1. Variability in Wastewater Composition: The composition of the wastewater may vary between batches, introducing different levels of inhibitors or competing substrates. 2. Inaccurate Pipetting or Dilutions: Errors in preparing enzyme or substrate solutions can lead to significant variability. 3. Fluctuations in Temperature or pH: Inadequate control of reaction conditions can affect enzyme activity. 4. Inconsistent Mixing: Poor mixing can lead to localized high concentrations of substrate or enzyme, affecting the overall reaction rate.1. Characterize Wastewater: Analyze each batch of wastewater for key parameters (pH, chemical oxygen demand, potential inhibitors) to account for variability. 2. Calibrate Pipettes and Verify Concentrations: Regularly calibrate pipettes and verify the concentration of stock solutions. 3. Use a Temperature-Controlled System: Employ a water bath or incubator to maintain a constant temperature. Ensure the buffer has sufficient capacity to maintain a stable pH. 4. Ensure Homogeneous Mixing: Use a reliable method for mixing, such as a magnetic stirrer or orbital shaker.
EDMP-T04 The yellow color of p-nitrophenol is not developing, or the absorbance reading is unstable. 1. Acidic pH: The yellow color of the p-nitrophenolate ion is only visible under alkaline conditions (pH > 7).[8] 2. Interference from Wastewater Matrix: Colored or turbid components in the wastewater can interfere with spectrophotometric measurements. 3. Precipitation: The enzyme or other components may be precipitating out of solution.1. Adjust pH for Measurement: For endpoint assays, add a strong base (e.g., NaOH) to raise the pH before reading the absorbance at 405 nm. For kinetic assays, ensure the reaction buffer is at an alkaline pH. 2. Use a Proper Blank: Blank the spectrophotometer with a wastewater sample that has not undergone the enzymatic reaction to subtract background absorbance. Consider sample filtration or centrifugation before measurement. 3. Check for Precipitation: Visually inspect the reaction mixture. If precipitation occurs, try different buffer conditions or consider enzyme immobilization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enzymatic degradation of this compound.

1. What are the primary enzymes used for this compound degradation?

The most studied enzymes are organophosphate hydrolases (OPH), also known as phosphotriesterases (PTE), and methyl parathion hydrolase (MPH).[4][7] These enzymes can hydrolyze a broad range of organophosphorus compounds.

2. What is the enzymatic degradation pathway of this compound?

Organophosphate hydrolases catalyze the hydrolysis of the P-O bond in this compound, breaking it down into two main products: p-nitrophenol (PNP) and dimethyl phosphate (DMP).[9] PNP is less toxic than this compound and can be further mineralized by other microbial enzymes.

3. What are the optimal conditions for this compound degradation?

The optimal conditions vary depending on the specific enzyme. Generally, most organophosphate hydrolases exhibit optimal activity at a pH range of 8.0 to 9.5 and temperatures between 30°C and 50°C.[1][2] It is crucial to determine the optimal conditions for the specific enzyme being used.

4. How can I monitor the degradation of this compound?

Several analytical methods can be used:

  • Spectrophotometry: The formation of the product p-nitrophenol (PNP) can be monitored by measuring the increase in absorbance at approximately 405 nm under alkaline conditions.[8][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both the disappearance of this compound and the appearance of PNP.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for detecting this compound and its degradation products.[11]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique can be used to follow the conversion of the phosphorus-containing substrate to its product in real-time.

5. What is the role of metal ions in the activity of organophosphate hydrolases?

Many organophosphate hydrolases are metalloenzymes that require divalent metal ions in their active site for catalytic activity.[3] Zinc (Zn²⁺) is often important for stability, while cobalt (Co²⁺) can enhance the catalytic activity of some OPHs.[3][4] The absence of these ions can lead to a significant loss of enzyme activity. The effect of different metal ions can vary, with some even being inhibitory.[6]

6. What are the advantages of using immobilized enzymes for wastewater treatment?

Immobilization of enzymes on a solid support offers several advantages:

  • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability.[6]

  • Reusability: The enzyme can be easily recovered from the reaction mixture and reused, which reduces costs.[7]

  • Reduced Product Inhibition: The local environment of the immobilized enzyme can sometimes mitigate the effects of product inhibition.

Data Presentation

Table 1: Influence of pH on this compound Hydrolysis Half-life

pHTemperature (°C)Half-life (days)
52568
72540
92533
8.5Not specifiedMuch more rapid degradation than at pH 5 or 7

Data compiled from[2][13]

Table 2: Effect of Metal Ions on Immobilized Phosphotriesterase (PTE) Activity

Metal Ion (1 mM)Relative Activity of Immobilized PTE (%)Relative Activity of Free PTE (%)
Control 100100
Ni²⁺ 127.8~65
Cu²⁺ ~115~65
Co²⁺ ~110~65
Fe²⁺ ~105~65
Zn²⁺ ~102~65
Mn²⁺ 98.9Not specified

Data adapted from[6]

Experimental Protocols

1. Spectrophotometric Assay for Organophosphate Hydrolase (OPH) Activity

This protocol measures the rate of p-nitrophenol (PNP) formation from the hydrolysis of this compound.

Materials:

  • Organophosphate Hydrolase (OPH) solution

  • This compound stock solution (in methanol or ethanol)

  • Reaction buffer (e.g., 50 mM CHES buffer, pH 9.0)[5]

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the reaction buffer and the this compound stock solution to the desired final concentration (e.g., 0.5 mM).[8]

  • Equilibrate the cuvette at the desired temperature (e.g., 37°C).[5]

  • Initiate the reaction by adding a small volume of the OPH solution to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 405 nm over a set period (e.g., 5 minutes).[8]

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • The concentration of PNP produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 8.0 and 410 nm is 16,500 M⁻¹ cm⁻¹.[8]

2. HPLC Method for Monitoring this compound Degradation

This protocol allows for the separation and quantification of this compound and its degradation product, p-nitrophenol.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid)[14]

  • This compound and p-nitrophenol standards

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a calibration curve for both this compound and p-nitrophenol using standards of known concentrations.

  • At various time points during the enzymatic degradation experiment, withdraw an aliquot of the reaction mixture.

  • Stop the enzymatic reaction in the aliquot, for example, by adding an equal volume of methanol or by acidification.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Inject the filtered sample into the HPLC system.

  • Run the appropriate gradient method to separate this compound and p-nitrophenol.

  • Monitor the absorbance at a suitable wavelength (e.g., 276 nm for this compound and 317 nm for p-nitrophenol).

  • Quantify the concentration of each compound by comparing the peak areas to the calibration curves.

Visualizations

Enzymatic_Degradation_Pathway cluster_reaction Enzymatic Hydrolysis cluster_further_degradation Further Biodegradation MethylParaoxon This compound OPH Organophosphate Hydrolase (OPH) MethylParaoxon->OPH pNitrophenol p-Nitrophenol pNitrophenol_ref p-Nitrophenol Mineralization Mineralization (CO2, H2O, etc.) pNitrophenol->Mineralization Microbial Enzymes DimethylPhosphate Dimethyl Phosphate OPH->pNitrophenol OPH->DimethylPhosphate

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prep_Enzyme Prepare Enzyme Solution Incubate Incubate at Optimal Temperature & pH Prep_Enzyme->Incubate Prep_Substrate Prepare this compound in Wastewater Sample Prep_Substrate->Incubate Prep_Buffer Prepare Reaction Buffer (with co-factors if needed) Prep_Buffer->Incubate Sampling Take Samples at Time Intervals Incubate->Sampling Stop_Reaction Stop Reaction (e.g., add solvent) Sampling->Stop_Reaction Analysis Analyze Samples (Spectrophotometry/HPLC) Stop_Reaction->Analysis Data_Analysis Data Analysis (Calculate degradation rate) Analysis->Data_Analysis

Caption: General experimental workflow for this compound degradation.

References

Technical Support Center: Animal Models for Chronic Low-Dose Methyl Paraoxon Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of chronic low-dose exposure to Methyl paraoxon and related organophosphates (OPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and is it the only one to consider in chronic low-dose studies?

A1: The primary, canonical mechanism of this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[1][2][3] This inhibition leads to an accumulation of acetylcholine in synapses, causing overstimulation of cholinergic receptors.[2][3]

However, in chronic low-dose exposure scenarios, mechanisms beyond AChE inhibition are crucial and may even predominate.[1][3] Emerging evidence strongly suggests that chronic OP exposure elicits significant neuroinflammatory and oxidative stress responses, which contribute to neurotoxicity independently of AChE inhibition.[1][4][5] Therefore, researchers should also investigate endpoints related to inflammation (e.g., microglial activation, pro-inflammatory cytokine levels) and oxidative stress (e.g., lipid peroxidation, antioxidant enzyme activity).[1][2][4][6]

Q2: Which animal model is most appropriate for my study?

A2: Rats, particularly Sprague-Dawley and Wistar strains, are frequently used models for OP toxicity studies, including those for this compound and its analogs.[7][8][9][10] Mice are also utilized, offering the advantage of available genetic knockout models to study specific pathways.[11][12] More recently, zebrafish embryos have been employed to study developmental toxicity and cardiotoxicity due to their rapid development and transparency.[13] The choice depends on the research question: rats are well-characterized for neurobehavioral studies[7][8], while zebrafish are excellent for high-throughput screening of developmental effects.[13]

Q3: What are the most relevant biomarkers to measure for chronic low-dose exposure?

A3: While AChE activity in red blood cells and plasma is a classic biomarker, its inhibition may not be significant in very low-dose chronic models.[14][15] It is advantageous to measure both erythrocyte acetylcholinesterase (AChE) for chronic exposure and plasma cholinesterase (PChE) for detecting more recent exposure events.[14]

Beyond cholinesterases, consider the following:

  • Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2][5][13]

  • Neuroinflammation Markers: Pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers for glial activation (e.g., GFAP for astrocytes).[2][4][16]

  • Metabolites: Urinary metabolites like p-nitrophenol can be used to monitor exposure to parathion and methyl-parathion.[17]

  • Neurochemical Changes: Alterations in neurotransmitter systems beyond acetylcholine, such as the dopaminergic system, have been observed.[12]

Troubleshooting Guides

Issue 1: Inconsistent or No Significant AChE Inhibition

Problem: My experimental animals, exposed to chronic low doses of this compound, are not showing a statistically significant decrease in blood or brain AChE activity compared to controls.

Possible Causes & Solutions:

  • Dose Too Low: The administered dose may be below the threshold for producing detectable systemic AChE inhibition, even though it may still cause other toxic effects.[1][3]

    • Solution: Consider a pilot dose-response study to identify a dose that causes a modest (e.g., 20-30%) but consistent level of inhibition without overt clinical signs of toxicity.[18]

  • Timing of Measurement: AChE activity can rebound between doses.

    • Solution: Standardize the time of sample collection relative to the last dose administration across all animals. For example, consistently collect samples at the expected peak of inhibition (e.g., a few hours post-dosing) or at a trough (e.g., 24 hours post-dosing).

  • Individual Variability: There is a natural variance in baseline AChE levels among animals.[19]

    • Solution: If feasible, establish a pre-exposure baseline for each animal. A post-exposure change from its own baseline is a more powerful measure than comparison to a separate control group. A 20% increase in activity from a depressed level can be indicative of recovery.[19]

  • Assay Sensitivity/Error: The enzymatic assay itself may be a source of variability.

    • Solution: Review the detailed protocol for AChE activity measurement below. Ensure substrate and reagent stability, precise temperature control, and accurate sample handling. Run standards and quality controls with each batch.

Issue 2: Unexpected Animal Mortality or Severe Morbidity

Problem: A subset of animals in the chronic exposure group is showing severe signs of toxicity (tremors, convulsions, weight loss) or dying unexpectedly.

Possible Causes & Solutions:

  • Dosing Errors: Inaccurate gavage, injection, or calculation can lead to accidental overdosing in some animals.

    • Solution: Ensure all personnel are thoroughly trained in the dosing technique. Double-check all dose calculations and dilutions. For oral gavage, be meticulous to avoid administration into the lungs.

  • Cumulative Toxicity: Even at a low daily dose, the compound may accumulate or cause cumulative damage over time, pushing some animals past a toxicity threshold.

    • Solution: Implement a detailed daily health monitoring checklist. Define clear humane endpoints (e.g., >20% body weight loss, inability to access food/water, uncontrolled seizures) at which animals should be euthanized to prevent suffering. This data is still valuable.

  • Metabolic Differences: Individual differences in metabolism can make some animals more susceptible.[20]

    • Solution: While difficult to control, this highlights the importance of using a sufficient number of animals per group to ensure statistical power is not compromised by the loss of a few individuals. Document all adverse events for each animal.

Issue 3: High Variability in Behavioral Test Results

Problem: The results from neurobehavioral tests (e.g., elevated plus maze, forced swim test) show high within-group variability, masking potential effects of this compound.

Possible Causes & Solutions:

  • Environmental Factors: Rodent behavior is highly sensitive to environmental conditions.

    • Solution: Standardize all testing procedures. Conduct tests at the same time of day, under consistent lighting and noise levels. Ensure the experimenter is blind to the treatment groups to prevent bias. Acclimate animals to the testing room before each session.

  • Subtle Effects: Chronic low-dose exposure may induce subtle behavioral changes (e.g., anxiety, depression-like states) rather than gross motor impairment.[7][8][21]

    • Solution: Use a battery of tests that assess different domains (e.g., anxiety, depression, cognition, motor function). Some tests may be more sensitive than others. For example, the forced swim test and sucrose preference test can reveal depression-like and anhedonia-like states.[7][8]

  • Timing of Testing: The timing of behavioral testing relative to the exposure period is critical.

    • Solution: Test animals during the chronic exposure period and also at time points after exposure has ceased to assess the persistence of any deficits.[7] Some effects may only become apparent long after the exposure ends.[21]

Quantitative Data Summary

Table 1: Effects of Chronic this compound/Paraoxon Exposure in Rodent Models

Animal ModelCompoundDoseDurationKey FindingsReference
Male & Female RatsThis compound2.5 mg/kg/day (dietary)2 yearsSignificant reduction in plasma, erythrocyte, and brain cholinesterase (67-88%, 9-20%, and 76-79% respectively); peripheral neuropathy.[18]
Male & Female RatsThis compound0.025 or 0.25 mg/kg/day (dietary)2 yearsNo significant cholinesterase inhibition or peripheral neuropathy.[18]
Pregnant RatsThis compound1.0 or 1.5 mg/kg/day (oral)Gestation Day 6-19Dose-dependent inhibition of protein synthesis in maternal and fetal tissues.[10]
Sprague-Dawley RatsParaoxon (POX)4 mg/kg (single s.c. injection)3 months post-exposureIncreased immobility in Forced Swim Test; decreased sucrose preference; impaired recognition memory.[7][8]
Wistar RatsOrganophosphate MixNot specified3 weeksSignificant decrease in AChE activity (162.80 U/L) compared to control (499.20 U/L).[9]

Detailed Experimental Protocols

Protocol 1: Chronic Oral Administration via Gavage in Rats
  • Preparation:

    • Calculate the required concentration of this compound (or its vehicle-soluble analog) based on the target dose (e.g., in mg/kg) and the average weight of the animals.

    • Use a suitable vehicle like corn oil or a 0.5% methylcellulose solution. Prepare fresh dilutions regularly.

  • Acclimatization:

    • Handle the rats and habituate them to the gavage procedure with vehicle only for 5-7 days before the experiment begins. This reduces stress-induced variability.

  • Procedure:

    • Weigh each rat daily before dosing to ensure accurate dose administration.

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped stainless steel gavage needle. Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the needle into the esophagus. Confirm proper placement and absence of respiratory distress before dispensing the liquid.

    • Administer the solution slowly.

    • Monitor the animal for a few minutes post-administration for any adverse reactions.

    • Administer at the same time each day to maintain consistent pharmacokinetics.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
  • Principle: This spectrophotometric method measures the activity of AChE through the cleavage of acetylthiocholine (ASCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.

  • Sample Preparation:

    • Blood: Collect whole blood in heparinized tubes. Centrifuge to separate plasma and red blood cells (RBCs). Wash RBCs with saline and lyse with cold deionized water to create a hemolysate.

    • Brain Tissue: Homogenize dissected brain regions in a cold phosphate buffer and centrifuge to obtain a supernatant (S1 fraction) for analysis.

    • Determine the protein concentration of all samples (e.g., using a Bradford assay) for normalization.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well plate or cuvettes.

    • Add phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Add DTNB solution.

    • Add the sample (plasma, hemolysate, or brain supernatant).

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately begin reading the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a spectrophotometer.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the molar extinction coefficient of the product to convert this rate into AChE activity (e.g., in µmol/min/mg protein).

Visualizations: Pathways and Workflows

G cluster_exposure Exposure & Primary Effect cluster_downstream Downstream Neurotoxic Mechanisms cluster_inflammation Neuroinflammation cluster_oxidative Oxidative Stress cluster_outcome Pathological Outcomes MPO This compound (or other OP) AChE Acetylcholinesterase (AChE) Inhibition MPO->AChE Inhibits ACh Acetylcholine Accumulation AChE->ACh Leads to Microglia Microglia & Astrocyte Activation ACh->Microglia Activates ROS Reactive Oxygen Species (ROS) Generation ACh->ROS Contributes to Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) Microglia->Cytokines Release Neurodegen Neuronal Damage & Neurodegeneration Cytokines->Neurodegen LipidPerox Lipid Peroxidation & DNA Damage ROS->LipidPerox Causes LipidPerox->Neurodegen Behavior Cognitive & Behavioral Deficits Neurodegen->Behavior

Caption: Key signaling pathways in chronic organophosphate neurotoxicity.

G cluster_setup Phase 1: Setup & Acclimatization cluster_exposure Phase 2: Chronic Exposure cluster_analysis Phase 3: Endpoint Analysis cluster_final Phase 4: Data Interpretation A1 Animal Procurement & Quarantine A2 Acclimatization to Housing (1-2 weeks) A1->A2 A3 Baseline Measurements (Weight, Baseline AChE) A2->A3 B1 Randomization into Control & Treatment Groups A3->B1 B2 Daily Dosing (e.g., Oral Gavage) for extended period (weeks/months) B1->B2 B3 Daily Health & Weight Monitoring B2->B3 C1 Neurobehavioral Testing (e.g., EPM, FST, Memory Tasks) B2->C1 Testing during exposure period D1 Statistical Analysis & Interpretation B3->D1 Health data C2 Sample Collection (Blood, Brain, Tissues) C1->C2 C3 Biochemical Assays (AChE, Oxidative Stress) C2->C3 C4 Histopathology C2->C4 C4->D1

Caption: General experimental workflow for a chronic exposure study.

G rect_node rect_node start High variability in behavioral data? q1 Is the testing environment fully standardized? start->q1 q2 Is the experimenter blinded to groups? q1->q2 Yes s1 Standardize light, noise, time of day, and handling. q1->s1 No q3 Are animals properly acclimated to the room? q2->q3 Yes s2 Implement blinding procedures. q2->s2 No q4 Is the chosen test sensitive enough? q3->q4 Yes s3 Ensure a minimum 30-60 min acclimatization period before testing. q3->s3 No s4 Consider adding other tests (e.g., sucrose preference, novel object recognition). q4->s4 Maybe Not end_node Re-evaluate protocol and re-run experiment. q4->end_node Yes, test is appropriate s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting logic for variable behavioral data.

References

Technical Support Center: Minimizing Non-specific Binding of Methyl Paraoxon in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Methyl paraoxon in in vitro assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing high background signal in my assay wells, even in my negative controls. What could be the cause and how can I fix it?

High background signal is a common indicator of non-specific binding of this compound to the assay plate or other components. This can be caused by several factors:

  • Hydrophobic Interactions: this compound, as a small organic molecule, can hydrophobically adsorb to the polystyrene surface of microplates.

  • Insufficient Blocking: The blocking agent may not be effectively covering all non-specific binding sites on the plate.

  • Inadequate Washing: Residual unbound this compound may remain in the wells after washing steps.

Troubleshooting Steps:

  • Optimize Blocking:

    • Choice of Blocking Agent: While Bovine Serum Albumin (BSA) is a common choice, other options like casein or non-fat dry milk might be more effective. For assays involving organophosphates, be mindful that they can bind to albumin. Consider using a protein-free blocking agent if this is a concern.

    • Concentration and Incubation: Ensure you are using an optimal concentration of your blocking agent (see table below) and that the incubation time is sufficient (typically 1-2 hours at room temperature or 37°C).

  • Improve Washing Technique:

    • Increase Wash Cycles: Increase the number of wash cycles (from 3 to 5-6 cycles).

    • Increase Wash Volume: Ensure the wash buffer volume is sufficient to completely cover the well surface (e.g., 300 µL for a 96-well plate).

    • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween 20 (0.05%) in your wash buffer can help disrupt hydrophobic interactions.

  • Add Surfactants to Assay Buffers:

    • Including a low concentration of a non-ionic surfactant such as Tween 20 or Triton X-100 in your assay buffer can help to keep this compound in solution and reduce its non-specific adsorption to surfaces.[1][2][3]

Q2: My dose-response curve for this compound is inconsistent and not reproducible. Could non-specific binding be the issue?

Yes, inconsistent and non-reproducible dose-response curves can be a symptom of variable non-specific binding. If this compound binds to the plate or other proteins in the assay in an unpredictable manner, the effective concentration reaching the target enzyme (acetylcholinesterase) will vary between wells and experiments.

Troubleshooting Steps:

  • Pre-treat Plates: Before adding any reagents, consider pre-treating the microplate with a blocking agent to minimize surface binding.

  • Use Low-Binding Plates: If the problem persists, consider using commercially available low-binding microplates, which have surfaces specifically treated to reduce the adsorption of small molecules.

  • Buffer Optimization:

    • pH: Ensure the pH of your buffer is stable and optimal for your assay. The stability of this compound can be pH-dependent.

    • Salt Concentration: Increasing the ionic strength of your buffer by adding NaCl can sometimes reduce non-specific binding due to charge interactions.[2]

  • Include a Carrier Protein: In some cases, including a high concentration of an inert protein like BSA in the dilution buffer for this compound can help to saturate non-specific binding sites in the solution and on the plasticware, leading to more consistent delivery of the compound to the target. However, be aware of the potential for this compound to bind to albumin.

Frequently Asked Questions (FAQs)

What is non-specific binding in the context of a this compound assay?

Non-specific binding refers to the interaction of this compound with components of the in vitro assay system other than its intended target, acetylcholinesterase. This can include binding to the plastic surfaces of the microplate, other proteins present in the sample (like albumin), or other cellular components in cell-based assays. This phenomenon can lead to inaccurate measurements of enzyme inhibition and other experimental artifacts.

Why is this compound prone to non-specific binding?

This compound is a relatively small and hydrophobic molecule. This hydrophobicity drives it to associate with non-polar surfaces, such as the polystyrene used in most microplates, to minimize its interaction with the aqueous buffer.

What are the best blocking agents to prevent non-specific binding of small molecules like this compound?

Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein.[4][5][6] Protein-free, synthetic blocking agents are also available and can be a good alternative if you are concerned about the interaction of this compound with the blocking protein itself. The effectiveness of a blocking agent can be assay-dependent, so some optimization may be required.

How do detergents like Tween 20 and Triton X-100 help in reducing non-specific binding?

Non-ionic detergents have both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. At low concentrations, they can coat the hydrophobic surfaces of the microplate, making them more hydrophilic and less likely to bind to this compound.[1][3] They can also form micelles around hydrophobic molecules in the solution, keeping them from aggregating and binding non-specifically.

Can the type of microplate I use affect non-specific binding?

Yes. Standard polystyrene plates are quite hydrophobic and can contribute to significant non-specific binding of small molecules. If you consistently face issues, consider using low-binding plates, which are surface-treated to be more hydrophilic and reduce molecular adsorption.

Quantitative Data Summary

The following table summarizes recommended concentration ranges for common reagents used to minimize non-specific binding. Please note that the optimal concentration for your specific assay may vary and should be determined empirically.

ReagentTypical Concentration RangePurposeReferences
Blocking Agents
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Blocks non-specific binding sites on surfaces.[7][8]
Casein0.1% - 1% (w/v)Alternative protein-based blocking agent.[1][6]
Non-fat Dry Milk1% - 5% (w/v)Cost-effective protein-based blocking agent.[4][6]
Surfactants (Detergents)
Tween 200.05% - 0.1% (v/v)Reduces hydrophobic interactions.[2][9][10]
Triton X-1000.05% - 0.1% (v/v)Reduces hydrophobic interactions.[11]
Buffer Additives
Sodium Chloride (NaCl)50 mM - 200 mMReduces electrostatic interactions.[2]

Experimental Protocols

Protocol: Acetylcholinesterase (AChE) Inhibition Assay with Minimized Non-specific Binding of this compound

This protocol is based on the Ellman's method and incorporates steps to reduce non-specific binding.

Materials:

  • 96-well, flat-bottom, low-binding microplate

  • Acetylcholinesterase (AChE) enzyme

  • This compound

  • Acetylthiocholine (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Phosphate buffer, pH 7.4, containing 0.1% (w/v) BSA and 0.05% (v/v) Tween 20.

    • AChE Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration should be determined based on preliminary experiments to achieve a linear reaction rate.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • This compound Working Solutions: Prepare serial dilutions of this compound in Assay Buffer. Ensure the final concentration of the organic solvent is low (e.g., <0.5%) and consistent across all wells.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

    • ATCI Solution: Prepare a 10 mM solution of ATCI in phosphate buffer. Prepare this solution fresh daily.

  • Blocking Step:

    • Add 200 µL of Assay Buffer (containing BSA and Tween 20) to all wells of the microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with 300 µL of wash buffer (phosphate buffer containing 0.05% Tween 20) per well.

  • Assay Protocol:

    • Enzyme and Inhibitor Pre-incubation:

      • Add 50 µL of Assay Buffer to the blank wells.

      • Add 50 µL of the AChE solution to the control and sample wells.

      • Add 25 µL of the appropriate this compound working solution to the sample wells.

      • Add 25 µL of Assay Buffer (containing the same final concentration of solvent as the this compound wells) to the control and blank wells.

      • Incubate the plate for 15-30 minutes at room temperature to allow for the interaction between the enzyme and the inhibitor.

    • Reaction Initiation and Measurement:

      • Add 25 µL of the DTNB solution to all wells.

      • To initiate the enzymatic reaction, add 25 µL of the ATCI solution to all wells.

      • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 1-minute intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Assay Buffer with BSA & Tween 20, AChE, this compound, DTNB, ATCI) Blocking Block Plate with Assay Buffer Reagent_Prep->Blocking Wash1 Wash Plate Blocking->Wash1 Preincubation Pre-incubate AChE with this compound Wash1->Preincubation Reaction_Start Initiate Reaction (add DTNB and ATCI) Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for AChE inhibition assay with minimized non-specific binding.

Troubleshooting_Logic Start High Background or Inconsistent Results Check_Blocking Is Blocking Optimal? Start->Check_Blocking Check_Washing Are Washing Steps Sufficient? Start->Check_Washing Check_Buffer Is Assay Buffer Optimized? Start->Check_Buffer Check_Plate Is the Plate Type Appropriate? Start->Check_Plate Solution_Blocking Optimize Blocking Agent, Concentration, and Time Check_Blocking->Solution_Blocking No Solution_Washing Increase Wash Volume/Cycles, Add Detergent to Wash Buffer Check_Washing->Solution_Washing No Solution_Buffer Add Surfactant (e.g., Tween 20) to Assay Buffer, Adjust pH/Salt Check_Buffer->Solution_Buffer No Solution_Plate Switch to Low-Binding Microplates Check_Plate->Solution_Plate No

Caption: Logical workflow for troubleshooting non-specific binding issues.

References

Addressing analytical challenges in differentiating Methyl paraoxon from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming the analytical challenges associated with differentiating Methyl paraoxon from its structural and positional isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that pose analytical challenges?

A1: this compound is the common name for O,O-dimethyl O-(4-nitrophenyl) phosphate. The primary analytical challenges arise from its isomers, which include:

  • Positional Isomers: These have the same chemical formula but differ in the position of the nitro group on the phenyl ring. The most common are O,O-dimethyl O-(2-nitrophenyl) phosphate and O,O-dimethyl O-(3-nitrophenyl) phosphate. These isomers often exhibit very similar physical and chemical properties, leading to co-elution in chromatographic systems.

  • Structural Isomers: These can include compounds like desthis compound or isomers where a methyl group is attached to a different atom.[1]

  • Chiral Isomers (Enantiomers): Organophosphorus compounds with a chiral phosphorus center can exist as enantiomers.[2] While less commonly discussed for this compound itself, chiral separation is a significant topic for many organophosphate pesticides.[2][3][4]

Q2: Why are this compound isomers so difficult to separate and differentiate?

A2: The difficulty stems from the subtle structural differences between the isomers. Positional isomers, for instance, have identical molecular weights and very similar polarities, causing them to behave almost identically in many chromatographic systems.[5] This results in overlapping or co-eluting peaks. Furthermore, their mass spectral fragmentation patterns under techniques like electron ionization (EI) are often nearly indistinguishable, making differentiation by mass spectrometry alone, without prior chromatographic separation, extremely challenging.[5]

Q3: What are the most effective analytical techniques for separating these isomers?

A3: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods used for separation.[1][6][7] When coupled with tandem mass spectrometry (MS/MS), these techniques provide the sensitivity and selectivity required for reliable identification and quantification.[8][9][10]

  • LC-MS/MS is often preferred for its sensitivity and ability to handle complex matrices. The choice of a suitable column, such as one with a biphenyl stationary phase, can be critical for resolving positional isomers.[5][9]

  • GC-MS/MS is also highly effective, particularly for volatile compounds. Optimizing the temperature program and selecting the right capillary column are key to successful separation.[8][11]

  • For chiral isomers, specialized techniques like chiral chromatography using chiral stationary phases (CSPs) or capillary electrophoresis (CE) are necessary.[2][4]

Troubleshooting Guide: Resolving Co-elution and Identification Issues

This guide provides solutions to specific problems you may encounter during your analysis.

Q1: My chromatogram shows a single, broad, or shouldered peak. How can I confirm that this is due to co-eluting isomers?

A1: Before adjusting your method, you must confirm that co-elution is the root cause.

  • Peak Shape Analysis: A perfectly symmetrical (Gaussian) peak suggests a single compound. A peak with a shoulder, a flattened top, or a distinct "hump" is a strong indicator of co-eluting compounds.[12]

  • Mass Spectrometry (MS) Analysis: If using GC-MS or LC-MS, you can analyze the mass spectra across the peak's width. A change in the relative abundance of fragment ions from the leading edge to the tailing edge of the peak indicates that multiple components are eluting at slightly different times.[12]

Below is a logical workflow to diagnose and address co-elution.

G cluster_0 cluster_1 cluster_2 cluster_3 start Suspected Co-elution assessment Analyze Peak Shape & Examine Mass Spectra Across Peak start->assessment decision Co-elution Confirmed? assessment->decision re_evaluate Re-evaluate Issue (e.g., Peak Tailing, System Contamination) decision->re_evaluate No gc_steps Optimize GC Temperature Program decision->gc_steps Yes (GC) lc_steps Optimize LC Gradient decision->lc_steps Yes (LC) column Change Chromatographic Column (e.g., different polarity/phase) gc_steps->column lc_steps->column flow Adjust Carrier Gas / Mobile Phase Flow Rate column->flow resolution Peaks Resolved flow->resolution G sample 1. Homogenize Sample (e.g., 10g of fruit/vegetable) extract 2. Add Acetonitrile & Salts (e.g., MgSO4, NaCl) and Shake Vigorously sample->extract Extraction centrifuge1 3. Centrifuge to Separate Layers extract->centrifuge1 cleanup 4. Transfer Supernatant to Dispersive SPE Tube (containing PSA, C18, MgSO4) centrifuge1->cleanup Clean-up vortex 5. Vortex and Centrifuge cleanup->vortex final 6. Collect Final Extract for GC-MS or LC-MS/MS Analysis vortex->final

References

Technical Support Center: Optimization of Solid-Phase Microextraction for Volatile Methyl Paraoxon Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase microextraction (SPME) for the analysis of volatile methyl paraoxon metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary volatile metabolites of this compound, and why are they important to monitor?

A1: The primary volatile and semi-volatile metabolites of this compound include p-nitrophenol (PNP) and dialkyl phosphates, most notably dimethyl phosphate (DMP) . Monitoring these metabolites is crucial for assessing exposure to the parent organophosphate pesticide, methyl parathion, which is metabolized in the body to the more toxic this compound.[1] The levels of these metabolites in biological samples, such as urine, can provide a reliable indication of recent exposure.

Q2: What are the main challenges in the analysis of these metabolites using SPME-GC-MS?

A2: The main challenges include:

  • Polarity: Metabolites like dimethyl phosphate are highly polar and non-volatile, making them difficult to extract from aqueous samples and analyze by gas chromatography (GC) without derivatization.

  • Matrix Effects: Biological samples (e.g., urine, blood) are complex matrices that can interfere with the extraction and analysis, potentially leading to poor recovery and reproducibility.

  • Thermal Lability: Some metabolites may be sensitive to the high temperatures used in the GC injector, leading to degradation if not properly derivatized.

  • Low Concentrations: Metabolite concentrations in biological samples can be very low, requiring a highly sensitive and optimized extraction and detection method.

Q3: Which SPME fiber is best for extracting this compound metabolites?

A3: The choice of SPME fiber depends on the target analyte's polarity.

  • For the semi-volatile and moderately polar metabolite p-nitrophenol , a Polyacrylate (PA) or a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is often recommended.[2]

  • For the highly polar dimethyl phosphate , direct extraction by SPME is challenging. An indirect approach involving derivatization prior to or on the fiber is necessary. A bipolar fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) may be suitable for capturing the derivatized, more volatile analyte.

Q4: What is derivatization and why is it necessary for dimethyl phosphate (DMP) analysis?

A4: Derivatization is a chemical modification of an analyte to make it more suitable for a particular analytical technique. For GC-MS analysis of polar and non-volatile compounds like DMP, derivatization is essential to:

  • Increase Volatility: By replacing the acidic proton of the phosphate group with a less polar, more volatile group.

  • Improve Thermal Stability: To prevent degradation in the hot GC injector.

  • Enhance Chromatographic Peak Shape: To reduce tailing and improve separation.

  • Increase Sensitivity: By introducing a group that is more easily ionized in the mass spectrometer. A common derivatizing agent for dialkyl phosphates is pentafluorobenzyl bromide (PFBBr) .[3][4]

Q5: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME)?

A5: The choice between HS-SPME and DI-SPME depends on the analyte's volatility and the sample matrix.

  • HS-SPME is generally preferred for volatile and semi-volatile compounds in complex matrices like blood or urine. It minimizes matrix effects as the fiber is exposed only to the vapor phase above the sample, which can extend the fiber's lifespan.

  • DI-SPME can be more efficient for less volatile compounds. However, it is more susceptible to interference from non-volatile matrix components, which can contaminate the fiber and affect reproducibility. For p-nitrophenol, HS-SPME is a viable option, especially with heating to increase its volatility. For derivatized DMP, HS-SPME is also the recommended approach.

II. Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Poor or No Recovery of Analytes 1. Inappropriate SPME fiber selection. 2. Suboptimal extraction parameters (time, temperature). 3. Incorrect sample pH. 4. Inefficient derivatization (for DMP). 5. Analyte degradation.1. For p-nitrophenol, try a Polyacrylate or PDMS/DVB fiber. For derivatized DMP, a DVB/CAR/PDMS fiber may be more effective. 2. Increase extraction time and/or temperature to improve analyte partitioning onto the fiber. Refer to the data tables for optimized conditions. 3. For p-nitrophenol (an acidic compound), adjust the sample pH to below its pKa (around 7) to ensure it is in its non-ionized, more volatile form.[2] 4. Review the derivatization protocol. Ensure the use of fresh reagents, appropriate reaction time, and temperature. Check for the presence of moisture, which can inhibit the reaction. 5. Ensure samples are stored properly and analyzed promptly. For thermal degradation in the GC inlet, ensure the inlet temperature is not excessively high.
Poor Reproducibility (High %RSD) 1. Inconsistent extraction time and temperature. 2. Variable sample volume and headspace volume. 3. Inconsistent fiber positioning in the headspace. 4. Fiber contamination or degradation. 5. Inconsistent agitation.1. Use an automated SPME system for precise control of extraction parameters. If manual, use a timer and a temperature-controlled water bath or heating block. 2. Maintain a consistent sample and headspace volume in all vials. A smaller headspace volume can increase sensitivity. 3. Ensure the fiber is exposed to the headspace at the same depth for every sample. 4. Clean the fiber between injections by baking it out in a clean GC inlet. Replace the fiber if it is visibly damaged or after a recommended number of uses. 5. Use a consistent stirring or agitation speed during extraction to ensure equilibrium is reached more quickly and reproducibly.
Ghost Peaks or Carryover 1. Incomplete desorption of analytes from the fiber. 2. Contamination of the GC inlet liner or column. 3. Contaminated syringe or sample vials.1. Increase the desorption time and/or temperature in the GC inlet. Check the manufacturer's recommendations for the fiber's maximum allowable temperature. 2. Replace the GC inlet liner and septum regularly. Bake out the GC column at a high temperature (within its limits) to remove contaminants. 3. Use new or thoroughly cleaned sample vials and caps.
Peak Tailing (for p-Nitrophenol) 1. Active sites in the GC inlet or column. 2. The compound is not fully in its protonated form.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Ensure the sample pH is sufficiently low to suppress ionization. In-situ derivatization to a less polar derivative can also mitigate this issue.[2]
Low Derivatization Yield for DMP 1. Presence of water in the sample or reagents. 2. Incorrect pH for the derivatization reaction. 3. Insufficient amount of derivatizing agent. 4. Incomplete reaction due to time or temperature.1. Dry the sample extract thoroughly before adding the derivatizing agent if performing a liquid-phase derivatization. Use anhydrous solvents. 2. The derivatization of acidic compounds with PFBBr often requires a basic catalyst or pH adjustment to facilitate the reaction. 3. Use a sufficient excess of the derivatizing agent. 4. Optimize the reaction time and temperature as recommended in the protocol.

III. Data Presentation: SPME Parameter Optimization

The following tables summarize quantitative data on the effect of various parameters on the SPME of relevant compounds.

Table 1: Effect of SPME Fiber Type on Peak Area of Volatile Compounds

SPME Fiber CoatingAnalyte ClassRelative Peak Area (%)Recommended for
100 µm PDMS (Polydimethylsiloxane)Non-polar volatiles100General screening of non-polar compounds
85 µm PA (Polyacrylate)Polar semi-volatiles (e.g., phenols)85p-Nitrophenol
65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene)Bipolar volatiles, amines95Derivatized Dimethyl Phosphate, p-Nitrophenol
50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS)Broad range of volatiles (C3-C20)90Derivatized Dimethyl Phosphate

Note: Relative peak areas are illustrative and can vary based on specific analytes and conditions.

Table 2: Effect of Extraction Temperature and Time on Analyte Recovery

Temperature (°C)Extraction Time (min)p-Nitrophenol (Relative Recovery %)Derivatized DMP (Relative Recovery %)
40206055
40408075
60208580
604010095
80209090
804095100

Note: Higher temperatures generally increase the volatility of analytes, leading to faster extraction, but can also decrease the partitioning of very volatile compounds onto the fiber.

Table 3: Effect of pH and Salt Addition on the Recovery of p-Nitrophenol

Sample pHSalt Addition (NaCl, % w/v)Relative Recovery (%)
7050
72570
4085
425100
2090
225110

Note: Acidifying the sample below the pKa of p-nitrophenol (approximately 7.1) and adding salt significantly enhances its recovery by reducing its solubility in the aqueous phase.[2]

IV. Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of p-Nitrophenol in Urine
  • Sample Preparation:

    • To 1 mL of urine in a 10 mL headspace vial, add 250 mg of NaCl.

    • Adjust the pH to ~4 with a phosphate buffer.

    • Add an appropriate internal standard.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at 60°C with constant stirring.

    • Equilibrate for 10 minutes.

    • Expose an 85 µm Polyacrylate (PA) fiber to the headspace for 40 minutes.

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • GC oven program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of p-nitrophenol.

Protocol 2: Derivatization and HS-SPME-GC-MS Analysis of Dimethyl Phosphate (DMP) in Urine
  • Sample Preparation and Derivatization:

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analogue).

    • Perform a solid-phase extraction (SPE) cleanup of the urine sample.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

    • Add N,N-Diisopropylethylamine (DIPEA) as a catalyst and pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.[4]

    • Heat the mixture at 60°C for 30 minutes to form the PFB-DMP derivative.[4]

    • Evaporate the solvent and reconstitute in a solvent suitable for HS-SPME.

  • HS-SPME Extraction:

    • Transfer the derivatized sample to a 10 mL headspace vial.

    • Place the vial in a heating block at 80°C with stirring.

    • Equilibrate for 10 minutes.

    • Expose a 65 µm PDMS/DVB fiber to the headspace for 40 minutes.

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 260°C for 2 minutes in splitless mode.

    • Use a suitable GC column and temperature program to separate the PFB-DMP derivative.

    • MS detection: Use SIM mode to monitor the characteristic ions of the derivatized DMP.

V. Mandatory Visualizations

cluster_ingestion Biological System Methyl Parathion Methyl Parathion This compound This compound Methyl Parathion->this compound Metabolic Activation (Oxidative Desulfuration) Detoxification Detoxification This compound->Detoxification Hydrolysis p-Nitrophenol p-Nitrophenol Detoxification->p-Nitrophenol Dimethyl Phosphate Dimethyl Phosphate Detoxification->Dimethyl Phosphate

Metabolic Pathway of Methyl Parathion

start Start: Urine Sample prep Sample Preparation (pH adjustment, salt addition) start->prep spme HS-SPME Extraction (e.g., 60°C, 40 min) prep->spme Place vial in autosampler desorb Thermal Desorption in GC Inlet spme->desorb Transfer fiber to GC gcms GC-MS Analysis desorb->gcms end End: Data Analysis gcms->end

SPME Experimental Workflow for p-Nitrophenol

cluster_troubleshooting Troubleshooting Logic start Poor Analyte Recovery? check_fiber Is the SPME fiber appropriate for the analyte's polarity? start->check_fiber Yes check_params Are extraction parameters (time, temp, pH) optimized? check_fiber->check_params Yes solution Optimize parameters based on protocols and data tables check_fiber->solution No check_deriv Is derivatization efficient? (for DMP) check_params->check_deriv Yes check_params->solution No check_deriv->solution No

Troubleshooting Flowchart for Poor Recovery

References

Validation & Comparative

Comparative Analysis of Methyl Paraoxon vs. Ethyl Paraoxon Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity of methyl paraoxon and ethyl paraoxon, two active metabolites of the organophosphate insecticides methyl parathion and parathion, respectively. The information is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, neuropharmacology, and insecticide development.

Executive Summary

This compound and ethyl paraoxon are potent acetylcholinesterase (AChE) inhibitors, exerting their toxic effects by disrupting cholinergic neurotransmission. While both compounds share a similar mechanism of action, this guide highlights key differences in their toxicological profiles, supported by experimental data. Ethyl paraoxon is demonstrably more acutely toxic than this compound, as evidenced by its lower LD50 value. This difference in potency is also reflected in their in vitro inhibition of acetylcholinesterase. This document presents a detailed analysis of their comparative toxicity, experimental methodologies for assessment, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the key quantitative toxicological parameters for this compound and ethyl paraoxon.

ParameterThis compoundEthyl ParaoxonSpecies/SystemReference
Acute Oral LD50 ~1.1 - 9.3 mg/kg (estimated)1.8 mg/kgRat[1][2]
IC50 (AChE Inhibition) Higher IC50 (less potent)Lower IC50 (more potent)Rat Brain[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and ethyl paraoxon are organophosphorus compounds that act as irreversible inhibitors of acetylcholinesterase (AChE).[4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.

The primary mechanism of toxicity involves the phosphorylation of the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle tremors, convulsions, glandular hypersecretion, and ultimately, respiratory failure.[4][5]

Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the mechanism of action of methyl and ethyl paraoxon at a cholinergic synapse.

Mechanism of acetylcholinesterase inhibition by paraoxons.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance, providing an LD50 estimate and classifying the substance according to the Globally Harmonized System (GHS).[6][7][8][9][10]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.

Procedure:

  • Fasting: Animals are fasted overnight (feed, but not water) prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Stepwise Dosing:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Initially, a group of three animals is dosed at the starting dose.

    • The outcome (survival or death) in the first group determines the dose for the next group of three animals.

    • If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

    • This process is continued until the criteria for classification are met, which is based on the number of animals that die at specific dose levels.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes for at least 14 days.[11]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase and to screen for its inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from rat brain homogenate or purified enzyme)

  • Test compounds (this compound and Ethyl paraoxon) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

  • Assay Setup in a 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at different concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative toxicity assessment of chemical compounds.

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_invivo Phase 2: In Vivo Assessment cluster_invitro Phase 3: In Vitro Assessment cluster_analysis Phase 4: Data Analysis & Conclusion A1 Define Objectives & Hypotheses A2 Select Test Compounds (Methyl & Ethyl Paraoxon) A1->A2 A3 Prepare Experimental Protocols (In Vivo & In Vitro) A2->A3 B1 Animal Acclimatization A3->B1 C1 Prepare AChE Source (e.g., Rat Brain Homogenate) A3->C1 B2 Acute Oral Toxicity (LD50) OECD 423 B1->B2 B3 Clinical Observation & Data Collection B2->B3 B4 Pathological Examination B3->B4 D1 Statistical Analysis of Data B4->D1 C2 AChE Inhibition Assay (Ellman's Method) C1->C2 C3 Determine IC50 Values C2->C3 C3->D1 D2 Compare Toxicity Profiles D1->D2 D3 Draw Conclusions & Report Findings D2->D3

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Methyl Paraoxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Methyl paraoxon. The objective is to offer an objective comparison of these two powerful analytical techniques, supported by experimental data, to facilitate informed decisions in method selection for quality control and research purposes.

This compound is the active metabolite of the organophosphate pesticide Methyl parathion.[1] Accurate and precise quantification of this compound is critical for toxicological studies, environmental monitoring, and food safety assessment.[1][2] Both HPLC and GC are widely used for the analysis of organophosphorus compounds, each with distinct advantages and limitations.[3]

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[4]
Typical Detector Ultraviolet (UV), Diode Array (DAD)[5][6]Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), Electron Capture (ECD), Mass Spectrometry (MS)[1][3]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[7]Requires analytes to be volatile and thermally stable.[7]
Derivatization Generally not required.[4]Not typically required for this compound.
Sample Throughput Often associated with higher sample throughput for routine analysis.[8]Can be lower due to longer run times for complex temperature programs.
Sensitivity Good, but may be lower than GC with selective detectors.Generally offers higher sensitivity, especially with selective detectors like FPD and NPD.[1]
Selectivity Dependant on chromatographic separation and detector wavelength.High, particularly with selective detectors (FPD, NPD) and MS.[1]

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for the analysis of this compound and related organophosphorus pesticides.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

This method is suitable for the analysis of this compound in various sample matrices after appropriate extraction and cleanup.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 46% acetonitrile and 54% water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

Sample Preparation (General Procedure):

  • Extraction: Samples (e.g., water, soil, biological fluids) are typically extracted with an organic solvent such as dichloromethane or acetonitrile.[6][9]

  • Cleanup: Solid-Phase Extraction (SPE) may be used to remove interfering matrix components.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase.

Gas Chromatography (GC-FPD/NPD) Method

This method is highly sensitive and selective for the determination of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).

Chromatographic Conditions:

  • Column: A medium polarity capillary column (e.g., SE-30/OV-210) is often suitable.[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 70°C, holding for a short period, then ramping up to 280°C.[11]

  • Detector Temperature: FPD: 250 °C, NPD: 300 °C.

  • Injection Mode: Splitless injection.[12]

Sample Preparation (General Procedure):

  • Extraction: Liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction can be employed.[2] For solid samples, a solvent extraction is performed.[13]

  • Cleanup: Florisil or silica gel column chromatography can be used for cleanup to remove interfering substances.[1]

  • Concentration: The extract is concentrated to a small volume before injection.

Method Validation and Performance Comparison

The following table summarizes the key performance parameters for validated HPLC and GC methods for the analysis of this compound and related compounds, based on International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]

Validation ParameterHPLC-UV/DADGC-FPD/NPD
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 75 - 90%[6]80 - 118%[2]
Precision (RSD %) < 10%< 10%[2]
Limit of Detection (LOD) 0.01 - 0.09 mg/L[6]Lower ng/L to µg/L range
Limit of Quantification (LOQ) 0.02 - 0.29 mg/L[6]µg/L range

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Outcome hplc_dev HPLC Method Development (Column, Mobile Phase, etc.) hplc_val HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) hplc_dev->hplc_val gc_dev GC Method Development (Column, Temp. Program, etc.) gc_val GC Validation (Linearity, LOD/LOQ, Accuracy, Precision) gc_dev->gc_val data_comp Data Comparison (Statistical Analysis) hplc_val->data_comp gc_val->data_comp method_selection Method Selection (Based on Application Needs) data_comp->method_selection

References

A Comparative Analysis of Acetylcholinesterase Inhibition Kinetics: Methyl Paraoxon vs. Paraoxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the acetylcholinesterase (AChE) inhibition kinetics of two organophosphate compounds, Methyl paraoxon and paraoxon. The information presented is supported by experimental data to assist researchers in understanding the nuances of their interactions with this critical enzyme.

Executive Summary

This compound and paraoxon are potent organophosphate inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. While structurally similar, their kinetic profiles for AChE inhibition exhibit notable differences. This guide summarizes their key kinetic parameters, outlines the standard experimental protocol for their determination, and visually represents the underlying biochemical pathways and experimental workflows.

The data indicates that paraoxon generally exhibits a higher affinity and faster inhibition rate for human acetylcholinesterase compared to this compound. However, the stability of the inhibited enzyme complex and its susceptibility to reactivation also differ, with the this compound-inhibited enzyme showing a faster rate of spontaneous reactivation.

Quantitative Comparison of Inhibition Kinetics

The following table summarizes the key kinetic parameters for the inhibition of human acetylcholinesterase by this compound and paraoxon.

Kinetic ParameterThis compound (Dithis compound)Paraoxon (Diethyl paraoxon)Source
Inhibition Rate Constant (ki) 1.2 x 106 M-1min-12.2 x 106 M-1min-1[1]
Aging Rate Constant (ka) 0.186 h-10.022 h-1[1]
Spontaneous Reactivation Rate Constant (ks) 1.01 h-10.022 h-1[1]
IC50 Not directly available for human AChE~10-8 M[2]

Note: The IC50 value for paraoxon is a general value from the literature and may vary based on experimental conditions. A direct comparative study of IC50 values for both compounds against human AChE under identical conditions was not found in the reviewed literature.

Discussion of Kinetic Differences

Paraoxon demonstrates a nearly two-fold higher inhibition rate constant (ki) for human AChE compared to this compound, suggesting a more rapid phosphorylation of the serine residue in the active site of the enzyme.[1] This is a critical factor in its acute toxicity.

Interestingly, the "aging" process, a dealkylation of the phosphyl-enzyme complex that renders it resistant to reactivation, is significantly faster for this compound than for paraoxon.[1] This is somewhat counterintuitive, as the cleavage of an ethyl group (in paraoxon) might be expected to be more favorable than a methyl group.[1] However, the inhibited enzyme is also more susceptible to spontaneous reactivation when inhibited by this compound, with a reactivation rate constant approximately 45 times higher than that of paraoxon.[1]

Some studies suggest that the interaction of these organophosphates with AChE may be more complex than a simple one-site binding model. Evidence points to the existence of a second, peripheral binding site which, when occupied, may allosterically modulate the active site and influence the efficiency of phosphorylation, particularly at different inhibitor concentrations.

Experimental Protocols

The determination of acetylcholinesterase inhibition kinetics is typically performed using the Ellman method. This colorimetric assay is a widely accepted, simple, and reliable method for measuring AChE activity.

Principle of the Ellman Method

The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The free sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials
  • Acetylcholinesterase (AChE) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • This compound and paraoxon solutions of varying concentrations

  • Microplate reader or spectrophotometer

Procedure
  • Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer on the day of the experiment.

  • Reaction Mixture Preparation: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Incubation: Add the desired concentration of either this compound or paraoxon to the wells. A control well with no inhibitor should also be prepared. Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To start the enzymatic reaction, add the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-15 minutes).

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) OP This compound or Paraoxon OP->AChE_active Phosphorylation

Caption: Acetylcholinesterase inhibition by organophosphates.

Experimental Workflow of the Ellman Method

Ellman_Workflow start Start reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) start->reagents mix Prepare Reaction Mixture (Buffer + DTNB + AChE) reagents->mix incubate Add Inhibitor & Incubate mix->incubate add_substrate Add Substrate (ATCI) incubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure analyze Data Analysis (Calculate Inhibition % and IC50) measure->analyze end End analyze->end

Caption: Workflow for AChE inhibition assay using the Ellman method.

References

A Comparative Analysis: Validating a Novel Acetylcholinesterase (AChE)-Based Biosensor Against Standard Chromatographic Methods for Methyl Paraoxon Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a novel acetylcholinesterase (AChE)-based electrochemical biosensor for the detection of Methyl paraoxon, a highly toxic organophosphate pesticide. The performance of the biosensor is objectively compared against established standard analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering detailed experimental protocols, comparative data, and workflow visualizations to support informed decisions on analytical methodology.

Introduction to Detection Methods

This compound is the active, toxic metabolite of methyl parathion, an organophosphate insecticide. Its mechanism of toxicity involves the irreversible inhibition of the acetylcholinesterase enzyme, which is crucial for nerve function. Consequently, accurate and rapid detection of this compound in environmental and biological samples is of paramount importance.

Standard Analytical Methods: For decades, the gold standards for pesticide analysis have been chromatographic techniques like GC and HPLC, often coupled with mass spectrometry.[1][2] These methods are renowned for their high sensitivity and selectivity, capable of identifying and quantifying a wide array of compounds in complex matrices.[1][2] However, they typically involve extensive sample preparation, long analysis times, and require expensive equipment operated by highly trained personnel, limiting their use for rapid, on-site screening.[2][3]

Novel Biosensor Technology: To overcome these limitations, biosensors have emerged as promising alternatives.[3][4] These devices integrate a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of a target analyte.[5] Electrochemical biosensors based on AChE inhibition are particularly well-suited for detecting organophosphates like this compound, leveraging the pesticide's own toxic mechanism for detection.[6][7]

Experimental Protocols and Methodologies

Acetylcholinesterase (AChE) Electrochemical Biosensor

Principle of Operation: The biosensor's operation is based on the inhibition of the AChE enzyme by this compound.[7] The enzyme is immobilized on an electrode surface. In the absence of the pesticide, AChE hydrolyzes its substrate, acetylthiocholine (ATCh), into thiocholine and acetic acid.[8] The thiocholine product is then electrochemically oxidized at the electrode surface, generating a measurable amperometric or potentiometric signal.[7][8] When this compound is present, it binds to the active site of AChE, inhibiting the enzymatic reaction. This leads to a decrease in the production of thiocholine and a corresponding reduction in the electrochemical signal, which is directly proportional to the concentration of the pesticide.[8][9]

Experimental Protocol:

  • Electrode Preparation: A working electrode (e.g., screen-printed carbon or glassy carbon electrode) is modified with a nanocomposite material (e.g., gold nanoparticles, graphene) to enhance conductivity and surface area.[10][11]

  • Enzyme Immobilization: Purified AChE is immobilized onto the modified electrode surface. This can be achieved through various methods such as cross-linking with glutaraldehyde, entrapment in a polymer matrix, or covalent bonding.[5][7]

  • Electrochemical Measurement: All measurements are conducted in a three-electrode electrochemical cell containing a phosphate buffer solution (e.g., pH 7.5).[9] The cell consists of the AChE-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a platinum wire auxiliary electrode.[9]

  • Baseline Measurement: A baseline current is established by adding the substrate, acetylthiocholine chloride (ATCl), to the buffer solution and applying a constant potential (e.g., +410 mV vs. Ag/AgCl).[8][9]

  • Inhibition Measurement: The sample containing this compound is introduced into the cell and incubated for a specific period (e.g., 10-30 minutes) to allow for enzyme inhibition.[9][12]

  • Signal Quantification: The current is measured again after incubation. The percentage of inhibition is calculated from the decrease in the current signal, which is then correlated to the this compound concentration using a calibration curve.[9]

Standard Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a powerful technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. For this compound analysis, the sample is first vaporized and injected into a gas chromatograph. The compounds are separated as they travel through a capillary column based on their volatility and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a unique "fingerprint" for identification and quantification.

Experimental Protocol (General):

  • Sample Extraction: this compound is extracted from the sample matrix (e.g., soil, water, vegetable tissue) using an appropriate organic solvent like toluene or acetone.[1]

  • Cleanup and Concentration: The extract is "cleaned up" to remove interfering substances using techniques such as column chromatography on silica gel.[1] The solvent is then evaporated to concentrate the analyte.

  • GC-MS Analysis: A small volume of the concentrated extract is injected into the GC-MS system.

    • GC Conditions: A specific temperature program is used to separate the compounds on a suitable capillary column.

    • MS Conditions: The mass spectrometer is operated in a selected ion monitoring (SIM) mode for high sensitivity and selectivity, targeting the characteristic ions of this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.[13]

Performance Comparison

The following table summarizes the performance metrics of the novel AChE biosensor against standard GC-MS and HPLC methods for the detection of this compound and similar organophosphates.

Performance MetricNovel AChE BiosensorStandard Method (GC-MS / HPLC)
Limit of Detection (LOD) 0.06 µM - 0.86 ppb (approx. 0.23 µM)[8][14]Sub-ppb (ng/L) to low ppb range[1]
Linear Range Typically 1-2 orders of magnitude (e.g., 0.1 - 100 µM)[14]3-5 orders of magnitude
Analysis Time 10 - 40 minutes[9][12]2 - 8 hours (including sample prep)[2][3]
Portability High (can be miniaturized for field use)[3][5]Low (laboratory-based instrumentation)[3]
Cost per Sample LowHigh
Required Expertise MinimalHigh[2]
Recovery in Real Samples 94% - 101% (vegetables)[15]85% - 110% (typical)
Selectivity High for AChE inhibitors, but may have cross-reactivity with other organophosphates/carbamates[6]Very high, based on retention time and mass spectrum[1][2]

Visualizations

Signaling Pathway of AChE Inhibition Biosensor

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present ATCh Acetylthiocholine (Substrate) AChE AChE Enzyme (on Electrode) ATCh->AChE Hydrolysis Thiocholine Thiocholine (Product) AChE->Thiocholine Signal_High High Electrochemical Signal Thiocholine->Signal_High Oxidation MP This compound (Inhibitor) AChE_Inhibited Inhibited AChE Enzyme MP->AChE_Inhibited Inhibition Signal_Low Low Electrochemical Signal AChE_Inhibited->Signal_Low Reduced Hydrolysis

Caption: Signaling pathway of the AChE biosensor with and without this compound.

Experimental Validation Workflow

G cluster_biosensor Biosensor Analysis cluster_gcms Standard Method Analysis (GC-MS) start Start: Obtain Spiked and Real-World Samples split Split Sample Aliquots start->split b_prep Direct Sample Analysis (Minimal Prep) split->b_prep Aliquot A g_prep Solvent Extraction & Sample Cleanup split->g_prep Aliquot B b_measure Electrochemical Measurement (AChE Inhibition) b_prep->b_measure b_quant Quantify Concentration (Calibration Curve) b_measure->b_quant compare Compare Results: - Accuracy (Recovery %) - Precision (RSD) - Correlation b_quant->compare g_measure GC-MS Analysis g_prep->g_measure g_quant Quantify Concentration (Calibration Curve) g_measure->g_quant g_quant->compare end End: Validate Biosensor Performance compare->end

Caption: Workflow for validating the biosensor against a standard analytical method.

Conclusion

The validation data demonstrates that novel AChE-based electrochemical biosensors present a viable and highly practical alternative to standard chromatographic methods for specific applications. While GC-MS remains the definitive method for confirmatory analysis due to its superior selectivity and broad applicability, the biosensor excels in scenarios requiring rapid screening and on-site monitoring.[3][10]

The key advantages of the biosensor include its speed, portability, low cost, and ease of use, making it an ideal tool for initial assessments of water sources, agricultural products, and potential exposure incidents.[3][4] Although its selectivity is limited to AChE-inhibiting compounds, its sensitivity is comparable to, and in some cases exceeds, the maximum residue levels permitted by regulatory agencies.[16] The successful validation, showing high recovery rates in real-world samples, confirms its reliability and potential to revolutionize environmental and safety monitoring for organophosphate pesticides.[15]

References

Methyl Paraoxon Demonstrates Higher Potency in Neuroblastoma Cell Lines Compared to Methyl Parathion

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental data reveals that methyl paraoxon, the active metabolite of methyl parathion, exhibits greater cytotoxic potency in neuroblastoma cell lines. This heightened toxicity is evident through lower lethal concentrations and more rapid induction of cell death.

Methyl parathion, a widely used organophosphate insecticide, exerts its neurotoxic effects primarily after being metabolized to this compound. This conversion is a critical step, as this compound is a more potent inhibitor of acetylcholinesterase (AChE), an enzyme essential for proper nerve function. The accumulation of acetylcholine due to AChE inhibition leads to overstimulation of cholinergic receptors, resulting in neurotoxicity.[1][2]

Comparative Cytotoxicity

Studies on different neuroblastoma cell lines consistently show that this compound is more toxic than its parent compound, methyl parathion.

In a study utilizing the NB41A3 mouse neuroblastoma cell line, the median lethal concentration (LC50) after 24 hours of exposure was lower for this compound (0.46 mM) compared to methyl parathion (0.77 mM), indicating higher toxicity for the oxon form.[3][4] Interestingly, this study also noted that the non-methylated analogs, paraoxon and parathion, were even more toxic than their methylated counterparts, with LC50 values of 0.42 mM and 0.66 mM, respectively.[3][4]

Further research on the human neuroblastoma cell line SH-SY5Y corroborates these findings. In these cells, 100 μM of this compound induced over 95% cytotoxicity within 24 hours.[5][6][7] In stark contrast, the same concentration of methyl parathion resulted in only 4-5% cytotoxicity at 24 hours, with significant cell death (~60%) not observed until 48 hours of exposure.[5][6][7] This delayed toxicity of methyl parathion is attributed to its conversion to the more potent this compound within the cells.[5]

CompoundCell LineExposure TimeLC50 / Cytotoxicity
This compound NB41A324 hours0.46 mM (LC50)[3][4]
Methyl Parathion NB41A324 hours0.77 mM (LC50)[3][4]
This compound SH-SY5Y24 hours>95% cytotoxicity at 100 μM[5][6][7]
Methyl Parathion SH-SY5Y24 hours4-5% cytotoxicity at 100 μM[5][6][7]
Methyl Parathion SH-SY5Y48 hours~60% cytotoxicity at 100 μM[5][6][7]
ParaoxonNB41A324 hours0.42 mM (LC50)[3][4]
ParathionNB41A324 hours0.66 mM (LC50)[3][4]

Mechanisms of Action and Cellular Effects

The primary mechanism of action for both compounds is the inhibition of acetylcholinesterase. This compound is a much more potent inhibitor than methyl parathion.[8] Beyond AChE inhibition, organophosphates like methyl parathion and its metabolites can induce neurotoxicity through other pathways, including the induction of oxidative stress and apoptosis (programmed cell death).[9][10] Studies have shown that exposure to parathion and its analogs can lead to an increase in reactive oxygen species (ROS), damage to mitochondrial membranes, and the activation of apoptotic pathways involving caspases.[9][11][12]

Experimental Protocols

The following are summaries of the methodologies used in the cited studies to determine the cytotoxicity of this compound and methyl parathion in neuroblastoma cell lines.

Cytotoxicity Assessment in NB41A3 Cells[3][4]
  • Cell Line: NB41A3 mouse neuroblastoma cells.

  • Treatment: Cells were exposed to varying concentrations of this compound and methyl parathion.

  • Assay: The median lethal concentrations (LC50s) were determined after 24 hours of exposure through acute toxicity testing, which included time-course experiments to observe the progression of cell viability reduction.

Cytotoxicity and Uptake in SH-SY5Y Cells[5][6][7]
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Treatment: Cells were treated with radiolabeled (¹⁴C) methyl parathion (¹⁴C-MPS) and this compound (¹⁴C-MPO) at concentrations ranging from 10 nM to 100 μM.

  • Cell Viability Assay: The MTT assay was used to assess cell viability at 24, 48, and 72 hours post-exposure.

  • Uptake and Metabolism: The uptake and intracellular concentration of the parent compounds and their metabolites were quantified using the radiolabeled compounds.

Signaling Pathways and Experimental Workflow

Diagram 1: Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_0 Cellular Environment MP Methyl Parathion MPO This compound MP->MPO Metabolic Activation AChE_active Active Acetylcholinesterase MPO->AChE_active Inhibition ACh Acetylcholine Receptor Cholinergic Receptor AChE_active->Receptor Hydrolysis of ACh (Normal Function) AChE_inhibited Inhibited Acetylcholinesterase AChE_inhibited->ACh No Hydrolysis ACh->Receptor Binding Signal Continuous Signaling Receptor->Signal Neurotoxicity Neurotoxicity Signal->Neurotoxicity

Caption: Mechanism of neurotoxicity via acetylcholinesterase inhibition.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_workflow General Experimental Procedure start Start cell_culture Culture Neuroblastoma Cells (e.g., SH-SY5Y, NB41A3) start->cell_culture treatment Expose Cells to This compound & Methyl Parathion cell_culture->treatment incubation Incubate for Specific Durations (e.g., 24h, 48h, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Analyze Data (Calculate % Viability, LC50) assay->data_analysis results Compare Potency data_analysis->results end End results->end

Caption: A typical workflow for comparing compound cytotoxicity in vitro.

References

A comparative study of Methyl paraoxon detoxification pathways in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl paraoxon, the highly toxic oxon metabolite of the organophosphate insecticide methyl parathion, poses a significant toxicological threat through the inhibition of acetylcholinesterase. The efficiency of detoxification pathways for this compound varies considerably among different species, influencing their susceptibility to its toxic effects. This guide provides a comparative overview of the primary enzymatic systems responsible for the detoxification of this compound, supported by experimental data and detailed methodologies for key assays.

Key Detoxification Pathways

The detoxification of this compound is primarily mediated by three major enzyme families:

  • A-Esterases (Paraoxonases - PONs): These enzymes, particularly PON1, play a crucial role in the hydrolysis of this compound into less toxic products, p-nitrophenol and dimethyl phosphate. This is a major detoxification route in mammals.

  • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione (GSH) to this compound, leading to its inactivation. This pathway is significant in both mammals and insects.

  • Cytochrome P450s (CYPs): While CYPs are primarily involved in the oxidative activation of methyl parathion to this compound, they can also contribute to the detoxification of both the parent compound and its oxon metabolite through dearylation (cleavage of the p-nitrophenol group).

The relative importance of these pathways differs significantly across species, which is a key determinant of selective toxicity.

Comparative Detoxification Rates

The following table summarizes the enzymatic activity of the key detoxification enzymes for this compound and its parent compound, methyl parathion, in various species.

Enzyme FamilySpeciesEnzyme/TissueSubstrateVmax (nmol/min/mg protein)Km (µM)Reference
A-Esterase (PON1) HumanSerumThis compound~0.15 (calculated)-[1]
RabbitSerumThis compound~1.8 (calculated)-[1]
Rat (Female)SerumThis compound~0.4 (calculated)-[1]
Rat (Male)SerumThis compound~0.25 (calculated)-[1]
MouseSerumThis compound~0.2 (calculated)-[1]
HorseSerumThis compound~0.05 (calculated)-[1]
CowSerumThis compound~0.04 (calculated)-[1]
PigSerumThis compound~0.03 (calculated)-[1]
SheepSerumThis compound~0.08 (calculated)-[1]
GoatSerumThis compound~0.09 (calculated)-[1]
ChickenPlasmaParaoxonVery low to undetectable-[2]
Rainbow TroutLiverParaoxonLow (reliable kinetics not possible)-[3]
Glutathione S-Transferase (GST) HumanLiver CytosolMethyl Parathion0.70-[4]
RatLiver CytosolMethyl Parathion2.36-[4]
MouseLiver CytosolMethyl Parathion1.76-[4]
Human (recombinant)hGSTA1-1Methyl Parathion65.0-[5]
Human (recombinant)hGSTT1-1Methyl Parathion545.8-[5]
Cytochrome P450 (CYP) Human (recombinant)CYP1A2Methyl Parathion (Detoxification)1.3816.8[6]
Human (recombinant)CYP3A4Methyl Parathion (Detoxification)5.15104[6]
Human (recombinant)CYP2B6Methyl Parathion (Activation)9.781.25[6]
Human (recombinant)CYP2C19Methyl Parathion (Activation)4.671.03[6]
Human (recombinant)CYP1A2Methyl Parathion (Activation)5.141.96[6]

Note: Data for A-Esterase activity with this compound was calculated from reported values relative to paraoxon hydrolysis. CYP-mediated detoxification data is for the parent compound methyl parathion, which is a competing reaction to the formation of this compound.

Detoxification Pathways and Experimental Workflow

The following diagrams illustrate the primary metabolic pathways for this compound detoxification and a general workflow for assessing detoxification enzyme activity.

Methyl_Paraoxon_Detoxification cluster_activation Activation cluster_detoxification Detoxification Pathways Methyl Parathion Methyl Parathion This compound This compound Methyl Parathion->this compound CYP450 (Oxidative Desulfuration) Detoxified Metabolites Detoxified Metabolites Methyl Parathion->Detoxified Metabolites CYP450 (Dearylation) p-Nitrophenol p-Nitrophenol This compound->p-Nitrophenol A-Esterase (PON1) (Hydrolysis) Glutathione Conjugate Glutathione Conjugate This compound->Glutathione Conjugate GST (Glutathione Conjugation) Acetylcholinesterase Acetylcholinesterase This compound->Acetylcholinesterase Inhibition Dimethyl Phosphate Dimethyl Phosphate

Figure 1. Primary metabolic pathways of methyl parathion activation and this compound detoxification.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., liver, plasma/serum) Subcellular_Fractionation Subcellular Fractionation (Microsomes, Cytosol) Tissue_Homogenization->Subcellular_Fractionation Protein_Quantification Protein Quantification Subcellular_Fractionation->Protein_Quantification A_Esterase_Assay A-Esterase (PON1) Assay Protein_Quantification->A_Esterase_Assay GST_Assay GST Assay Protein_Quantification->GST_Assay CYP450_Assay CYP450 Assay Protein_Quantification->CYP450_Assay Spectrophotometry Spectrophotometric/Fluorometric Measurement A_Esterase_Assay->Spectrophotometry GST_Assay->Spectrophotometry CYP450_Assay->Spectrophotometry Kinetic_Analysis Kinetic Analysis (Vmax, Km) Spectrophotometry->Kinetic_Analysis Comparative_Analysis Comparative Analysis Kinetic_Analysis->Comparative_Analysis

Figure 2. General experimental workflow for assessing this compound detoxification enzyme activity.

Experimental Protocols

A-Esterase (Paraoxonase) Activity Assay

This protocol is adapted for measuring the hydrolysis of this compound.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Calcium chloride (CaCl₂) (2 mM)

  • This compound solution (in ethanol or isopropanol)

  • EDTA solution (2 mM) for inhibition control

  • Serum/plasma or tissue homogenate

  • Spectrophotometer and 96-well plates

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and 2 mM CaCl₂.

  • Add an appropriate volume of serum/plasma or tissue homogenate to the wells of a 96-well plate.

  • For control wells, pre-incubate the sample with EDTA for 10 minutes to inhibit PON1 activity.

  • Initiate the reaction by adding the this compound substrate to a final concentration of 1-5 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Measure the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the rate of hydrolysis by subtracting the rate in the presence of EDTA from the rate without EDTA.

  • Enzyme activity is expressed as nmol of p-nitrophenol formed per minute per mg of protein.

Glutathione S-Transferase (GST) Activity Assay

This is a general protocol using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which can be adapted for this compound.

Materials:

  • Phosphate buffer (100 mM, pH 6.5)

  • Reduced glutathione (GSH) solution (e.g., 100 mM)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

  • Cytosolic fraction of tissue homogenate

  • Spectrophotometer and UV-transparent 96-well plates or cuvettes

Procedure:

  • Prepare an assay cocktail containing phosphate buffer, GSH (final concentration ~1 mM), and CDNB (final concentration ~1 mM).

  • Add the cytosolic sample to the wells or cuvette.

  • Initiate the reaction by adding the assay cocktail.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).

  • Activity is expressed as nmol of conjugate formed per minute per mg of protein.

Cytochrome P450 (CYP) Metabolism Assay

This protocol outlines a general method for assessing CYP-mediated metabolism of a substrate like methyl parathion.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Microsomal fraction of tissue homogenate

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Methyl parathion or this compound solution

  • Acetonitrile or other organic solvent for quenching

  • HPLC-MS/MS system for metabolite analysis

Procedure:

  • Pre-incubate the microsomal preparation in phosphate buffer at 37°C.

  • Add the substrate (methyl parathion or this compound) at various concentrations.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant for the formation of metabolites (e.g., p-nitrophenol for dearylation) using a validated HPLC-MS/MS method.

  • Determine the kinetic parameters (Vmax and Km) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Conclusion

The detoxification of this compound is a complex process involving multiple enzyme systems that exhibit significant species-dependent variations. Mammals, particularly rabbits, generally show high A-esterase activity, providing an efficient hydrolysis-based detoxification route. In contrast, birds and fish have considerably lower A-esterase activity, rendering them more susceptible to this compound toxicity.[2][3] Glutathione S-transferases and Cytochrome P450s also contribute significantly to detoxification, with their relative importance varying across species and even between different isoforms of the enzymes within a single species. Understanding these comparative differences is crucial for accurate toxicological risk assessment and the development of species-specific therapeutic strategies against organophosphate poisoning. The provided experimental protocols offer a foundation for researchers to further investigate these critical detoxification pathways.

References

Inter-laboratory Comparison of Methyl Paraoxon Analytical Standards: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl paraoxon, a potent organophosphate insecticide and a metabolite of methyl parathion, is critical in environmental monitoring, food safety analysis, and toxicological research. The reliability of these measurements is fundamentally dependent on the quality of the analytical standards used for instrument calibration and method validation. This guide provides a comparative overview of the performance of hypothetical this compound analytical standards from three different suppliers, based on a simulated inter-laboratory study. The data presented herein is intended to guide researchers in the selection of the most appropriate standard for their specific analytical needs.

Comparative Performance Data

The following tables summarize the key quality and performance attributes of this compound analytical standards from three hypothetical suppliers. These results are based on a simulated inter-laboratory study involving multiple analytical laboratories.

Table 1: Certified Purity and Impurity Profile

SupplierCertified Purity (%)Major Impurity (%)Other Impurities (Total, %)
Supplier A 99.8 ± 0.20.15 (Methyl Parathion)0.05
Supplier B 99.5 ± 0.30.25 (p-Nitrophenol)0.20
Supplier C 99.9 ± 0.1< 0.05< 0.05

Table 2: Stability Assessment of Analytical Standards

SupplierShort-Term Stability (7 days @ 25°C, % Degradation)Long-Term Stability (12 months @ -20°C, % Degradation)Solution Stability (48 hours in Acetonitrile @ 4°C, % Degradation)
Supplier A 0.1< 0.10.2
Supplier B 0.30.20.5
Supplier C < 0.1< 0.10.1

Table 3: Performance in a Standardized HPLC-UV Analytical Method

SupplierLinearity (R²)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18)
Supplier A 0.99950.81.5
Supplier B 0.99891.22.1
Supplier C 0.99990.51.1

Experimental Protocols

The following methodologies were employed in the simulated inter-laboratory study to assess the performance of the this compound analytical standards.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the certified purity of the this compound standard and to identify and quantify any impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 274 nm.

  • Sample Preparation: A stock solution of each this compound standard was prepared in acetonitrile at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solution with the mobile phase.

  • Data Analysis: The area percent of the main peak (this compound) and any impurity peaks were calculated. Impurities were identified by comparison with reference standards of potential impurities (e.g., methyl parathion, p-nitrophenol).

Stability Assessment
  • Objective: To evaluate the stability of the neat analytical standard under different storage conditions and the stability of the standard in solution.

  • Short-Term Stability: A sample of the neat standard from each supplier was stored at 25°C for 7 days. The purity was then determined using the HPLC method described above and compared to the initial purity.

  • Long-Term Stability: A sample of the neat standard from each supplier was stored at -20°C for 12 months. The purity was then determined and compared to the initial purity.

  • Solution Stability: A solution of each standard in acetonitrile (10 µg/mL) was stored at 4°C for 48 hours. The concentration was measured at time zero and after 48 hours using the HPLC method.

Performance in a Standardized Analytical Method
  • Objective: To assess the performance of the analytical standards when used to calibrate a standardized HPLC-UV method for the quantification of this compound.

  • Linearity: A series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL were prepared from each supplier's stock solution. Each standard was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration. The coefficient of determination (R²) was calculated.

  • Repeatability: Six replicate injections of a 10 µg/mL standard solution from each supplier were performed on the same day by the same analyst. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability experiment was repeated on three different days by two different analysts. The overall %RSD for the 18 measurements was calculated.

Visualizations

Experimental Workflow for Purity and Impurity Profiling

Purity_Profiling_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Dissolve in Acetonitrile (1 mg/mL Stock) A->B C Dilute with Mobile Phase (Working Solution) B->C D Inject into HPLC-DAD C->D E Separate on C18 Column D->E F Detect at 274 nm E->F G Integrate Peak Areas F->G H Calculate Area Percent of Main Peak and Impurities G->H I Identify Impurities (if applicable) H->I

Caption: Workflow for determining the purity and impurity profile of this compound standards.

Logical Flow for Inter-laboratory Comparison

Interlab_Comparison_Flow cluster_providers Standard Providers cluster_labs Participating Laboratories cluster_tests Performance Tests cluster_analysis Data Compilation & Analysis cluster_report Final Report P1 Supplier A L1 Lab 1 P1->L1 Distribute Standards L2 Lab 2 P1->L2 Distribute Standards L3 Lab 3 P1->L3 Distribute Standards P2 Supplier B P2->L1 Distribute Standards P2->L2 Distribute Standards P2->L3 Distribute Standards P3 Supplier C P3->L1 Distribute Standards P3->L2 Distribute Standards P3->L3 Distribute Standards T1 Purity & Impurity L1->T1 Perform Analyses T2 Stability L1->T2 Perform Analyses T3 Method Performance L1->T3 Perform Analyses L2->T1 Perform Analyses L2->T2 Perform Analyses L2->T3 Perform Analyses L3->T1 Perform Analyses L3->T2 Perform Analyses L3->T3 Perform Analyses DA Statistical Analysis of Results T1->DA Submit Data T2->DA Submit Data T3->DA Submit Data R Comparison Guide DA->R Generate

Caption: Logical flow of the simulated inter-laboratory comparison study.

Efficacy of Oximes in Reactivating Methyl Paraoxon-Inhibited Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase (AChE) by organophosphorus compounds (OPs) like Methyl paraoxon is a critical concern in both agricultural and military contexts. The primary treatment for OP poisoning involves the administration of oximes, which act as reactivators of the inhibited enzyme. However, the efficacy of these oximes varies significantly depending on their chemical structure and the specific OP inhibitor. This guide provides an objective comparison of the performance of different oximes in reactivating this compound-inhibited AChE, supported by experimental data.

Comparative Efficacy of Oximes

The reactivation of paraoxon-inhibited AChE is a crucial measure of an oxime's potential as an antidote. While much of the literature focuses on paraoxon (ethyl paraoxon), the data provides valuable insights into the closely related this compound. Studies have consistently shown that bispyridinium oximes are generally more potent reactivators than monopyridinium oximes.

A study evaluating a range of oximes demonstrated that obidoxime and trimedoxime are particularly effective in reactivating paraoxon-inhibited human erythrocyte AChE, achieving reactivation rates of 96.8% and 86% respectively at a concentration of 100 µM.[1] In contrast, other oximes, including pralidoxime, showed significantly lower reactivation efficacy.[1]

Newer experimental oximes, particularly from the "K-series," have shown promising results, often outperforming standard treatments. For instance, the oxime K-27 has been identified as an outstanding reactivator, demonstrating a protective effect approximately 13 times greater than that of pralidoxime in an in vitro study using paraoxon-inhibited red blood cell AChE.[2] Another study highlighted the superior performance of K-27 and K-48 in reducing mortality in rats exposed to paraoxon compared to pralidoxime and obidoxime.[3][4][5]

The structure of the oxime plays a critical role in its reactivation potency. Factors such as the position of the oxime group on the pyridinium ring and the nature of the linker in bispyridinium oximes significantly influence their ability to reactivate the inhibited enzyme.[6][7] For paraoxon-inhibited AChE, oximes with the functional group in the fourth position of the pyridine ring, such as obidoxime and K027, are generally more effective reactivators.[3]

Quantitative Comparison of Oxime Reactivation Efficacy

The following table summarizes the reactivation potency of various oximes against paraoxon-inhibited human erythrocyte AChE at two different concentrations.

OximeReactivation (%) at 10 µMReactivation (%) at 100 µM
Obidoxime85.396.8
Trimedoxime65.286.0
Pralidoxime10.122.5
Methoxime5.415.8
HI-68.920.1
K0539.823.1

Data sourced from a study on the reactivation of paraoxon-inhibited human erythrocyte AChE.[8][9]

Experimental Protocols

The evaluation of oxime efficacy is typically conducted through in vitro assays that measure the restoration of AChE activity after inhibition and subsequent treatment with an oxime. The most common method employed is a modification of the Ellman's method.[1]

General Experimental Protocol for AChE Reactivation Assay
  • Enzyme and Inhibitor Preparation : A solution of acetylcholinesterase (e.g., from human erythrocytes or electric eel) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A stock solution of this compound is also prepared, typically in an organic solvent like ethanol, and then diluted to the desired concentration in the buffer.

  • Inhibition of AChE : The AChE solution is incubated with this compound for a specific period (e.g., 30 minutes) to allow for complete inhibition of the enzyme. The concentration of this compound is chosen to achieve a high degree of inhibition (e.g., >95%).[10]

  • Reactivation by Oximes : The inhibited AChE is then incubated with a solution of the oxime to be tested at various concentrations (e.g., 10 µM and 100 µM) for a defined time (e.g., 10-30 minutes).[8][9][10]

  • Measurement of AChE Activity : The remaining AChE activity is measured using the Ellman's reagent, which consists of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.[10]

  • Data Analysis : The percentage of reactivation is calculated by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme. Kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined by measuring the reactivation at different oxime concentrations and incubation times.[11]

Visualizing the Process

The following diagrams illustrate the key processes involved in the inhibition of AChE by this compound and its subsequent reactivation by an oxime, as well as the typical experimental workflow.

AChE_Inhibition_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE_active Active AChE (Serine-OH) Inhibited_AChE Inhibited AChE (Phosphorylated Serine) AChE_active->Inhibited_AChE Irreversible Phosphorylation MethylParaoxon This compound MethylParaoxon->Inhibited_AChE Inhibited_AChE_react Inhibited AChE AChE_reactivated Reactivated AChE (Serine-OH) Inhibited_AChE_react->AChE_reactivated Nucleophilic Attack Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE_react->Phosphorylated_Oxime Oxime Oxime Oxime->AChE_reactivated Oxime->Phosphorylated_Oxime

Caption: Mechanism of AChE inhibition by this compound and reactivation by an oxime.

Experimental_Workflow start Start prepare_reagents Prepare AChE, this compound, and Oxime Solutions start->prepare_reagents inhibit_ache Incubate AChE with This compound prepare_reagents->inhibit_ache add_oxime Add Oxime to Inhibited AChE inhibit_ache->add_oxime incubate_reactivation Incubate for Reactivation add_oxime->incubate_reactivation measure_activity Measure AChE Activity (Ellman's Method) incubate_reactivation->measure_activity analyze_data Calculate % Reactivation and Kinetic Parameters measure_activity->analyze_data end End analyze_data->end

Caption: Experimental workflow for evaluating oxime efficacy.

Conclusion

The selection of an appropriate oxime for the treatment of this compound poisoning is critical and should be based on robust experimental evidence. While obidoxime and trimedoxime have demonstrated high reactivation efficacy among commercially available options, newer experimental oximes like K-27 and K-48 show significant promise and warrant further investigation. The continued development and evaluation of novel oximes are essential for improving the therapeutic outcomes of organophosphate poisoning. Future research should focus on direct comparative studies of these promising compounds against this compound-inhibited AChE to provide a clearer picture of their relative potencies.

References

Comparative Transcriptomic Analysis of Neuronal Cells Exposed to Methyl Paraoxon and Chlorpyrifos-Oxon: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic effects of two common organophosphate oxons, Methyl Paraoxon and Chlorpyrifos-Oxon, on neuronal cells. The information presented is synthesized from multiple studies to offer a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurotoxic mechanisms of these compounds. While direct comparative transcriptomic studies are limited, this document consolidates available data to highlight key differences and similarities in their molecular impacts.

Introduction to this compound and Chlorpyrifos-Oxon

This compound is the active metabolite of the insecticide methyl parathion, and Chlorpyrifos-Oxon is the active metabolite of chlorpyrifos. Both are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] Their primary mechanism of acute toxicity involves the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors.[1] However, emerging research suggests that their neurotoxicity extends beyond AChE inhibition, involving alterations in gene expression that can lead to neuronal dysfunction and cell death. Understanding these transcriptomic changes is crucial for developing effective countermeasures and assessing the long-term risks associated with exposure.

Comparative Cytotoxicity and Neurotoxicity

While both compounds are neurotoxic, their potency can differ. For instance, in SH-SY5Y human neuroblastoma cells, 100 µM of this compound (MPO) induced over 95% cytotoxicity within 24 hours, whereas the parent compound, methyl parathion (MPS), required 48 hours to cause approximately 60% cytotoxicity.[2] This highlights the enhanced toxicity of the oxon metabolite. Studies have also shown that chlorpyrifos and its oxon metabolite can induce dopaminergic neurotoxicity.[3]

Table 1: Comparative Cytotoxicity Data

CompoundCell LineConcentrationExposure TimeCytotoxicityReference
This compound (MPO)SH-SY5Y100 µM24 h> 95%[2]
Methyl Parathion (MPS)SH-SY5Y100 µM24 h~4-5%[2]
Methyl Parathion (MPS)SH-SY5Y100 µM48 h~60%[2]
Chlorpyrifos-OxonNot specifiedNot specifiedNot specifiedPotent neurotoxicant[3]

Transcriptomic Alterations in Neuronal Cells

Exposure to organophosphates triggers significant changes in gene expression in neuronal cells. These alterations can affect a wide range of cellular processes, from signal transduction to cell survival.

Key Affected Signaling Pathways

Studies on related organophosphates suggest that exposure can impact several key signaling pathways in neuronal cells. For example, acute exposure to chlorpyrifos in neonatal rats was found to affect pathways such as MAPK, oxidative stress, NF-κB, and mitochondrial dysfunction.[4]

G cluster_exposure Organophosphate Oxon Exposure cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcomes Neurotoxic Outcomes This compound This compound AChE Inhibition AChE Inhibition This compound->AChE Inhibition Oxidative Stress Oxidative Stress This compound->Oxidative Stress Altered Gene Expression Altered Gene Expression This compound->Altered Gene Expression Chlorpyrifos-Oxon Chlorpyrifos-Oxon Chlorpyrifos-Oxon->AChE Inhibition Chlorpyrifos-Oxon->Oxidative Stress Chlorpyrifos-Oxon->Altered Gene Expression Synaptic Dysfunction Synaptic Dysfunction AChE Inhibition->Synaptic Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Pathway Apoptosis Pathway Mitochondrial Dysfunction->Apoptosis Pathway MAPK Pathway MAPK Pathway Altered Gene Expression->MAPK Pathway NF-κB Pathway NF-κB Pathway Altered Gene Expression->NF-κB Pathway Neuronal Cell Death Neuronal Cell Death MAPK Pathway->Neuronal Cell Death NF-κB Pathway->Neuronal Cell Death Apoptosis Pathway->Neuronal Cell Death Neurodevelopmental Effects Neurodevelopmental Effects Synaptic Dysfunction->Neurodevelopmental Effects

Caption: General signaling pathways affected by organophosphate oxons.

Differentially Expressed Genes

While a direct comparative list of differentially expressed genes (DEGs) for this compound and chlorpyrifos-oxon is not available from a single study, research on individual or related compounds provides insights. For instance, chlorpyrifos exposure has been shown to alter the expression of genes associated with neurodegenerative diseases, such as Pink1, Park2, Sv2b, Gabbr2, Sept5, and Atxn2.[5][6]

Table 2: Examples of Genes and Pathways Affected by Organophosphates

CompoundModel SystemAffected Genes/PathwaysFunctional RelevanceReference
ChlorpyrifosNeonatal Rat ForebrainMAPK, Oxidative Stress, NF-κB, Mitochondrial DysfunctionCell signaling, stress response, inflammation, energy metabolism[4]
ChlorpyrifosMouse BrainPink1, Park2, Sv2b, Gabbr2, Sept5, Atxn2Parkinson's disease-related pathways[5][6]
ParaoxonD3 Mouse Embryonic Stem CellsVegfa, Bcl2, Amot, Nes, JunCell differentiation and neurodevelopment[7]

Experimental Protocols

The following sections detail generalized methodologies for studying the transcriptomic effects of this compound and chlorpyrifos-oxon on neuronal cells, based on common practices in the field.

Cell Culture and Treatment

The human neuroblastoma cell line SH-SY5Y is a widely used model for in vitro neurotoxicity studies.[8][9][10][11]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to attach. Subsequently, the culture medium is replaced with a medium containing the desired concentrations of this compound or Chlorpyrifos-Oxon. Control cells receive a vehicle-only medium. Exposure times can range from a few hours to several days depending on the experimental endpoint.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis

The resulting sequencing data is then processed through a bioinformatic pipeline to identify differentially expressed genes and affected pathways.

G Cell Culture (SH-SY5Y) Cell Culture (SH-SY5Y) Treatment (this compound / Chlorpyrifos-Oxon) Treatment (this compound / Chlorpyrifos-Oxon) Cell Culture (SH-SY5Y)->Treatment (this compound / Chlorpyrifos-Oxon) RNA Extraction RNA Extraction Treatment (this compound / Chlorpyrifos-Oxon)->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation High-Throughput Sequencing (RNA-Seq) High-Throughput Sequencing (RNA-Seq) Library Preparation->High-Throughput Sequencing (RNA-Seq) Data Quality Control Data Quality Control High-Throughput Sequencing (RNA-Seq)->Data Quality Control Read Alignment Read Alignment Data Quality Control->Read Alignment Gene Expression Quantification Gene Expression Quantification Read Alignment->Gene Expression Quantification Differential Gene Expression Analysis Differential Gene Expression Analysis Gene Expression Quantification->Differential Gene Expression Analysis Pathway and Gene Ontology Analysis Pathway and Gene Ontology Analysis Differential Gene Expression Analysis->Pathway and Gene Ontology Analysis Biological Interpretation Biological Interpretation Pathway and Gene Ontology Analysis->Biological Interpretation

Caption: A typical experimental workflow for transcriptomic analysis.

Conclusion

This compound and chlorpyrifos-oxon induce significant transcriptomic changes in neuronal cells that extend beyond their primary mechanism of AChE inhibition. While a direct, side-by-side comparative transcriptomic study is needed for a definitive comparison, the available evidence suggests that both compounds disrupt critical cellular pathways related to oxidative stress, mitochondrial function, and cell survival, albeit potentially with different potencies and through distinct gene expression signatures. The methodologies and data presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the specific neurotoxic mechanisms of these prevalent environmental contaminants.

References

Assessing the Cross-Reactivity of Methyl Paraoxon Antibodies with Other Organophosphates: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of antibodies targeting the organophosphate Methyl paraoxon. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for research, diagnostics, and environmental monitoring. This document presents comparative data on antibody cross-reactivity with other common organophosphates, a detailed experimental protocol for assessing this cross-reactivity, and visual diagrams to elucidate the underlying principles and workflows.

Data Presentation: Cross-Reactivity of Anti-Methyl Paraoxon Antibodies

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of immunoassays for small molecules like this compound, structurally similar organophosphates can potentially interfere with the assay, leading to inaccurate results. The following table summarizes the cross-reactivity of a hypothetical high-specificity monoclonal antibody raised against this compound. The data is presented as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage relative to this compound.

The cross-reactivity percentage is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Organophosphate) x 100

Organophosphate CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound O,O-dimethyl O-(4-nitrophenyl) phosphate15 100
Methyl parathionO,O-dimethyl O-(4-nitrophenyl) phosphorothioate3542.9
ParaoxonO,O-diethyl O-(4-nitrophenyl) phosphate8517.6
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioate2007.5
FenitrothionO,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate4503.3
DiazinonO,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate> 1000< 1.5
MalathionO,O-dimethyl S-(1,2-dicarbethoxyethyl) dithiophosphate> 2000< 0.75
ChlorpyrifosO,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate> 5000< 0.3

Note: The data presented in this table is illustrative and serves to demonstrate the typical cross-reactivity profile of a specific anti-methyl paraoxon antibody. Actual values may vary depending on the specific antibody and experimental conditions.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (cELISA). This method relies on the competition between the target analyte (this compound) and other structurally related compounds for a limited number of antibody binding sites.

Competitive ELISA Protocol for this compound Cross-Reactivity Assessment

1. Materials and Reagents:

  • 96-well microtiter plates (high protein-binding capacity)

  • Anti-Methyl paraoxon monoclonal antibody

  • This compound standard

  • Competing organophosphate compounds (e.g., Methyl parathion, Paraoxon, etc.)

  • Coating antigen (e.g., this compound-protein conjugate like this compound-BSA)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate solution for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay buffer (e.g., PBST with 1% BSA)

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the competing organophosphates in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-Methyl paraoxon antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

11. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for this compound and each competing organophosphate.
  • Determine the IC50 value for each compound from the resulting sigmoidal curves.
  • Calculate the cross-reactivity percentage for each organophosphate using the formula mentioned previously.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for determining cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat 1. Coat Plate with this compound-Protein Conjugate wash1 2. Wash coat->wash1 block 3. Block Non-specific Sites wash1->block wash2 4. Wash block->wash2 prepare_mix 5. Prepare Mixture: Anti-Methyl Paraoxon Ab + (this compound Standard OR Competitor OP) add_mix 6. Add Mixture to Plate prepare_mix->add_mix incubate1 7. Incubate add_mix->incubate1 wash3 8. Wash incubate1->wash3 add_secondary 9. Add HRP-conjugated Secondary Antibody wash3->add_secondary incubate2 10. Incubate add_secondary->incubate2 wash4 11. Wash incubate2->wash4 add_substrate 12. Add TMB Substrate wash4->add_substrate stop 13. Add Stop Solution add_substrate->stop read 14. Read Absorbance at 450 nm stop->read

Caption: Workflow of the competitive ELISA for assessing cross-reactivity.

Cross_Reactivity_Logic cluster_input Experimental Data cluster_calculation Calculation cluster_output Result ic50_mp IC50 of This compound formula Cross-Reactivity (%) = (IC50_MP / IC50_OP) * 100 ic50_mp->formula ic50_op IC50 of Competing Organophosphate ic50_op->formula cr_percent Cross-Reactivity Percentage formula->cr_percent

Safety Operating Guide

Proper Disposal of Methyl Paraoxon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the responsible management of methyl paraoxon waste, this guide outlines procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

This compound is a highly toxic organophosphate compound and its waste is classified as acutely hazardous.[1][2] Proper disposal is not only a matter of regulatory compliance but a critical safety imperative. This document provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste from a laboratory setting.

Hazardous Waste Classification and Regulatory Overview

This compound waste is regulated under the Resource Conservation and Recovery Act (RCRA) and is assigned the hazardous waste code P071 .[1][3][4] This classification as an "acute hazardous waste" signifies its potential to cause severe harm to human health and the environment even in small quantities. Any container that has held this compound must also be managed as hazardous waste.[1] The reportable quantity for an accidental release of this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) is 100 pounds (45.4 kg).[1]

Regulatory Information Details
RCRA Hazardous Waste Code P071[1][3][4]
Classification Acute Hazardous Waste[4]
CERCLA Reportable Quantity 100 lbs (45.4 kg)[1]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste generated in a laboratory.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be collected as hazardous waste.

    • Liquid waste containing this compound should be collected separately from other waste streams in a dedicated, properly labeled hazardous waste container.[2]

    • Solid waste, such as contaminated gloves, bench paper, and vials, must be collected in a separate, clearly marked hazardous waste container, such as a 5-gallon screw-top pail or a Ziploc bag for smaller quantities.[2]

  • Containerization and Labeling:

    • Use only compatible, leak-proof containers with tightly closing lids for waste collection.[2]

    • All hazardous waste containers must be affixed with a completed hazardous waste label immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The RCRA hazardous waste code: "P071"

      • An indication of the hazards (e.g., "Toxic")

      • The accumulation start date

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and cool area.[2]

    • Ensure the storage area is secure and away from incompatible materials. This compound is incompatible with strong bases (like sodium hydroxide), strong oxidizing agents, and Endrin.[2]

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Disposal:

    • The primary recommended disposal method for this compound is incineration at a permitted hazardous waste incineration facility.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for waste pickup and disposal. Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.

Disposal Decision Workflow

A Waste Generation (this compound Contaminated Material) B Is the waste liquid or solid? A->B C Collect in a dedicated, labeled liquid hazardous waste container. B->C Liquid D Collect in a dedicated, labeled solid hazardous waste container. B->D Solid E Store in a designated, secure, and ventilated area. C->E D->E F Contact EHS or a licensed hazardous waste contractor for pickup. E->F G Transport to a permitted hazardous waste incinerator. F->G

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Immediate Actions
  • Evacuate: Immediately evacuate all personnel from the spill area.[5]

  • Alert: Notify your laboratory supervisor and your institution's EHS department. For a large or unmanageable spill, call emergency services (911).[6]

  • Isolate: Secure the area to prevent re-entry.[5]

  • Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash or, if appropriate, a window.

Spill Cleanup Protocol (for trained personnel only)

Do not attempt to clean up a this compound spill unless you have been trained in hazardous spill response and are wearing the appropriate PPE.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A supplied-air respirator is recommended. Air-purifying respirators may not be sufficient.

    • Gloves: Wear double gloves, with the outer glove being butyl rubber or nitrile.[2]

    • Eye Protection: Tightly fitted safety goggles or a face shield.[2]

    • Protective Clothing: A disposable, chemical-resistant lab coat or coveralls (e.g., Tyvek).[2]

  • Containment and Absorption:

    • For small liquid spills, use an inert absorbent material such as sand, earth, or a commercial sorbent to soak up the spill.[2][7] Do not use combustible materials.

    • Prevent the spill from entering drains or waterways.[7]

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[7]

    • Wash all contaminated surfaces first with toluene, and then with soap and water.[2]

    • Collect all contaminated cleaning materials and PPE as hazardous waste.

  • Decontamination:

    • Thoroughly wash your hands and any exposed skin with soap and water after removing PPE.

    • Do not re-enter the area until it has been verified as clean by EHS.[2]

Emergency Spill Response Flowchart

Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS (Call 911 for large spills) Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Is the spill manageable by trained lab personnel? Isolate->Assess Wait Await Emergency Responders Assess->Wait No PPE Don Appropriate PPE Assess->PPE Yes Contain Contain and Absorb Spill PPE->Contain Cleanup Collect Contaminated Materials into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate the Area and Personnel Cleanup->Decontaminate

Caption: Flowchart for emergency response to a this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Paraoxon

Author: BenchChem Technical Support Team. Date: December 2025

Methyl paraoxon is a highly toxic organophosphate compound that demands rigorous safety protocols to prevent accidental exposure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection.

Area of Protection Required PPE Standards and Specifications
Eye and Face Protection Chemical safety goggles and face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemically resistant protective glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Skin and Body Protection Protective clothing, lab coat, and in some cases, a full body suit.[2][3][4]Wear suitable protective clothing to prevent skin contact.[2]
Respiratory Protection Approved respiratory protectionRequired if exposure limits are exceeded, irritation is experienced, or when vapors/aerosols are generated.[2] In case of inadequate ventilation, use a self-contained breathing apparatus.[1]
Operational Plan: Safe Handling and Storage

Safe handling and storage of this compound are paramount to preventing accidental exposure and ensuring the integrity of the compound.

Handling:

  • Work under a chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors or mists.[1][5][6]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[1][5]

  • Containers which are opened must be carefully resealed and kept upright to prevent leakage.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5][6]

  • Keep container tightly closed.[1][5]

  • Store in original containers.[6]

  • Recommended storage temperature is 2 - 8 °C.[1][5]

  • Store locked up or in an area accessible only to qualified or authorized persons.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1][5]

  • Do not let the product enter drains.[1][5]

  • Contaminated packaging should be disposed of as unused product.[5]

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Leave chemicals in original containers and do not mix with other waste.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure to this compound.

Type of Exposure Immediate Action
If Swallowed Immediately call a POISON CENTER or doctor/physician.[1][5] Do not induce vomiting.[7]
If on Skin Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[5] Take victim immediately to hospital.[5]
If Inhaled Move person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]
If in Eyes Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Consult a physician.[1]
Experimental Protocol: Step-by-Step Guidance for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency kit, including spill containment materials and first aid supplies, readily accessible.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling and Use:

    • Don the appropriate PPE as detailed in the table above.

    • Conduct all work with this compound within a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid creating aerosols or dust.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly label and store any remaining this compound according to the storage guidelines.

    • Dispose of all waste, including contaminated PPE, according to the disposal plan.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after removing PPE.

Visualizing Safety: Workflows and Relationships

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created using the DOT language.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Experiment Prep_PPE Don Appropriate PPE Prep_Hood Verify Fume Hood Functionality Prep_PPE->Prep_Hood Prep_Emergency Prepare Emergency Kit Prep_Hood->Prep_Emergency Prep_SDS Review SDS Prep_Emergency->Prep_SDS Handling_Work Work in Fume Hood Prep_SDS->Handling_Work Handling_Quantity Use Minimal Quantity Handling_Work->Handling_Quantity Handling_Aerosols Avoid Aerosols/Dust Handling_Quantity->Handling_Aerosols Post_Decon Decontaminate Surfaces Handling_Aerosols->Post_Decon Post_Store Store or Dispose of Chemical Post_Decon->Post_Store Post_Waste Dispose of Contaminated Waste Post_Store->Post_Waste Post_PPE Remove PPE Carefully Post_Waste->Post_PPE Post_Wash Wash Hands Thoroughly Post_PPE->Post_Wash

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Emergency_Response_Logic Emergency Response for this compound Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Remove_Source Remove from Source of Exposure Exposure->Remove_Source Decontaminate Decontaminate (Skin/Eyes) Remove_Source->Decontaminate Call_Help Call for Emergency Medical Help Decontaminate->Call_Help Provide_SDS Provide SDS to Responders Call_Help->Provide_SDS

Caption: A logical flow diagram for the immediate response to an accidental exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl paraoxon
Reactant of Route 2
Reactant of Route 2
Methyl paraoxon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.